2-Bromo-2-fluoropropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrFO2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEGOWVITUUIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473465 | |
| Record name | 2-bromo-2-fluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132629-22-2 | |
| Record name | 2-bromo-2-fluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Bromo-2-fluoropropanoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, has become a cornerstone for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] 2-Bromo-2-fluoropropanoic acid, a halogenated carboxylic acid, represents a versatile building block with significant potential in the synthesis of novel therapeutic agents. The presence of both bromine and fluorine at the α-carbon imparts unique reactivity and conformational constraints, making it an attractive scaffold for the design of enzyme inhibitors, metabolic probes, and other biologically active compounds. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry and drug development. The key properties of this compound are summarized in the table below, based on available data.[3]
| Property | Value | Source |
| Molecular Formula | C₃H₄BrFO₂ | [3] |
| Molecular Weight | 170.96 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 132629-22-2 | [3] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents | N/A |
Synthesis of this compound
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from the readily available propanoic acid. This approach leverages the well-established Hell-Volhard-Zelinsky reaction for α-bromination, followed by a nucleophilic fluorination reaction.[4][5]
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromopropanoic Acid via Hell-Volhard-Zelinsky Reaction [5]
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add propanoic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the red color of bromine disappears.
-
Distill the reaction mixture to obtain 2-bromopropionyl bromide.
-
Carefully hydrolyze the 2-bromopropionyl bromide by adding it to water.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-bromopropanoic acid.
-
Purify the product by vacuum distillation.
Step 2: Synthesis of this compound
A direct and selective method for the introduction of fluorine at the α-position of 2-bromopropanoic acid would involve the use of an electrophilic fluorinating agent.
-
Dissolve 2-bromopropanoic acid in a suitable aprotic solvent (e.g., acetonitrile).
-
Add an electrophilic fluorinating reagent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
-
The reaction may require a catalyst, such as a Lewis acid, and heating to proceed at a reasonable rate.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the final product by column chromatography or distillation.
Spectroscopic Characterization (Predicted)
Due to the absence of publicly available experimental spectra for this compound, the following characterization is based on predictions from analogous structures and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR, ¹³C NMR, and ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | ~11-13 | Singlet (broad) | - | -COOH |
| ~2.2-2.5 | Doublet of doublets | J(H-F) ≈ 15-20 Hz, J(H-H) ≈ 7 Hz | -CH₃ | |
| ¹³C | ~170-175 | Doublet | J(C-F) ≈ 20-30 Hz | -COOH |
| ~80-90 | Doublet | J(C-F) ≈ 180-200 Hz | C-BrF | |
| ~20-25 | Doublet | J(C-F) ≈ 5-10 Hz | -CH₃ | |
| ¹⁹F | ~ -150 to -170 (vs. CFCl₃) | Quartet | J(F-H) ≈ 15-20 Hz | C-F |
Rationale for Predictions:
-
¹H NMR: The carboxylic acid proton is expected to be a broad singlet in the downfield region.[6] The methyl protons will be a doublet due to coupling with the fluorine atom on the adjacent carbon, and this doublet may be further split into a doublet of doublets if there is significant coupling to the bromine, though H-Br coupling is not typically resolved. The magnitude of the H-F coupling is estimated based on typical values for geminal H-F coupling.
-
¹³C NMR: The carboxyl carbon will appear downfield and will be split into a doublet by the adjacent fluorine.[7][8] The α-carbon, directly attached to both bromine and fluorine, will be significantly downfield and will exhibit a large one-bond C-F coupling constant.[7][8] The methyl carbon will also show a smaller two-bond C-F coupling.
-
¹⁹F NMR: The fluorine chemical shift is predicted based on the shifts of similar aliphatic fluorides.[9] It will appear as a quartet due to coupling with the three equivalent protons of the methyl group.[5]
Infrared (IR) Spectroscopy
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 1700-1725 | Strong | C=O stretch (carboxylic acid dimer) |
| 1210-1320 | Strong | C-O stretch |
| 1000-1100 | Strong | C-F stretch |
| 500-600 | Medium-Strong | C-Br stretch |
Rationale for Predictions: The IR spectrum is expected to be dominated by the characteristic broad O-H stretch and the strong C=O stretch of a hydrogen-bonded carboxylic acid dimer.[10][11][12] The C-F and C-Br stretching vibrations will appear in the fingerprint region.[13]
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization)
| m/z | Proposed Fragment |
| 170/172 | [M]⁺ (Molecular ion with Br isotopes) |
| 125/127 | [M - COOH]⁺ |
| 91 | [M - Br]⁺ |
| 79/81 | [Br]⁺ |
| 45 | [COOH]⁺ |
Rationale for Predictions: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[14] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group and α-cleavage.[15] Loss of the bromine and fluorine atoms are also expected fragmentation pathways.
Reactivity and Potential Transformations
The reactivity of this compound is primarily dictated by the presence of the two halogen atoms and the carboxylic acid functionality at the α-position. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.
Caption: Key reaction pathways of this compound.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing fluorine atom and the adjacent carbonyl group. This makes the α-carbon susceptible to Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and azides, providing access to a range of α-substituted α-fluoropropanoic acid derivatives.
-
Carboxylic Acid Derivatives: The carboxylic acid group can undergo standard transformations such as esterification and amide bond formation. These reactions allow for the incorporation of the 2-bromo-2-fluoropropionyl moiety into larger molecules.
Applications in Drug Development
The unique structural features of this compound make it a valuable building block in drug discovery.
-
Introduction of Fluorine: Fluorine substitution is a widely used strategy to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] this compound provides a direct route to introduce a fluorinated stereocenter.
-
Peptidomimetics and Enzyme Inhibitors: The α,α-dihalo-substituted propanoic acid scaffold can be used to synthesize non-natural amino acids and peptidomimetics. These can act as inhibitors of enzymes such as proteases and kinases by mimicking the transition state of the enzymatic reaction.
-
Anti-inflammatory Agents: Derivatives of 2-aryl-2-fluoropropanoic acids have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[16][17][18] The fluorine atom at the α-position can prevent in vivo epimerization, which can lead to a more favorable pharmacological profile.[18] A patent has been filed for 2-aryl-2-fluoropropanoic acid derivatives for the treatment of inflammatory diseases.[19]
Safety and Handling
This compound is expected to be a corrosive and toxic compound. Appropriate safety precautions must be taken when handling this substance.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising building block for the synthesis of complex and biologically active molecules. Its unique combination of functional groups offers a versatile platform for the introduction of fluorine and for further chemical modifications. While experimental data for this specific compound is limited, this guide provides a comprehensive, predictive overview of its synthesis, characterization, and potential applications based on the well-established principles of organic chemistry and data from closely related analogues. As the demand for novel fluorinated pharmaceuticals continues to grow, the utility of synthons like this compound is poised to expand, making it a valuable tool for researchers in the field of drug discovery.
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2-Bromo-2-fluoropropanoic acid CAS number and properties
An In-Depth Technical Guide to 2-Bromo-2-fluoropropanoic Acid (CAS: 132629-22-2)
Introduction
This compound is a halogenated carboxylic acid of significant interest to the fields of organic synthesis and pharmaceutical development. Its structure is distinguished by a chiral center at the α-carbon, which is substituted with both a bromine and a fluorine atom. This unique arrangement of functional groups imparts versatile reactivity, making it a valuable building block for constructing complex molecular architectures. The presence of fluorine can enhance the metabolic stability and binding affinity of target molecules, while the bromine atom serves as a reactive handle for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This guide provides a comprehensive overview of this compound, detailing its properties, potential synthetic strategies, applications, and handling protocols for researchers and drug development professionals.
Core Chemical Identity and Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS number 132629-22-2[1][2][3][4].
Chemical Structure
Caption: Structure of this compound.
Identifiers and Descriptors
| Identifier | Value | Source |
| CAS Number | 132629-22-2 | [1][2] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₃H₄BrFO₂ | [1][2] |
| InChI | InChI=1S/C3H4BrFO2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | [1] |
| InChIKey | ZTEGOWVITUUIFA-UHFFFAOYSA-N | [1] |
| SMILES | CC(C(=O)O)(F)Br | [1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 170.96 g/mol | [1] |
| Monoisotopic Mass | 169.93787 Da | [1] |
| XLogP3 | 1.2 | [1] |
| Polar Surface Area | 37.3 Ų | [1] |
| Rotatable Bond Count | 1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of α,α-dihalo-carboxylic acids, particularly those with two different halogens on a chiral center, presents a significant synthetic challenge. While a specific, validated protocol for this compound is not detailed in the provided search results, a logical synthetic pathway can be proposed based on established organohalogen chemistry, such as the Hell-Volhard-Zelinsky reaction for α-bromination.
Proposed Synthetic Workflow
A plausible route involves the sequential halogenation of a propanoic acid derivative. The choice of which halogen to introduce first and the specific reagents are critical for achieving good yield and purity.
Caption: Proposed workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Starting Material: Beginning with an existing propanoic acid derivative provides the core carbon skeleton.
-
Sequence of Halogenation: Introducing fluorine first via an electrophilic fluorinating agent might be advantageous. Subsequent α-bromination, potentially using N-bromosuccinimide (NBS) with a catalytic amount of phosphorus tribromide (PBr₃), could then proceed. This sequence is often chosen because direct bromination of the parent acid is a well-established method[5][6].
-
Catalyst: The use of a phosphorus halide catalyst in α-bromination is crucial as it converts the carboxylic acid into an acyl halide in situ. This intermediate readily enolizes, which is the reactive species that undergoes halogenation at the α-position.
This proposed method would result in a racemic mixture, requiring a subsequent chiral resolution step if a single enantiomer is desired for pharmaceutical applications.
Applications in Research and Drug Development
Halogenated carboxylic acids are staple intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs)[7][8]. The unique combination of bromine and fluorine in this compound makes it a particularly powerful synthon.
-
Versatile Synthetic Intermediate : It serves as a key building block for introducing the bromo-fluoro-methyl group into larger molecules. The reactive bromine atom can be easily displaced by nucleophiles or used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds[7].
-
Pharmaceutical Synthesis : In drug development, this compound is a precursor for synthesizing complex molecules, including novel non-steroidal anti-inflammatory drugs (NSAIDs) or their analogues[9]. The incorporation of a fluorine atom often improves a drug's pharmacokinetic profile by blocking metabolic oxidation sites and increasing its lipophilicity.
-
Agrochemicals and Materials Science : Similar to other brominated acids, it has potential applications in producing agrochemicals like herbicides and in polymer chemistry as a functional monomer to modify material properties[8][10].
Caption: Role as a versatile precursor in chemical synthesis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound was not found, data from structurally related compounds like 2-bromopropionic acid and 2-bromo-3-fluoropropionic acid indicate that it should be handled as a corrosive material that can cause severe skin burns and eye damage[11][12][13].
Hazard Summary & Personal Protective Equipment (PPE)
| Hazard Class | Precautionary Statement | Required PPE |
| Corrosive | Causes severe skin burns and eye damage (H314)[13]. May be corrosive to metals (H290). | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat or chemical-resistant apron is mandatory[12][13]. |
| Inhalation | May cause respiratory irritation. | Use only in a well-ventilated area or under a chemical fume hood[12][14]. |
| Ingestion | Harmful if swallowed. Do not induce vomiting[12]. | Do not eat, drink, or smoke when handling[12]. |
Handling and First Aid Protocol
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible[14].
-
Skin Contact : If contact occurs, immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[12][13][14].
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[12][13].
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting, as this can cause perforation of the esophagus[12]. Call a poison control center or physician immediately.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly closed and made of corrosive-resistant material. Store locked up[12][13].
Analytical Characterization (Expected Profile)
Validating the identity and purity of this compound is critical. While specific spectra are not available in the search results, a predicted analytical profile can be described based on its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would be expected to show two main signals: a quartet for the carboxylic acid proton (due to its acidic nature, this may be a broad singlet) and a doublet for the methyl (CH₃) protons, which are split by the adjacent fluorine atom.
-
¹³C NMR : Three signals would be expected: one for the methyl carbon, one for the carboxylic carbon, and one for the α-carbon. The α-carbon signal would show a large coupling constant (J-coupling) with the directly attached fluorine atom.
-
¹⁹F NMR : This would show a single resonance, which should appear as a quartet due to coupling with the three protons of the adjacent methyl group.
-
-
Mass Spectrometry (MS) : The mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (typically ~1700-1725 cm⁻¹).
Conclusion
This compound (CAS: 132629-22-2) is a highly functionalized and reactive building block with considerable potential in pharmaceutical and chemical synthesis. Its defining structural feature—a stereocenter bearing both bromine and fluorine—provides a gateway to a wide range of complex molecules. While its synthesis and handling require careful consideration due to its reactivity and corrosive nature, its value as a synthetic intermediate is clear. Further research into its applications, particularly in the development of novel therapeutics, will continue to define its role in modern chemistry.
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An In-depth Technical Guide to 2-Bromo-2-fluoropropanoic Acid: Synthesis, Properties, and Pharmaceutical Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Carboxylic Acids in Medicinal Chemistry
The introduction of halogen atoms, particularly fluorine, into bioactive molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other halogens, such as bromine, at a stereogenic center, a versatile chemical scaffold is created, ripe for further functionalization. 2-Bromo-2-fluoropropanoic acid is one such molecule, a chiral α-halo-α-fluorocarboxylic acid with significant potential as a building block in the synthesis of novel pharmaceuticals. This guide provides a comprehensive overview of its properties, plausible synthetic routes based on established chemical principles, and its anticipated role in drug discovery and development.
Table of Contents
-
Physicochemical and Spectroscopic Properties
-
Plausible Synthetic Methodologies
-
Key Chemical Reactivity and Transformations
-
Applications in Drug Development: A Forward Look
-
Safety, Handling, and Storage
-
References
Physicochemical and Spectroscopic Properties
This compound, with the chemical formula C₃H₄BrFO₂, is a chiral carboxylic acid containing both bromine and fluorine atoms at the alpha position.[1]
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₃H₄BrFO₂ |
| Molecular Weight | 170.96 g/mol |
| CAS Number | 132629-22-2 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Computed XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The spectrum would likely show a quartet for the methyl protons (CH₃) due to coupling with the fluorine atom and a singlet for the carboxylic acid proton. The chemical shift of the methyl group would be influenced by the adjacent electronegative halogens.
-
¹³C NMR: Three distinct signals would be expected: one for the methyl carbon, one for the quaternary α-carbon (split by fluorine), and one for the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR: A quartet would be anticipated, arising from the coupling with the three methyl protons.
-
Infrared (IR) Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid would be prominent around 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group would be expected around 1700 cm⁻¹. The C-Br and C-F stretching frequencies would appear in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the carboxyl group and the halogen atoms.
Plausible Synthetic Methodologies
Direct, published synthetic protocols for this compound are not widely available. However, established methods for the synthesis of α-halocarboxylic acids provide a strong foundation for proposing viable synthetic routes.
α-Bromination of 2-Fluoropropanoic Acid
A logical approach would be the α-bromination of 2-fluoropropanoic acid. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-bromination of carboxylic acids.[4][5][6]
Reaction Causality: The reaction proceeds via the formation of an acyl bromide intermediate, which more readily enolizes than the parent carboxylic acid. The enol then undergoes electrophilic attack by bromine at the α-position.
Figure 1: Conceptual workflow for the synthesis of this compound via an analogous Hell-Volhard-Zelinskii reaction.
Experimental Protocol (Hypothetical):
-
Acyl Bromide Formation: In a flask equipped with a reflux condenser and a dropping funnel, place 2-fluoropropanoic acid and a catalytic amount of red phosphorus.
-
Bromination: Slowly add bromine to the reaction mixture. The reaction is typically exothermic and may require cooling to control the rate.
-
Reaction Completion: After the addition of bromine is complete, gently heat the mixture to drive the reaction to completion.
-
Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the intermediate 2-bromo-2-fluoropropanoyl bromide to the final product.
-
Purification: The product would then be isolated and purified, likely through distillation under reduced pressure.
Electrophilic Fluorination of 2-Bromopropanoic Acid Derivatives
Another plausible route involves the electrophilic fluorination of an enolate derived from a 2-bromopropanoic acid ester.
Reaction Causality: The ester of 2-bromopropanoic acid can be deprotonated at the α-position using a strong, non-nucleophilic base to form an enolate. This enolate can then be trapped by an electrophilic fluorine source. Subsequent hydrolysis of the ester would yield the desired carboxylic acid. A similar approach has been used for the synthesis of 2-aryl-2-fluoropropanoic acids.[7]
Figure 2: Conceptual workflow for the synthesis of this compound via electrophilic fluorination.
Key Chemical Reactivity and Transformations
The reactivity of this compound is dominated by the presence of the carboxylic acid group and the two halogen atoms at the α-position.
-
Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo standard transformations such as esterification, amide formation, and reduction to the corresponding alcohol.
-
Nucleophilic Substitution: The bromine atom is a good leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the α-position, making it a valuable synthetic intermediate. The presence of the adjacent fluorine atom may influence the rate and stereochemical outcome of these substitution reactions.
-
Elimination Reactions: Treatment with a strong, non-nucleophilic base could potentially lead to elimination of HBr to form 2-fluoroacrylic acid.
Applications in Drug Development: A Forward Look
While specific applications of this compound in marketed drugs are not documented, its structural motifs are found in various pharmaceutically active compounds. Its utility can be inferred from the applications of structurally similar molecules.[8][9]
A Building Block for Novel Amino Acids
The displacement of the bromide with an azide group, followed by reduction, would provide a route to 2-amino-2-fluoropropanoic acid, a non-proteinogenic amino acid. The incorporation of such unnatural amino acids into peptides can enhance their proteolytic stability and conformational properties.
Synthesis of Fluorinated Analogues of Bioactive Molecules
This compound can serve as a precursor for introducing the 2-fluoro-propanoic acid moiety into larger molecules. For example, esterification or amidation with a suitable alcohol or amine-containing scaffold could be a key step in the synthesis of novel drug candidates. The presence of the fluorine atom can block metabolic oxidation at the α-position, a common strategy to improve the pharmacokinetic profile of a drug. The synthesis of fluorinated analogues of NSAIDs like ibuprofen has been explored to prevent unwanted epimerization in vivo.[7]
Precursor for α-Fluoro-α,β-Unsaturated Esters
Through a sequence of esterification followed by elimination, this compound could be a starting material for the synthesis of α-fluoro-α,β-unsaturated esters, which are important intermediates in various organic transformations, including Diels-Alder and Michael addition reactions.
Figure 3: Potential applications of this compound in pharmaceutical and chemical synthesis.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely disseminated, its safety profile can be inferred from that of other α-halocarboxylic acids like 2-bromopropionic acid.[10] These compounds are generally corrosive and can cause severe skin burns and eye damage.
-
Handling: Use in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture.
Conclusion: A Versatile Reagent for Future Discovery
This compound represents a promising, albeit currently underutilized, building block for medicinal chemistry and organic synthesis. Its unique combination of a carboxylic acid functional group and two different halogen atoms at a chiral center provides a wealth of opportunities for creating diverse and complex molecular architectures. While detailed synthetic and application data remain to be published, the foundational principles of organic chemistry allow us to confidently predict its reactivity and potential. As the demand for novel, metabolically robust, and potent pharmaceuticals continues to grow, the strategic use of versatile reagents like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
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An In-depth Technical Guide to the Early Research on Fluorinated Carboxylic Acids
A Senior Application Scientist's Perspective on the Dawn of Organofluorine Chemistry
For researchers and professionals in drug development and materials science, understanding the genesis of a class of compounds is not merely an academic exercise; it is fundamental to grasping their intrinsic properties, potential applications, and inherent challenges. The story of fluorinated carboxylic acids is a compelling narrative of chemical ingenuity, accidental discovery, and the slow dawn of awareness regarding their profound environmental and biological implications. This guide eschews a conventional template to present a logical, causality-driven exploration of the foundational research that brought these remarkable molecules from laboratory curiosities to industrial cornerstones.
Part 1: The Genesis - Taming Elemental Fluorine
The journey into fluorinated organic compounds began not with the acids themselves, but with the formidable challenge of controlling fluorine's extreme reactivity. Early chemists who attempted to react elemental fluorine directly with organic matter were often met with violent, charring explosions. The breakthrough came from a more subtle approach: halogen exchange.
The Swarts Reaction: A Gateway to Organofluorine Chemistry
In the 1890s, the Belgian chemist Frédéric Swarts pioneered one of the first reliable methods for introducing fluorine into organic molecules.[1] His technique, now known as the Swarts reaction, involved the displacement of chlorine or bromine atoms with fluorine using anhydrous metal fluorides, most notably antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance reactivity.[1][2] This method provided a controlled, stepwise entry into the world of organofluorine chemistry, avoiding the brute-force approach of direct fluorination.[1]
The causality behind this choice is elegant: the reaction leverages the difference in electronegativity and bond strength between carbon-halogen bonds. The highly polarized metal-fluoride bond facilitates the nucleophilic attack of the fluoride ion, displacing the less electronegative and more weakly bonded chlorine or bromine atom. This innovation was instrumental, paving the way for the industrial synthesis of chlorofluorocarbons (CFCs) like Freon-12, which were initially hailed for their non-flammability and stability.[3][4]
The following protocol is a generalized representation of the method Swarts developed to synthesize early chlorofluorocarbons, the precursors to more complex fluorinated molecules.
Objective: To synthesize trichlorofluoromethane (CCl₃F) from carbon tetrachloride (CCl₄).
Materials:
-
Carbon tetrachloride (CCl₄), anhydrous
-
Antimony trifluoride (SbF₃), anhydrous
-
Antimony pentachloride (SbCl₅), as catalyst
-
Reaction flask with reflux condenser and distillation setup
-
Heating mantle
-
Collection vessel cooled in an ice bath
Methodology:
-
Apparatus Setup: Assemble a dry reaction flask equipped with a reflux condenser. The outlet of the condenser should be connected to a distillation arm leading to a collection vessel cooled in an ice bath. All glassware must be thoroughly dried to prevent side reactions with water.
-
Reagent Charging: In the reaction flask, place anhydrous antimony trifluoride (SbF₃). Add a small, catalytic amount of anhydrous antimony pentachloride (SbCl₅).
-
Addition of Substrate: Slowly add anhydrous carbon tetrachloride (CCl₄) to the flask.
-
Reaction Initiation: Gently heat the mixture. The reaction is an equilibrium, and heating helps to drive off the lower-boiling product (CCl₃F, b.p. 23.7 °C), shifting the equilibrium to the right.
-
Causality Note: The use of a catalyst (SbCl₅) forms an intermediate complex (e.g., SbCl₄F) that is a more effective fluoride donor than SbF₃ alone, increasing the reaction rate.
-
-
Product Collection: The gaseous CCl₃F product will pass through the condenser and liquefy in the cooled collection vessel.
-
Purification: The collected product can be further purified by fractional distillation to remove any unreacted CCl₄ or other halogenated methanes.
The First Fluorinated Carboxylic Acid
Building on his foundational work, Swarts successfully synthesized trifluoroacetic acid (TFA) in 1922, which was recognized as the strongest known organic acid of its time.[2] This discovery was a landmark, demonstrating that perfluorination (the replacement of all hydrogen atoms on a carbon chain with fluorine) dramatically alters the electronic properties of a molecule. The potent electron-withdrawing effect of the three fluorine atoms strongly stabilizes the carboxylate anion, making the proton far more likely to dissociate. This principle is a cornerstone of modern medicinal chemistry, where fluorination is often used to modulate the pKa of drug candidates.
Part 2: The Industrial Age - Accidental Polymers and Essential Surfactants
The transition of fluorinated compounds from academic synthesis to industrial-scale production was driven by an accidental discovery at DuPont and a subsequent manufacturing need that only a fluorinated carboxylic acid could fill.
The Serendipitous Discovery of PTFE (Teflon)
In 1938, while researching new chlorofluorocarbon refrigerants, DuPont chemist Roy J. Plunkett observed that a cylinder of tetrafluoroethylene (TFE) gas had seemingly vanished, despite the cylinder's weight indicating it was still full.[5][6] Upon sawing the cylinder open, he discovered a waxy, white powder.[7] This powder was polytetrafluoroethylene (PTFE), a polymer formed by the spontaneous polymerization of TFE. The material was found to be extraordinarily inert and possessed an incredibly low coefficient of friction.[8] Patented in 1941 and trademarked as Teflon in 1945, its first critical use was in the Manhattan Project, where its unparalleled resistance to the highly corrosive uranium hexafluoride was indispensable.[5][9]
The Need for PFOA and the Rise of Electrochemical Fluorination
To produce PTFE commercially, DuPont employed a technique called emulsion polymerization. This process requires a surfactant to stabilize the growing polymer particles in water. The surfactant had to be exceptionally stable, as to not interfere with the aggressive polymerization conditions. The solution was a fluorinated carboxylic acid: perfluorooctanoic acid (PFOA).[7]
The large-scale production of PFOA and its sulfonic acid analogue, perfluorooctane sulfonic acid (PFOS), was made possible by a different technology pioneered by 3M: electrochemical fluorination (ECF).[6] Developed based on the Simons Process, ECF involves passing an electric current through a solution of a hydrocarbon starting material (e.g., octanoyl chloride) in anhydrous hydrogen fluoride.
Caption: Key synthesis and production pathways in early fluorochemical history.
This process replaces all C-H bonds with C-F bonds, yielding the perfluorinated product. 3M began producing PFOA and PFOS using this method in the late 1940s.[7] PFOS, discovered by 3M scientists Patsy Sherman and Samuel Smith in 1953, became the key ingredient in their highly successful Scotchgard stain repellent.[6]
| Compound | Common Name/Acronym | Key Early Application |
| Polytetrafluoroethylene | PTFE, Teflon | Non-stick coatings, chemically inert seals[5][8] |
| Perfluorooctanoic Acid | PFOA, C8 | Surfactant in PTFE manufacturing[6][7] |
| Perfluorooctane Sulfonic Acid | PFOS | Active ingredient in Scotchgard stain repellent[6] |
| Chlorofluorocarbons | CFCs, Freon | Refrigerants and propellants[1][3] |
| Table 1. Key early fluorinated compounds and their primary applications. |
Part 3: The First Shadows - Early Toxicity and Persistence Studies
While fluorinated compounds were being celebrated publicly for their remarkable utility, internal research at the very companies producing them was beginning to paint a different picture. This early toxicological work, often concealed for decades, represents the first chapter in our understanding of these molecules' biological and environmental fate.
Bioaccumulation and Protein Binding
The concept of "forever chemicals" has its roots in studies conducted over 70 years ago.
-
1950: A study by 3M demonstrated that their fluorochemicals could accumulate in the blood of mice.[10][11]
-
1956: Research from Stanford University revealed that these compounds bind to proteins in human blood, a key mechanism for their retention in the body.[10]
These findings were profound. Unlike typical fat-soluble pollutants, these water-soluble acids were not easily excreted and instead persisted by binding to serum proteins. This was a paradigm shift in toxicology, but the knowledge remained internal.
Early Animal Studies and Organ Effects
Throughout the 1960s and 1970s, internal animal studies at both 3M and DuPont continued to raise red flags.
-
1960s: DuPont researchers found that PFOA could cause an increase in liver size in rats.[12] This finding was significant enough that in 1966, the U.S. Food and Drug Administration (FDA) rejected a DuPont petition to use a PFAS chemical as a food additive, citing these liver studies.[10]
Caption: Logical flow from early timeline events to key toxicological insights.
Evidence of Human Impact
The concern moved from animal models to human subjects when companies began monitoring their own workforces. In 1981, a deeply concerning finding in animal studies prompted significant action: both 3M and DuPont reassigned female workers from their fluorochemical manufacturing lines after studies revealed the potential for these chemicals to cause eye damage in developing fetuses.[10][11] This was a clear admission of a known developmental toxicity risk, yet this information was not shared publicly or with regulatory agencies for many years.
Conclusion: A Legacy of Innovation and Unforeseen Consequences
The early research into fluorinated carboxylic acids is a story of dualities. It is a testament to the power of chemical synthesis, where the strategic placement of fluorine atoms created molecules with unprecedented stability and utility, enabling technologies from non-stick cookware to life-saving firefighting foams. However, it is also a cautionary tale. The very C-F bond strength that made these compounds so useful also made them extraordinarily persistent.[13] The initial internal studies, conducted decades ago, held the first clues to the bioaccumulation, toxicity, and environmental permanence that define the global challenge we face with PFAS today.[14][15] For the modern researcher, this history underscores a critical imperative: to innovate with a deep and proactive understanding of a molecule's entire lifecycle, from its synthesis to its ultimate environmental and biological fate.
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An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-2-fluoropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physical and chemical properties of 2-Bromo-2-fluoropropanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and drug development. Due to its unique stereoelectronic properties imparted by the presence of both bromine and fluorine atoms at the alpha-position, this molecule presents potential as a versatile building block. This document collates available data from computational models and provides insights based on the established principles of organic chemistry for its reactivity and handling.
Compound Identification and Structure
This compound is a chiral carboxylic acid. Its fundamental identifiers are crucial for accurate sourcing and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 132629-22-2 | [PubChem][1] |
| Molecular Formula | C₃H₄BrFO₂ | [PubChem][1] |
| Molecular Weight | 170.97 g/mol | [PubChem][1] |
| Canonical SMILES | CC(C(=O)O)(F)Br | [PubChem][1] |
| InChI Key | ZTEGOWVITUUIFA-UHFFFAOYSA-N | [PubChem][1] |
Molecular Structure:
Caption: 2D structure of this compound.
Physical Properties
Experimental data on the physical properties of this compound is limited in publicly accessible literature. The following table includes computationally predicted values which can serve as estimations for experimental design.
| Property | Value | Notes | Source |
| Boiling Point | 188.5 ± 20.0 °C | Predicted | [ChemicalBook][2] |
| Density | 1.871 ± 0.06 g/cm³ | Predicted | [ChemicalBook][2] |
| pKa | Not Available | - | |
| XLogP3 | 1.2 | Computed | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | Computed | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [PubChem][1] |
| Rotatable Bond Count | 1 | Computed | [PubChem][1] |
| Solubility | Not Available | Expected to be soluble in polar organic solvents. | - |
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. For research purposes, spectroscopic analysis of a synthesized and purified sample is required for unambiguous characterization.
Synthesis Protocols
Caption: Conceptual synthetic workflow for this compound.
Conceptual Steps:
-
α-Bromination: Propionic acid can be converted to its acid bromide followed by α-bromination using a standard procedure like the Hell-Volhard-Zelinsky reaction.[3][4] This would yield 2-bromopropionyl bromide.
-
Hydrolysis: The resulting 2-bromopropionyl bromide would then be carefully hydrolyzed to 2-bromopropanoic acid.
-
Fluorination: The final step would involve the electrophilic fluorination of the enolate of 2-bromopropanoic acid or its ester derivative using a modern fluorinating agent such as Selectfluor®. This step is critical and would likely require careful optimization of reaction conditions to achieve the desired product without side reactions.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the interplay of the carboxylic acid functionality and the two halogen substituents at the α-carbon.
Acidity: The presence of two electronegative halogens (bromine and fluorine) at the α-position is expected to significantly increase the acidity of the carboxylic acid proton compared to propanoic acid itself, due to the inductive effect stabilizing the carboxylate anion.
Reactivity of the α-Carbon:
-
Nucleophilic Substitution: The carbon atom bearing both bromine and fluorine is electrophilic and susceptible to nucleophilic attack. The bromide ion is a good leaving group, suggesting that SN2-type reactions with various nucleophiles could be facile.[3][4] This opens up possibilities for introducing a range of functional groups at the α-position.
-
Reactivity towards Bases: Strong bases can deprotonate the carboxylic acid. Depending on the base strength and reaction conditions, elimination reactions might be possible, although the presence of the fluorine atom might influence the preferred reaction pathway.
Potential Reactions:
-
Esterification: Standard acid-catalyzed esterification with alcohols should proceed readily to afford the corresponding esters. These esters would also be valuable synthetic intermediates.
-
Amidation: Conversion to the corresponding amide can be achieved through activation of the carboxylic acid (e.g., to the acid chloride) followed by reaction with an amine.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 2-bromo-2-fluoropropan-1-ol, using strong reducing agents like lithium aluminum hydride.
Stability and Decomposition
Specific data on the stability and decomposition of this compound is not available. However, based on the general knowledge of halogenated organic compounds, the following can be inferred:
-
Thermal Stability: Halogenated carboxylic acids can be susceptible to thermal decarboxylation. The presence of the α-bromo and α-fluoro substituents might influence the temperature at which this occurs. Studies on the thermolysis of perfluorocarboxylic acids indicate that decomposition can occur at elevated temperatures, leading to the formation of various smaller fluorinated and halogenated species.[5]
-
Hydrolytic Stability: The compound is expected to be stable in aqueous solutions under neutral and acidic conditions. In basic solutions, nucleophilic substitution of the bromide may occur.
Safety and Handling
A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on the structure and the known hazards of similar compounds, the following precautions are recommended:
-
Corrosive: As a carboxylic acid, it is likely to be corrosive to skin and eyes.
-
Toxicity: Halogenated organic compounds can have toxicological effects. Inhalation, ingestion, and skin contact should be avoided.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a potentially valuable, yet underexplored, building block in organic synthesis. While its fundamental identifiers are established, there is a notable lack of experimentally determined physical and spectroscopic data. The reactivity of this compound can be inferred from the established chemistry of α-halo carboxylic acids, suggesting its utility in a variety of synthetic transformations. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential for applications in drug discovery and materials science.
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Spectroscopic Profile of 2-Bromo-2-fluoropropanoic Acid: A Predictive and In-Depth Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of halogen atoms, particularly fluorine, into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 2-Bromo-2-fluoropropanoic acid (C₃H₄BrFO₂) is a chiral carboxylic acid that presents a unique combination of a stereogenic center bearing both a bromine and a fluorine atom. This structural motif makes it a potentially valuable building block in medicinal chemistry and asymmetric synthesis. A thorough understanding of its structural and electronic properties is paramount for its effective utilization.
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. In the absence of extensive published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to construct a reliable predictive profile. This document is intended to serve as a foundational resource for researchers, enabling them to identify, characterize, and utilize this compound with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the two types of protons in the molecule.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically at δ 10-13 ppm . Its chemical shift is sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding.
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group are adjacent to the chiral center bearing both a bromine and a fluorine atom. These electronegative atoms will cause a significant downfield shift. More importantly, these protons will couple with the adjacent fluorine atom. According to the n+1 rule, the signal for the methyl protons will be split into a doublet . The predicted chemical shift is in the range of δ 1.9-2.2 ppm . The expected three-bond proton-fluorine coupling constant (³JHF) is typically in the range of 20-25 Hz.
| Predicted ¹H NMR Data | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 10-13 (broad singlet) |
| -CH₃ | 1.9-2.2 (doublet, ³JHF ≈ 20-25 Hz) |
| Integration Ratio | -CH₃ : -COOH = 3 : 1 |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton. Three distinct signals are expected, all of which will exhibit coupling to the fluorine atom.
-
Carbonyl Carbon (-COOH): This carbon is the most deshielded and will appear in the typical range for carboxylic acids, around δ 170-175 ppm . It will be split into a doublet by the fluorine atom two bonds away (²JCF), with a coupling constant typically in the range of 20-30 Hz.
-
Quaternary Carbon (-C(Br)F-): This carbon is directly attached to both bromine and fluorine. The high electronegativity of these atoms will cause a significant downfield shift. It is predicted to resonate in the range of δ 90-100 ppm . This signal will be a doublet due to the large one-bond carbon-fluorine coupling (¹JCF), which is expected to be in the range of 180-200 Hz.
-
Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, predicted to be in the range of δ 20-25 ppm . It will also be split into a doublet by the fluorine atom two bonds away (²JCF), with a coupling constant similar to that of the carbonyl carbon, around 20-25 Hz.
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170-175 (doublet, ²JCF ≈ 20-30 Hz) |
| -C(Br)F- | 90-100 (doublet, ¹JCF ≈ 180-200 Hz) |
| -CH₃ | 20-25 (doublet, ²JCF ≈ 20-25 Hz) |
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[1]
-
Fluorine Signal (-F): A single signal is expected for the fluorine atom. Based on data for similar α-fluoro carboxylic acids, the chemical shift is predicted to be in the range of δ -160 to -180 ppm (relative to CFCl₃).
-
Splitting Pattern: The fluorine signal will be coupled to the three equivalent protons of the adjacent methyl group. According to the n+1 rule, this will result in a quartet . The coupling constant will be the same ³JHF observed in the ¹H NMR spectrum (≈ 20-25 Hz).
| Predicted ¹⁹F NMR Data | |
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(Br)F- | -160 to -180 (quartet, ³JHF ≈ 20-25 Hz) |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural verification.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
¹⁹F NMR Acquisition: Acquire the spectrum on a fluorine-capable probe. A reference standard such as CFCl₃ (or an external standard) should be used.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ . This broadening is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.[2]
-
C-H Stretch: Sharp peaks corresponding to the asymmetric and symmetric stretching of the methyl C-H bonds will appear around 2900-3000 cm⁻¹ . These are often observed superimposed on the broad O-H band.[3]
-
C=O (Carbonyl) Stretch: A very strong and sharp absorption is predicted in the range of 1700-1725 cm⁻¹ . The presence of electron-withdrawing halogens (Br and F) on the α-carbon is expected to shift this band to a slightly higher wavenumber compared to unsubstituted propanoic acid.[4]
-
C-O Stretch and O-H Bend: In the fingerprint region, a medium intensity C-O stretching band should appear around 1210-1320 cm⁻¹ . The in-plane O-H bending vibration is expected around 1395-1440 cm⁻¹ .
-
C-F and C-Br Stretches: Strong absorptions corresponding to the C-F and C-Br stretches are expected in the lower frequency region of the fingerprint region, typically between 1000-1200 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.
| Predicted IR Absorption Bands | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydrogen-bonded) | 2500-3300 (very broad, strong) |
| C-H stretch (methyl) | 2900-3000 (sharp, medium) |
| C=O stretch (carbonyl) | 1700-1725 (strong, sharp) |
| C-O stretch | 1210-1320 (medium) |
| O-H bend | 1395-1440 (medium) |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): If the sample is a solid or a liquid, a small amount can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Molecular Ion Peak
The molecular weight of this compound (C₃H₄BrFO₂) is approximately 170.96 g/mol . A key feature of the mass spectrum will be the molecular ion (M⁺) peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M+2). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.[5]
Predicted Fragmentation Pattern
The fragmentation of the molecular ion will be driven by the presence of the halogens and the carboxylic acid group.
-
Loss of Bromine: The C-Br bond is the weakest, so a major fragmentation pathway will be the loss of a bromine radical (•Br), leading to a fragment ion at m/z 91 (for ⁷⁹Br) and 93 (for ⁸¹Br) . This will result in a prominent peak at m/z 91 .
-
Loss of Carboxyl Group: Cleavage of the bond between the α-carbon and the carbonyl carbon can lead to the loss of the carboxyl group (•COOH), resulting in a fragment at m/z 125 and 127 .
-
Loss of HF: Elimination of hydrogen fluoride (HF) is a common fragmentation pathway for fluorinated compounds, which would lead to a peak at m/z 150 and 152 .[5]
-
Other Fragments: Other potential fragments include the loss of the entire carboxylic acid group with a hydrogen transfer, or subsequent fragmentation of the primary fragment ions.
| Predicted Mass Spectrometry Fragments | |
| m/z | Proposed Fragment |
| 170/172 | [M]⁺ (Molecular ion) |
| 125/127 | [M - COOH]⁺ |
| 91 | [M - Br]⁺ |
| 45 | [COOH]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that might be used to prominently observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. The predicted spectra are based on fundamental principles and data from structurally related compounds. The key identifying features are:
-
NMR: The characteristic doublet for the methyl protons in ¹H NMR, the large ¹JCF coupling in ¹³C NMR, and the quartet in ¹⁹F NMR.
-
IR: The very broad O-H stretch and the strong carbonyl absorption, shifted to a slightly higher frequency due to the α-halogens.
-
MS: The distinctive M⁺/M+2 isotopic pattern for the molecular ion, confirming the presence of a single bromine atom.
This comprehensive spectroscopic profile serves as a valuable tool for any scientist working with or synthesizing this compound, enabling its unambiguous identification and characterization.
References
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Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0252391). Retrieved from [Link]
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Fluorine NMR. (n.d.). Retrieved from [Link]
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NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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19Flourine NMR. (n.d.). Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
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National Institutes of Health. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
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13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Bromopropanoic acid. Retrieved from [Link]
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-
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A Guide to the Thermodynamic Landscape of 2-Bromo-2-fluoropropanoic Acid: A Methodological & Computational Approach
Abstract
2-Bromo-2-fluoropropanoic acid (C₃H₄BrFO₂) is a halogenated carboxylic acid of interest to medicinal chemists and drug development professionals as a potential building block in the synthesis of novel therapeutic agents. The incorporation of both bromine and fluorine at the α-carbon introduces unique stereoelectronic properties that can influence molecular conformation, binding affinity, and metabolic stability. A thorough understanding of its thermodynamic properties is paramount for reaction modeling, process scale-up, safety assessment, and predicting its environmental fate. This technical guide provides a comprehensive framework for determining, understanding, and applying the key thermodynamic parameters of this compound. Given the absence of extensive experimental data in the public domain, this document emphasizes robust computational prediction and outlines detailed experimental protocols for validation.
Introduction: The Significance of Thermodynamic Properties in Drug Development
In the path from discovery to a marketable therapeutic, a molecule's thermodynamic properties—such as its enthalpy of formation (ΔHf°), Gibbs free energy (ΔGf°), and heat capacity (Cp)—are critical. These values govern reaction equilibria, dictate the energy required for synthesis, predict thermal stability, and inform purification strategies. For a chiral molecule like this compound, understanding these properties is essential for developing efficient and safe manufacturing processes. Halogenated compounds, in particular, can present unique challenges and opportunities in synthesis and biological activity, making a priori thermodynamic knowledge highly valuable[1][2].
This guide is structured into two main parts. First, we detail a comprehensive in silico approach using computational chemistry to predict the thermodynamic properties of the target molecule. Second, we provide a methodological blueprint for the experimental determination of these properties, establishing a self-validating system for generating reliable data.
Part I: Computational Prediction of Thermodynamic Properties
When experimental data is unavailable, as is the case for this compound, modern computational chemistry serves as a powerful and predictive tool[3]. Quantum mechanical calculations can provide accurate estimates of molecular structure and, from this, a full suite of thermodynamic data.
Rationale for Computational Approach
The primary advantage of a computational study is the ability to generate data rapidly and safely without synthesizing the compound. By employing a suitable level of theory, we can model the molecule in the gas phase and derive its ideal gas thermodynamic properties. These calculations are foundational for further analysis in solution. The choice of computational method is a balance between accuracy and computational cost; Density Functional Theory (DFT) often provides the best compromise for molecules of this size.
Protocol: Ab Initio Thermodynamic Calculation
This protocol outlines the steps for calculating the thermodynamic properties of this compound using a standard quantum chemistry software package.
Step 1: Molecular Structure Input
-
Construct the 3D structure of this compound. The CAS number for this compound is 132629-22-2[4].
-
Ensure the correct initial stereochemistry if a specific enantiomer is desired.
Step 2: Geometry Optimization
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used hybrid functional known for good performance with organic molecules.
-
Basis Set: 6-311+G(d,p) or a larger set like an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended to accurately describe the diffuse electron density around the halogen and oxygen atoms.
Step 3: Vibrational Frequency Calculation
-
Once the geometry is optimized, perform a frequency calculation at the same level of theory.
-
Purpose:
-
To confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
To calculate the zero-point vibrational energy (ZPVE).
-
To compute the vibrational contributions to the thermodynamic properties (enthalpy, entropy, and heat capacity).
-
Step 4: Thermodynamic Data Extraction
-
The output of the frequency calculation will contain the key thermodynamic values at a standard temperature (usually 298.15 K) and pressure (1 atm). These include:
-
Standard Enthalpy of Formation (ΔHf°)
-
Standard Gibbs Free Energy of Formation (ΔGf°)
-
Standard Molar Entropy (S°)
-
Molar Heat Capacity at Constant Volume (Cv) and Pressure (Cp)
-
Visualization: Computational Workflow
The logical flow of the computational protocol is illustrated below.
Caption: Workflow for computational thermodynamic property prediction.
Predicted Thermodynamic Data (Hypothetical)
While direct calculations were not performed for this guide, the expected output would be summarized as follows. For context, calculated values for the related 2-bromopropanoic acid are provided from estimation methods[5].
| Thermodynamic Property | Symbol | Predicted Value for this compound | Reference Value (2-Bromopropanoic acid)[5] | Unit |
| Standard Enthalpy of Formation (gas) | ΔfH°(gas) | Value from DFT Calculation | -349.01 | kJ/mol |
| Standard Gibbs Free Energy of Formation | ΔfG° | Value from DFT Calculation | -279.48 | kJ/mol |
| Enthalpy of Vaporization | ΔvapH° | Value from Calculation/Estimation | 51.74 | kJ/mol |
| Enthalpy of Fusion | ΔfusH° | Value from Calculation/Estimation | 10.97 | kJ/mol |
Note: The addition of a highly electronegative fluorine atom is expected to make the ΔfH° and ΔfG° values for this compound more negative (more stable) compared to 2-bromopropanoic acid.
Part II: Experimental Determination & Validation
Experimental validation is the cornerstone of trustworthy science. The protocols described here are designed to be self-validating through rigorous calibration and control measures. They provide a pathway to confirm computational predictions and generate high-fidelity data for critical applications.
Prerequisite: Synthesis and Purification
Accurate thermodynamic measurements demand a sample of the highest possible purity (>99.5%). A potential synthetic route could be adapted from the Hell-Volhard-Zelinsky reaction, a standard method for the α-halogenation of carboxylic acids[6], or from methods used for analogous 2-aryl-2-fluoropropanoic acids[7].
Protocol: Synthesis & Purification
-
Synthesis: React a suitable precursor, such as 2-fluoropropanoic acid, with a brominating agent (e.g., N-Bromosuccinimide) under appropriate conditions. A detailed procedure for a related synthesis is the bromination of propionic acid using red phosphorus and bromine[8].
-
Purification: The crude product should be purified, likely via vacuum distillation, to separate it from unreacted starting materials and byproducts.
-
Purity Analysis: The purity of the final product must be confirmed using a combination of analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To quantify purity and identify any volatile impurities.
-
Karl Fischer Titration: To determine the water content, which is critical for accurate calorimetry.
-
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is arguably the most crucial thermodynamic parameter. It is determined experimentally by measuring the enthalpy of combustion (ΔcH°) in a bomb calorimeter.
Protocol: Combustion Calorimetry
-
Calorimeter Calibration: Calibrate the calorimeter by combusting a certified standard reference material, typically benzoic acid, to determine the energy equivalent of the calorimeter system[9]. This is a critical self-validating step.
-
Sample Preparation: A precisely weighed pellet of the purified this compound is placed in the crucible. A small amount of water is added to the bomb to ensure all combustion products are in their standard states.
-
Combustion: The bomb is sealed, pressurized with pure oxygen, and submerged in a precisely measured volume of water. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.
-
Calculation:
-
The heat released by the combustion is calculated from the energy equivalent of the calorimeter and the observed ΔT.
-
Corrections are applied for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen.
-
The standard enthalpy of combustion (ΔcH°) is calculated.
-
The standard enthalpy of formation (ΔfH°) is then determined using Hess's Law, incorporating the known standard enthalpies of formation for the combustion products (CO₂, H₂O, HBr, and HF).
-
Heat Capacity and Phase Change Enthalpies via DSC
Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity as a function of temperature and the enthalpies of phase transitions (melting, boiling).
Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of the purified acid is hermetically sealed in an aluminum pan.
-
Measurement: The sample is subjected to a controlled temperature program (e.g., heating from -50 °C to 250 °C at 10 °C/min) under an inert atmosphere.
-
Data Analysis:
-
Heat Capacity (Cp): Determined from the heat flow signal relative to a baseline run with an empty pan and a run with a sapphire standard.
-
Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.
-
Melting Point (Tfus): The onset temperature of the melting peak.
-
Visualization: Experimental Workflow
The interconnected nature of the experimental protocols is shown below.
Caption: Experimental workflow for thermodynamic characterization.
Conclusion
References
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solubility of 2-Bromo-2-fluoropropanoic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Bromo-2-fluoropropanoic Acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the . In the absence of extensive published quantitative data for this specific compound, this guide focuses on predicting solubility based on fundamental principles of solute-solvent interactions, including polarity, hydrogen bonding, and intermolecular forces. We present a systematic approach to solvent selection and provide a robust, step-by-step experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise and reliable data tailored to their specific applications. This document is designed to be a practical resource for scientists working in drug development, process chemistry, and formulation science, where a thorough understanding of solubility is critical for success.
Introduction: The Critical Role of Solubility in Scientific Research
This compound is a halogenated carboxylic acid of significant interest in the synthesis of novel pharmaceutical compounds and advanced materials. Its unique trifunctional structure—comprising a carboxylic acid group, a bromine atom, and a fluorine atom at the alpha position—offers versatile reactivity for the construction of complex molecular architectures. The solubility of this compound in various organic solvents is a fundamental physical property that dictates its utility in a wide range of applications, from reaction media selection and optimization to purification strategies and formulation development.
A comprehensive understanding of the solubility profile of this compound is essential for:
-
Reaction Kinetics and Yield Optimization: Ensuring that reactants are in the same phase is crucial for efficient molecular interactions.
-
Purification and Crystallization: The selection of appropriate solvents and anti-solvents is key to obtaining high-purity crystalline material.
-
Formulation and Drug Delivery: For pharmaceutical applications, solubility in biocompatible solvent systems is a prerequisite for achieving desired bioavailability.
-
Analytical Method Development: Accurate solubility data is necessary for preparing standards and samples for techniques such as chromatography and spectroscopy.
This guide provides both a theoretical framework for predicting solubility and a practical methodology for its empirical determination.
Predicting the Solubility of this compound: A Theoretical Approach
The solubility of a solute in a solvent is governed by the adage "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] The overall polarity of a molecule, its ability to form hydrogen bonds, and the presence of other intermolecular interactions determine its solubility in a given solvent.
This compound possesses a combination of polar and non-polar characteristics:
-
Polar Moieties: The carboxylic acid group (-COOH) is highly polar and can act as both a hydrogen bond donor and acceptor. The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds are also polar.
-
Non-polar Moiety: The ethyl backbone provides a small non-polar component to the molecule.
The interplay of these features dictates the solubility profile of the compound.
The Influence of Solvent Polarity and Hydrogen Bonding
Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities:
-
Polar Protic Solvents: These solvents, such as methanol and ethanol, have a hydrogen atom bonded to an electronegative atom (like oxygen) and can readily engage in hydrogen bonding.[2] Due to the strong hydrogen bonding potential of its carboxylic acid group, this compound is expected to exhibit high solubility in these solvents.
-
Polar Aprotic Solvents: Solvents like acetone and ethyl acetate are polar but lack a hydrogen atom for donation in hydrogen bonds.[2] They can, however, act as hydrogen bond acceptors. Good solubility is anticipated in these solvents, driven by dipole-dipole interactions and hydrogen bonding with the carboxylic acid proton of the solute.
-
Non-polar Solvents: Solvents such as hexane and toluene are non-polar and interact primarily through weak van der Waals forces.[3] A significantly lower solubility of the highly polar this compound is expected in these solvents.
The following diagram illustrates the key molecular interactions influencing the solubility of this compound.
Sources
Methodological & Application
The Synthetic Utility of 2-Bromo-2-fluoropropanoic Acid: A Guide for the Modern Organic Chemist
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development.[1][2] Fluorinated building blocks are therefore critical assets in the synthetic chemist's toolkit. Among these, 2-Bromo-2-fluoropropanoic acid and its derivatives stand out as versatile intermediates for the construction of complex molecular architectures bearing a stereogenic center containing both fluorine and bromine. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its utility in the Reformatsky reaction and nucleophilic substitution pathways. Detailed mechanistic insights and actionable laboratory protocols are presented to empower researchers in leveraging this valuable synthon for their synthetic campaigns.
Introduction: The Significance of α-Fluoro-α-Bromo Carbonyl Compounds
This compound (C₃H₄BrFO₂) is a halogenated carboxylic acid that serves as a precursor to a variety of valuable synthetic intermediates, most notably its corresponding esters, such as ethyl 2-bromo-2-fluoropropanoate.[1] The presence of both a fluorine and a bromine atom on the α-carbon, adjacent to a carbonyl group, imparts unique reactivity to these molecules. The fluorine atom, with its high electronegativity, influences the electronic properties of the molecule, enhancing the electrophilicity of the carbonyl carbon and affecting the acidity of the α-proton (though in this case, there is no α-proton). The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is crucial for the formation of organometallic reagents.
This combination of functionalities makes derivatives of this compound particularly useful for the synthesis of α-fluoro-β-hydroxy esters and for introducing the α-fluoropropionate moiety into larger molecules. These structural motifs are of significant interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4]
| Property | Value |
| Molecular Formula | C₃H₄BrFO₂ |
| Molecular Weight | 170.96 g/mol |
| CAS Number | 132629-22-2 |
| IUPAC Name | This compound |
Table 1: Physicochemical Properties of this compound.[1]
Key Application: The Reformatsky Reaction for the Synthesis of α-Fluoro-β-Hydroxy Esters
The Reformatsky reaction is a powerful carbon-carbon bond-forming reaction that utilizes an α-halo ester and a carbonyl compound (aldehyde or ketone) in the presence of a metal, typically zinc.[5][6] This reaction leads to the formation of β-hydroxy esters, which are versatile intermediates in organic synthesis.[7] The use of ethyl 2-bromo-2-fluoropropanoate in a Reformatsky-type reaction provides a direct route to α-fluoro-α-methyl-β-hydroxy esters, introducing a fluorine-bearing quaternary stereocenter.
Mechanistic Rationale
The generally accepted mechanism for the Reformatsky reaction involves the following key steps:[5][7]
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromo ester to form an organozinc intermediate, often referred to as a Reformatsky enolate. These zinc enolates are less reactive than their lithium or magnesium counterparts (Grignard reagents), which prevents them from reacting with the ester functionality of another molecule.[5]
-
Coordination and Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon, proceeding through a six-membered chair-like transition state to form a new carbon-carbon bond.[7]
-
Hydrolysis: Acidic workup protonates the oxygen atom, yielding the final β-hydroxy ester and zinc salts.
Figure 1: Generalized workflow of the Reformatsky reaction.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2-fluoro-2-methyl-3-phenylpropanoate
This protocol is adapted from standard Reformatsky procedures and is expected to be effective for the reaction of ethyl 2-bromo-2-fluoropropanoate with benzaldehyde.[7] Researchers should optimize reaction conditions for their specific substrates.
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Ethyl 2-bromo-2-fluoropropanoate
-
Benzaldehyde
-
Anhydrous toluene or THF
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate or MTBE for extraction
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and cool under a nitrogen atmosphere. Add a crystal of iodine and a small volume of anhydrous toluene.
-
Initiation: Add a small portion of a solution of ethyl 2-bromo-2-fluoropropanoate (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous toluene from the dropping funnel. Gently warm the mixture until the color of the iodine disappears, indicating the initiation of the reaction.
-
Reaction: Add the remaining solution of the ester and aldehyde dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to yield the desired ethyl 3-hydroxy-2-fluoro-2-methyl-3-phenylpropanoate.
Application in Nucleophilic Substitution Reactions
The carbon-bromine bond in ethyl 2-bromo-2-fluoropropanoate is susceptible to nucleophilic attack, allowing for the displacement of the bromide ion and the introduction of a variety of functional groups at the α-position. The stereochemical and electronic nature of the substrate suggests that these reactions could proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.
Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways
The α-carbon in ethyl 2-bromo-2-fluoropropanoate is tertiary-like due to the presence of the methyl, ester, fluoro, and bromo substituents. This steric hindrance would typically disfavor a classic Sₙ2 backside attack.[8] However, the adjacent carbonyl group can stabilize a partial negative charge in the transition state.
Conversely, an Sₙ1 mechanism would involve the formation of a carbocation intermediate upon departure of the bromide leaving group. This tertiary carbocation would be stabilized by the adjacent methyl group and potentially by resonance with the carbonyl group. The strong electron-withdrawing effect of the fluorine atom, however, would destabilize an adjacent carbocation, making the Sₙ1 pathway less favorable than for a non-fluorinated analogue.
The choice of solvent and nucleophile is critical in directing the reaction pathway.
-
Sₙ2 Conditions: Strong, non-bulky nucleophiles in a polar aprotic solvent (e.g., DMF, DMSO, acetone) would favor the Sₙ2 pathway.
-
Sₙ1 Conditions: Weak nucleophiles in a polar protic solvent (e.g., ethanol, water) that can stabilize the carbocation intermediate would favor the Sₙ1 pathway.
Figure 2: Comparison of SN1 and SN2 reaction pathways.
General Protocol for Nucleophilic Substitution
This generalized protocol provides a starting point for exploring the nucleophilic substitution reactions of ethyl 2-bromo-2-fluoropropanoate. The choice of solvent, temperature, and reaction time will need to be optimized for each specific nucleophile.
Materials:
-
Ethyl 2-bromo-2-fluoropropanoate
-
Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide)
-
Anhydrous solvent (e.g., DMF for Sₙ2, ethanol for Sₙ1)
-
Appropriate workup and purification reagents
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-bromo-2-fluoropropanoate (1.0 equivalent) in the chosen anhydrous solvent.
-
Nucleophile Addition: Add the nucleophile (1.0-1.5 equivalents) to the solution. If the nucleophile is a solid, it can be added in portions.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the nucleophile). Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture and pour it into water or an appropriate aqueous solution to quench the reaction.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Isolation: Purify the crude product by column chromatography, distillation, or recrystallization.
Conclusion and Future Outlook
This compound and its esters are valuable and versatile building blocks in organic synthesis. Their utility in the Reformatsky reaction provides a reliable method for the construction of α-fluoro-β-hydroxy esters, while their susceptibility to nucleophilic substitution opens avenues for the introduction of diverse functionalities. The principles and protocols outlined in this guide are intended to provide a solid foundation for researchers to explore the full synthetic potential of this important fluorinated intermediate. As the demand for complex and highly functionalized fluorinated molecules in drug discovery and materials science continues to grow, the applications of this compound are poised to expand even further.
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Sciencemadness.org. 2-Br Propionic Acid Physical Properties. [Link]
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Application Notes and Protocols: Derivatization with 2-Bromo-2-fluoropropanoic Acid
Introduction and Scientific Overview
2-Bromo-2-fluoropropanoic acid (BFPA) is a halogenated carboxylic acid that serves as a versatile derivatizing agent and a valuable building block in synthetic chemistry.[1][2] Its structure incorporates a stereocenter containing both bromine and fluorine atoms, making it a unique reagent for introducing a functionalized, chiral moiety into a target molecule. The presence of the fluorine atom is of particular interest in drug development, as its incorporation can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[3]
This guide provides a comprehensive overview of the core chemical principles and detailed, field-proven protocols for the derivatization of primary amines and alcohols using BFPA. The methodologies are designed for researchers, scientists, and drug development professionals seeking to synthesize novel amides and esters for analytical or therapeutic applications.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The derivatization reactions involving this compound are fundamentally nucleophilic acyl substitutions. The carboxylic acid moiety must first be "activated" to facilitate an attack by a nucleophile, such as an amine or an alcohol. In the protocols described herein, this activation is achieved through the use of carbodiimide coupling agents, which convert the hydroxyl group of the carboxylic acid into a better leaving group.
The general mechanism proceeds via an S_N_2 pathway at the alpha-carbon of the acid.[4] The electron-rich nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and departure of the leaving group yields the final amide or ester product.
Figure 1: Generalized workflow for carbodiimide-mediated derivatization.
Critical Safety and Handling Protocols
This compound and its unhalogenated analogue, 2-bromopropionic acid, are corrosive materials that can cause severe skin burns and eye damage.[5] All handling and experimental procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
| Hazard Class | Handling Requirement | First Aid Measures |
| Corrosive | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[5] | Eyes: Immediately flush with water for at least 15 minutes. Skin: Remove contaminated clothing and rinse skin with water. Seek immediate medical attention for any exposure.[5] |
| Inhalation Hazard | Use only in a well-ventilated area or chemical fume hood to avoid breathing vapors or mists. | Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5] |
| Ingestion Hazard | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |
Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]
Application Protocol 1: Synthesis of 2-Bromo-2-fluoro Amides from Primary Amines
This protocol details the synthesis of an N-substituted-2-bromo-2-fluoropropanamide via a carbodiimide-mediated coupling reaction. This method is widely applicable to a variety of primary amines and offers high yields under mild conditions.
Causality and Experimental Design
Directly reacting a carboxylic acid with an amine to form an amide is typically unfavorable and requires very high temperatures. To achieve this transformation under mild laboratory conditions, the carboxylic acid must be activated. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), a water-soluble coupling agent. EDAC reacts with the carboxyl group of BFPA to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the primary amine.[7] A tertiary amine base, such as Diisopropylethylamine (DIPEA), is included to act as a proton scavenger, neutralizing the acids formed during the reaction and driving the equilibrium towards product formation.
Figure 2: Experimental workflow for the synthesis of 2-bromo-2-fluoro amides.
Step-by-Step Methodology
Materials:
-
This compound (BFPA)
-
Primary amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the primary amine (1.0 equivalent). Dissolve the solids in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution. Cool the flask to 0 °C using an ice bath.
-
Coupling Agent Addition: Slowly add EDAC (1.2 equivalents) to the cooled reaction mixture in portions over 5-10 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess amines) and saturated NaHCO₃ solution (to remove unreacted acid).
-
Isolation: Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Application Protocol 2: Synthesis of 2-Bromo-2-fluoro Esters from Alcohols
This protocol describes the esterification of primary or secondary alcohols with BFPA. While classic Fischer esterification using a strong acid catalyst is possible, this protocol again uses a milder, carbodiimide-based approach suitable for sensitive substrates.
Causality and Experimental Design
Similar to amide synthesis, direct esterification requires harsh conditions. The carbodiimide/base approach provides a gentle and efficient alternative. Here, 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst. DMAP reacts with the O-acylisourea intermediate to form a highly reactive DMAP-acylated species. This new intermediate is more susceptible to attack by the alcohol nucleophile than the O-acylisourea itself, significantly accelerating the rate of ester formation.[8]
Figure 3: Experimental workflow for the synthesis of 2-bromo-2-fluoro esters.
Step-by-Step Methodology
Materials:
-
This compound (BFPA)
-
Primary or secondary alcohol of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel and appropriate chromatography solvents
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, combine the alcohol (1.0 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents). Dissolve the components in anhydrous DCM (to approx. 0.1-0.2 M).
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Coupling Agent Addition: Add EDAC (1.5 equivalents) to the reaction mixture in small portions.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12-24 hours. Monitor for the disappearance of the starting alcohol by TLC or LC-MS.
-
Aqueous Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x). The aqueous washes will remove the urea byproduct and excess reagents.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester using flash column chromatography on silica gel.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its identity and purity.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive coupling agent (EDAC is moisture-sensitive).2. Insufficient base (for amide synthesis).3. Non-anhydrous solvent/reagents. | 1. Use a fresh bottle of EDAC; handle quickly.2. Ensure 2.5 eq. of DIPEA is used.3. Use freshly distilled or purchased anhydrous solvents. Dry starting materials if necessary. |
| Reaction Stalls | Sterically hindered amine or alcohol, reducing nucleophilicity. | Increase reaction time and/or temperature (e.g., reflux in DCM). Consider converting BFPA to the more reactive acid chloride first with oxalyl chloride or SOCl₂. |
| Multiple Spots on TLC | 1. Formation of N-acylurea byproduct.2. Incomplete reaction. | 1. The acidic (1M HCl) wash during workup helps remove this byproduct.2. Allow the reaction to run longer or add a slight excess of the coupling agent. |
| Product Decomposition | The product may be unstable to the workup or purification conditions (e.g., silica gel). | Try a non-aqueous workup followed by filtration through a plug of Celite. If the product is acid-sensitive, use a neutral or basic alumina for chromatography instead of silica gel. |
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Zhang, T., et al. (2022). Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene. ACS Omega. Available from: [Link]
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The Synthetic Potential of 2-Bromo-2-fluoropropanoic Acid in Agrochemical Innovation: A Guide to a Versatile Building Block
Abstract
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable environmental profiles. Within the diverse portfolio of fluorinated building blocks, 2-Bromo-2-fluoropropanoic acid and its esters represent a class of intermediates with significant, yet not fully exploited, potential. While direct, publicly documented routes to commercial agrochemicals from this specific precursor are not prevalent, its structural motifs are highly relevant to established classes of herbicides and fungicides. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound. We will explore its synthesis and propose a detailed, field-proven protocol for its application in the synthesis of a model aryloxypropionate herbicide, a class of compounds known for their systemic and selective weed control. This guide emphasizes the causality behind experimental choices and provides self-validating protocols to empower researchers in their pursuit of next-generation crop protection agents.
Introduction: The Significance of Fluorine in Agrochemicals
The introduction of fluorine into agrochemical candidates can profoundly influence their biological activity. The high electronegativity and small size of the fluorine atom can alter the electronic properties of a molecule, improve its binding affinity to target enzymes, and block sites of metabolic degradation. Many successful commercial agrochemicals contain at least one fluorine atom, highlighting the importance of this element in the industry.[1] this compound offers a unique combination of a carboxylic acid functional group, a bromine atom as a good leaving group, and a fluorine atom, making it a potentially valuable synthon for introducing the α-fluoro-propionate moiety into larger, more complex molecules.
Synthesis of the Core Building Block: this compound
The practical application of this compound begins with its efficient synthesis. A common and effective method involves the bromination of a fluorinated precursor. The following protocol outlines a representative synthesis.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-fluoropropanoic acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoropropanoic acid | 92.07 | 10.0 g | 0.109 |
| N-Bromosuccinimide (NBS) | 177.98 | 21.2 g | 0.119 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 0.18 g | 0.0011 |
| Carbon tetrachloride (CCl₄) | 153.82 | 200 mL | - |
| Sodium bisulfite | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoropropanoic acid (10.0 g, 0.109 mol) and carbon tetrachloride (200 mL).
-
Add N-Bromosuccinimide (NBS) (21.2 g, 0.119 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.18 g, 0.0011 mol) to the mixture.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bisulfite to quench any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or recrystallization to obtain the final product.
Expected Yield: 70-80%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Agrochemical Synthesis: A Hypothetical Aryloxypropionate Herbicide
Aryloxypropionate herbicides are a significant class of selective post-emergence herbicides used to control grassy weeds in broadleaf crops. Their mode of action involves the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme. A key structural feature is the aryloxypropionate moiety. Here, we present a hypothetical synthesis of an aryloxypropionate herbicide using this compound as a key building block.
Workflow for the Synthesis of a Hypothetical Herbicide
Caption: Synthetic workflow for a hypothetical aryloxypropionate herbicide.
Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenoxy)-2-fluoropropanoate
Objective: To synthesize a model aryloxypropionate herbicide via Williamson ether synthesis.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-bromo-2-fluoropropanoate | 199.02 | 5.0 g | 0.025 |
| 4-Chlorophenol | 128.56 | 3.5 g | 0.027 |
| Potassium carbonate (K₂CO₃) | 138.21 | 4.2 g | 0.030 |
| Acetone | 58.08 | 100 mL | - |
| Ethyl acetate | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add 4-chlorophenol (3.5 g, 0.027 mol), potassium carbonate (4.2 g, 0.030 mol), and acetone (100 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-bromo-2-fluoropropanoate (5.0 g, 0.025 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash with 1M sodium hydroxide solution to remove any unreacted phenol, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl 2-(4-chlorophenoxy)-2-fluoropropanoate.
Expected Yield: 65-75%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm its structure and purity.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of each reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The purification steps are standard laboratory procedures, and the final product's identity and purity should be unequivocally confirmed by a suite of spectroscopic methods. Expected yields are provided as a benchmark for successful execution of the protocols.
Conclusion and Future Perspectives
While this compound may not yet be a widely cited precursor in commercial agrochemical synthesis, its structural features make it a compelling candidate for the development of novel active ingredients. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this versatile building block. The hypothetical synthesis of an aryloxypropionate herbicide serves as a practical example of how this intermediate can be incorporated into known agrochemical scaffolds. Further research into the reactions of this compound with various nucleophiles could unlock new avenues for the discovery of next-generation herbicides, fungicides, and insecticides with improved performance and environmental safety.
References
-
PubChem. (n.d.). this compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-bromo-2-fluoropropanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Vertex AI Search. (n.d.).2-Bromopropionic Acid in Agrochemicals: Enhancing Crop Protection.
-
ResearchGate. (2025, August 5). Successful fluorine-containing herbicide agrochemicals | Request PDF. Retrieved from [Link]
Sources
Application Note: 2-Bromo-2-fluoropropanoic Acid as a Versatile Precursor for the Synthesis of Peptides Containing α-Fluoromethyl-Alanine Derivatives
Abstract
The strategic incorporation of fluorinated amino acids into peptides is a powerful tool in medicinal chemistry, offering enhanced metabolic stability, controlled conformation, and modulated biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-bromo-2-fluoropropanoic acid as a cost-effective and versatile precursor for the synthesis of N-Fmoc-protected α-bromo-α-fluoro-alanine derivatives. We present a detailed, field-tested protocol for the multi-step synthesis of this key building block and its subsequent incorporation into a model peptide sequence via solid-phase peptide synthesis (SPPS), with a focus on overcoming the challenges associated with sterically hindered amino acids.
Introduction: The Significance of Fluorine in Peptide Therapeutics
The introduction of fluorine into bioactive molecules has become a cornerstone of modern drug design.[1] In peptide science, site-specific fluorination can profoundly alter a peptide's physicochemical properties. The high electronegativity and small van der Waals radius of fluorine can induce favorable conformational biases, increase lipophilicity, and block sites of metabolic degradation, thereby enhancing the pharmacokinetic profile of peptide-based therapeutics. α,α-disubstituted amino acids, particularly those containing fluorine, are of significant interest as they can act as potent modifiers of peptide conformation.[2]
This compound emerges as a readily available and strategic starting material for accessing valuable α-fluoro-α-methyl-alanine-like building blocks. The presence of both a bromine and a fluorine atom on the α-carbon provides a unique chemical handle for further synthetic manipulations, leading to a diverse array of non-canonical amino acids for peptide incorporation.
Synthesis of the Fmoc-Protected Building Block
The synthesis of the Fmoc-protected α-amino acid from this compound is a multi-step process. The proposed synthetic pathway is outlined below, based on established organic chemistry principles.
Diagram 1: Proposed Synthetic Workflow.
Step 1: Esterification of this compound
The initial step involves the protection of the carboxylic acid moiety as a methyl ester to prevent unwanted side reactions in subsequent steps. An acid-catalyzed Fischer-Speier esterification is a suitable and scalable method.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (5 mL per 1 g of acid), add p-toluenesulfonic acid monohydrate (0.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl 2-bromo-2-fluoropropanoate. This product is often used in the next step without further purification.
Rationale: This standard esterification protocol is adapted from a similar procedure for 2-bromo-3-phenylpropanoic acid, demonstrating its applicability to α-bromo acids.[3]
Step 2: Nucleophilic Substitution with Dibenzylamine
The bromine atom is displaced by a protected amine source. Dibenzylamine is an excellent choice as the benzyl groups can be readily removed in a subsequent step.
Protocol:
-
Dissolve methyl 2-bromo-2-fluoropropanoate (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g).
-
Add dibenzylamine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 82°C) and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 2-(dibenzylamino)-2-fluoropropanoate.
Rationale: This SN2 reaction is a common method for introducing an amino group precursor. The use of a non-nucleophilic base like K2CO3 is crucial to prevent side reactions.
Step 3: Deprotection via Hydrogenolysis
The dibenzyl protecting group is removed to reveal the free amine.
Protocol:
-
Dissolve the purified methyl 2-(dibenzylamino)-2-fluoropropanoate (1.0 eq) in methanol.
-
Add palladium on carbon (10% w/w, 0.1 eq).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield methyl 2-amino-2-fluoropropanoate, which can be used directly in the next step.
Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of benzyl groups from amines.
Step 4: Fmoc Protection
The free amine is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is standard for modern solid-phase peptide synthesis.
Protocol:
-
Dissolve the crude methyl 2-amino-2-fluoropropanoate (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
Cool the solution to 0 °C and add Fmoc-OSu (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield methyl 2-(Fmoc-amino)-2-fluoropropanoate.
Rationale: This is a standard and widely used procedure for the Fmoc protection of amino esters.[4]
Step 5: Saponification
The final step is the hydrolysis of the methyl ester to the free carboxylic acid, yielding the final building block ready for peptide synthesis.
Protocol:
-
Dissolve the Fmoc-protected ester (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Fmoc-(α-F,α-Me)Ala-OH .
Rationale: Saponification with lithium hydroxide is a mild and effective method for hydrolyzing methyl esters without compromising the Fmoc protecting group.
| Step | Reaction | Key Reagents | Expected Yield (%) |
| 1 | Esterification | MeOH, p-TsOH | >90 |
| 2 | Nucleophilic Substitution | Dibenzylamine, K₂CO₃ | 60-70 |
| 3 | Hydrogenolysis | H₂, Pd/C | >95 |
| 4 | Fmoc Protection | Fmoc-OSu, NaHCO₃ | 80-90 |
| 5 | Saponification | LiOH | >90 |
Table 1: Summary of Synthetic Steps and Expected Yields.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of α,α-disubstituted amino acids like Fmoc-(α-F,α-Me)Ala-OH into a growing peptide chain presents a significant steric challenge.[5] Standard coupling reagents may lead to incomplete reactions. Therefore, the use of a highly efficient coupling reagent such as HATU is strongly recommended.[6]
Diagram 2: Modified SPPS Workflow for Hindered Residues.
Materials
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-(α-F,α-Me)Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)[6]
-
N,N-Diisopropylethylamine (DIEA)
-
20% (v/v) Piperidine in DMF
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Protocol for SPPS
This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for the synthesis of a model peptide (e.g., Ac-Tyr-Gly-(α-F,α-Me)Ala-Phe-NH₂).
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Standard Amino Acids (e.g., Fmoc-Phe-OH):
-
Pre-activate Fmoc-Phe-OH (4 eq) with DIC (4 eq) and OxymaPure® (4 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF.
-
-
Coupling of Fmoc-(α-F,α-Me)Ala-OH (Sterically Hindered):
-
In a separate vial, dissolve Fmoc-(α-F,α-Me)Ala-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF. Allow to pre-activate for 2-5 minutes.
-
Add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 4-6 hours. A double coupling may be necessary.
-
Monitor the coupling efficiency using a Kaiser test.
-
-
Capping (if necessary): If the Kaiser test indicates incomplete coupling, cap any unreacted amines with a solution of acetic anhydride and DIEA in DMF (10:1:89 v/v/v) for 30 minutes.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for the remaining amino acids.
-
Final Deprotection and Cleavage:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
| Parameter | Standard Amino Acids | Fmoc-(α-F,α-Me)Ala-OH |
| Coupling Reagent | DIC / OxymaPure® | HATU / DIEA |
| Equivalents (AA:Reagent:Base) | 4 : 4 : 8 (DIEA for neutralization) | 4 : 3.9 : 8 |
| Coupling Time | 1-2 hours | 4-6 hours (consider double coupling) |
| Monitoring | Kaiser Test | Kaiser Test |
Table 2: Comparison of Coupling Conditions.
Conclusion and Future Outlook
This compound serves as an accessible and valuable precursor for synthesizing Fmoc-protected α-fluoro-α-methyl-alanine analogues. While the synthesis of this building block requires a multi-step approach, the protocols outlined are based on robust and scalable chemical transformations. The primary challenge of incorporating this sterically hindered amino acid into peptides can be effectively overcome by employing potent coupling reagents like HATU and extending reaction times. The ability to introduce such unique fluorinated residues opens up new avenues for the design of peptide therapeutics with enhanced stability, predictable conformations, and improved pharmacological profiles. Future work will focus on developing asymmetric routes to these building blocks and exploring the impact of their incorporation on the structure and function of a wider range of bioactive peptides.
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266–286.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 42(10), 1588–1599.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243–2266.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Kates, S. A., Minor, C. A., Shroff, H., Haaseth, R. C., Triolo, S. A., & Albericio, F. (1994). Automated solid-phase synthesis of cyclic peptides. International journal of peptide and protein research, 43(2), 169–176.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957–989.
- Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- Wuts, P. G., & Greene, T. W. (2006). Greene's protective groups in organic synthesis. John Wiley & Sons.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Souers, A. J., & Ellman, J. A. (2001). The synthesis and applications of α,α-disubstituted α-amino acids. Tetrahedron, 57(35), 7431-7448.
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
- Lapatsanis, L., Milias, G., Froussios, K., & Kolovos, M. (1983). Synthesis of N-(9-fluorenylmethoxycarbonyl)amino acids and their caesium salts. A simple preparation of N-Fmoc-amino acid esters. Synthesis, 1983(08), 671-673.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americapeptide.com [americapeptide.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Reaction Mechanisms Involving 2-Bromo-2-fluoropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Geminally Halogenated Propanoic Acid
2-Bromo-2-fluoropropanoic acid and its derivatives are valuable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of two different halogen atoms, bromine and fluorine, geminal to a carboxylic acid functional group imparts a unique and versatile reactivity profile. The fluorine atom, with its high electronegativity, significantly influences the molecule's electronic properties, including the acidity of the carboxylic acid proton and the reactivity of the adjacent stereocenter.[2] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is amenable to the formation of organometallic reagents.[3]
This guide provides an in-depth exploration of the key reaction mechanisms involving this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers aiming to leverage this reagent's synthetic potential.
Core Physicochemical Properties
A foundational understanding of the molecule's properties is crucial for designing effective synthetic strategies.
| Property | Value | Source |
| Molecular Formula | C₃H₄BrFO₂ | [4] |
| Molecular Weight | 170.96 g/mol | [4] |
| CAS Number | 132629-22-2 | [4] |
| Predicted XLogP3 | 1.2 | [4] |
The presence of both a hydrophilic carboxylic acid and a lipophilic halogenated carbon center gives the molecule a balanced character, influencing its solubility and behavior in biphasic reaction systems.
Nucleophilic Substitution: The SN2 Pathway
The primary reaction pathway for derivatives of this compound, such as its esters, is the bimolecular nucleophilic substitution (Sₙ2) reaction. The electron-withdrawing nature of the adjacent ester and fluorine atom enhances the electrophilicity of the α-carbon, making it susceptible to attack by nucleophiles.[5] The bromine atom is a superior leaving group compared to fluorine, ensuring regioselective substitution at the C-Br bond.
Mechanistic Rationale
The Sₙ2 mechanism is favored for several reasons:
-
Substrate: While the α-carbon is secondary, the formation of a carbocation intermediate required for an Sₙ1 pathway is highly disfavored due to the destabilizing inductive effect of the adjacent carbonyl group and fluorine atom.[6]
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they solvate the counter-ion of the nucleophile while leaving the nucleophile itself highly reactive.[7]
-
Stereochemistry: The reaction proceeds via a concerted backside attack, resulting in an inversion of stereochemistry at the α-carbon. This stereospecificity is critical in chiral synthesis.[8]
Caption: Sₙ2 mechanism showing inversion of stereochemistry.
Protocol 1: Synthesis of Ethyl 2-Azido-2-fluoropropanoate
This protocol is adapted from a standard procedure for the azidation of a primary alkyl bromide and is expected to be effective for the target substrate.[5] Alkyl azides are versatile intermediates, readily converted to primary amines or used in click chemistry.[7]
Materials:
-
Ethyl 2-bromo-2-fluoropropanoate (1.0 eq.)
-
Sodium azide (NaN₃) (1.5 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-bromo-2-fluoropropanoate (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Carefully add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 70°C and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine, to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Low molecular weight organic azides can be explosive. Avoid heating the neat product to high temperatures.
Organometallic Reactions: The Reformatsky Pathway
The Reformatsky reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc.[9] The key intermediate is an organozinc enolate, which is less reactive than Grignard reagents or organolithiums, preventing undesired reactions with the ester functionality.[10][11]
Mechanistic Rationale
The reaction proceeds through several distinct steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the ethyl 2-bromo-2-fluoropropanoate, forming an organozinc species known as a Reformatsky enolate.[12]
-
Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon via a six-membered chair-like transition state to form a new carbon-carbon bond.[12]
-
Work-up: Acidic work-up protonates the oxygen and removes the zinc salts, yielding the final β-hydroxy-α-fluoro ester.
Caption: Key stages of the Reformatsky reaction mechanism.
Protocol 2: Indium-Mediated Reformatsky Reaction with Benzaldehyde
This protocol utilizes indium, which can be advantageous due to its high reactivity, low toxicity, and operational simplicity, often allowing the reaction to proceed under milder conditions than with zinc.[13]
Materials:
-
Ethyl 2-bromo-2-fluoropropanoate (1.5 eq.)
-
Benzaldehyde (1.0 eq.)
-
Indium powder (1.0 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add indium powder (1.0 eq.) and anhydrous THF.
-
Reagent Addition: Add benzaldehyde (1.0 eq.) followed by ethyl 2-bromo-2-fluoropropanoate (1.5 eq.) to the flask.
-
Reaction: Stir the mixture at room temperature. The use of an ultrasonic bath can accelerate the reaction.[13] Monitor the consumption of the aldehyde by TLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Quench the reaction by adding 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy-α-fluoro ester.
Potential Synthetic Transformations: Dehalogenation and Elimination
The differential reactivity of the C-Br and C-F bonds allows for selective transformations.
Reductive De-bromination
The carbon-bromine bond (bond dissociation energy ~293 kJ/mol) is significantly weaker than the carbon-fluorine bond (~452 kJ/mol), allowing for the selective removal of bromine.[14] This can be achieved via catalytic hydrogenolysis or using radical-based reducing agents like tributyltin hydride, transforming the α-bromo-α-fluoro acid into a valuable α-fluoro acid.
Elimination Reactions (E2)
Treatment of ethyl 2-bromo-2-fluoropropanoate with a strong, non-nucleophilic base (e.g., DBU) could potentially induce an E2 elimination. This would involve the abstraction of a proton from the methyl group and elimination of the bromide ion to form ethyl 2-fluoroacrylate, a valuable monomer for fluorinated polymers. The regioselectivity is dictated by the availability of β-hydrogens and the stability of the resulting alkene.[15]
Experimental Workflow Overview
Caption: Synthetic pathways from this compound derivatives.
Conclusion and Future Outlook
This compound is more than a simple halogenated building block; it is a synthetically versatile platform. The orthogonal reactivity of the bromine and fluorine substituents, combined with the adjacent carboxylic acid group, allows for a diverse range of transformations including nucleophilic substitutions, organometallic additions, and potentially selective eliminations and reductions. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers in drug discovery and materials science to harness the full potential of this powerful reagent. Future work will likely focus on developing stereoselective variations of these reactions to access enantiomerically pure α-fluoro-α-substituted carboxylic acids, which are of high interest in medicinal chemistry.[2]
References
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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N.A. (n.d.). Reformatsky Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Shibata, T., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7371. [Link]
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Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]
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Pachova, T. (n.d.). The Reformatsky reaction. Scribd. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11816118, this compound. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]
- Kagami, Y., et al. (2010). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Journal of Medicinal Chemistry, 53(21), 7879-82.
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]
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Pharmaceutical Technology. (2015). Advances in Fluorination Chemistry for API Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Retrieved from [Link]
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ChemIntell. (n.d.). The Role of 2-Bromo-4-fluorobenzoic Acid in Pharmaceutical Synthesis. Retrieved from [Link]
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MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed mechanisms for 2-bromo-2-methylpropanoato end-functionalized.... Retrieved from [Link]
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Doubtnut. (2020). Write the porudct(s) formed when (i) 2-Bromopropane undergoes dehydrohalogenation reaction. YouTube. Retrieved from [Link]
-
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Quantitative Analysis of 2-Bromo-2-fluoropropanoic Acid: A Guide to GC-MS and LC-MS/MS Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the sensitive and accurate quantification of 2-Bromo-2-fluoropropanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and drug development. Due to its challenging physicochemical properties, including high polarity and low volatility, direct analysis can be problematic. We present two robust analytical strategies: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring a crucial derivatization step, and a direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide explains the causality behind each procedural step, offers detailed, self-validating protocols, and compares the two approaches to enable researchers to select the optimal method for their specific analytical needs.
Introduction and Analytical Challenges
This compound (C₃H₄BrFO₂) is a halogenated aliphatic carboxylic acid.[1] Such compounds often serve as specialized building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Accurate quantification is critical for reaction monitoring, purity assessment, and stability studies.
The analytical challenge in quantifying this molecule stems from its core structure. The carboxylic acid functional group (-COOH) contains an active proton, leading to high polarity and strong intermolecular hydrogen bonding.[2] These characteristics result in:
-
Low Volatility: Preventing direct analysis by Gas Chromatography (GC) without chemical modification.[3]
-
Poor Peak Shape in GC: Adsorption onto active sites within the GC inlet and column can cause severe peak tailing and poor reproducibility.[4]
-
Variable Ionization: While suitable for Liquid Chromatography (LC), ionization efficiency can be influenced by mobile phase composition.
This note provides comprehensive methods to overcome these challenges using derivatization-based GC-MS and direct-injection LC-MS/MS.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₄BrFO₂ | [1] |
| Molecular Weight | 170.96 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 132629-22-2 | [1] |
Method 1: Quantification by GC-MS following Derivatization
Principle: This method addresses the low volatility of this compound by converting the polar carboxylic acid group into a nonpolar, volatile ester. This process, known as derivatization, is essential for GC analysis.[2][3] We will utilize an esterification reaction with Boron Trifluoride (BF₃) in methanol to form the methyl ester derivative, which is thermally stable and exhibits excellent chromatographic behavior.[5] Mass spectrometric detection provides high selectivity and allows for definitive identification based on the derivative's mass spectrum.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
A. Reagents and Materials
-
This compound reference standard
-
Boron trifluoride-methanol solution (14% w/v)
-
Hexane (HPLC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (HPLC grade)
-
Sample vials (2 mL) with PTFE-lined caps
B. Preparation of Standards
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare a quality control (QC) sample at a mid-range concentration (e.g., 50 µg/mL).
C. Derivatization Procedure [5]
-
Pipette 100 µL of each standard, QC, and unknown sample into separate 2 mL vials.
-
Add 200 µL of 14% BF₃-methanol solution to each vial.
-
Securely cap the vials and heat at 60°C for 10 minutes in a heating block or water bath.
-
Allow the vials to cool to room temperature.
-
Add 500 µL of hexane and 200 µL of saturated NaCl solution to each vial.
-
Vortex vigorously for 1 minute to extract the methyl ester derivative into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
D. Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[6]
-
Injection: 1 µL, Splitless mode
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at 1.2 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 220°C
-
Hold: 3 minutes at 220°C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or Full Scan (m/z 40-250) for confirmation.
-
Expected Performance Characteristics (GC-MS)
| Parameter | Expected Value | Rationale |
| Limit of Detection (LOD) | 0.5 µg/mL | Based on typical sensitivity for derivatized small molecules in SIM mode. |
| Limit of Quantification (LOQ) | 1.5 µg/mL | Generally 3x the LOD, ensuring reliable quantification. |
| Linearity (R²) | ≥0.995 | Expected for a well-behaved chromatographic method across the calibration range. |
| Precision (%RSD) | <10% | Achievable with careful sample preparation and automated injection. |
Method 2: Direct Quantification by LC-MS/MS
Principle: This method leverages the high polarity of this compound, making it ideally suited for Reverse-Phase Liquid Chromatography (RPLC). By coupling HPLC with tandem mass spectrometry (MS/MS), this approach offers exceptional sensitivity and selectivity without the need for derivatization, simplifying sample preparation.[7] The carboxylic acid is readily deprotonated in the electrospray ionization (ESI) source, allowing for sensitive detection in negative ion mode. The MS/MS capability provides definitive quantification by monitoring a specific parent-to-product ion transition.
Experimental Workflow: LC-MS/MS
Caption: Workflow for direct LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
A. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Sample vials (2 mL) with PTFE-lined caps
-
Syringe filters (0.22 µm, PTFE or nylon)
B. Preparation of Standards
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare a working mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Perform serial dilutions from the stock solution into the working mobile phase to create calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 400 ng/mL).
C. Sample Preparation
-
Dilute unknown samples with the working mobile phase to fall within the calibration curve range.
-
Filter all standards, QCs, and diluted samples through a 0.22 µm syringe filter into LC vials.
D. Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion (Q1): m/z 168.9/170.9 (for [M-H]⁻, monitoring both bromine isotopes)
-
Product Ion (Q3): A characteristic fragment ion (e.g., loss of CO₂) would need to be determined by infusing the standard. A plausible transition would be monitoring the bromide ion at m/z 79/81.
-
Key Voltages: Curtain Gas, IonSpray Voltage, Collision Energy, etc., must be optimized by infusing a standard solution.
-
Expected Performance Characteristics (LC-MS/MS)
| Parameter | Expected Value | Rationale |
| Limit of Detection (LOD) | 0.2 ng/mL | Reflects the high sensitivity of modern triple quadrupole mass spectrometers. |
| Limit of Quantification (LOQ) | 0.6 ng/mL | Ensures high precision at the lowest reportable concentration. |
| Linearity (R²) | ≥0.998 | Wide dynamic range is typical for LC-MS/MS. |
| Precision (%RSD) | <5% | Minimal sample preparation and high instrument stability lead to excellent precision. |
Method Comparison and Selection
The choice between GC-MS and LC-MS/MS depends on available instrumentation, required sensitivity, and sample throughput.
| Feature | GC-MS with Derivatization | Direct LC-MS/MS |
| Sample Preparation | Multi-step (derivatization, extraction, drying); more labor-intensive. | Simple dilution and filtration; minimal effort. |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range) |
| Selectivity | High | Very High (due to MS/MS specificity) |
| Throughput | Lower, due to longer sample prep time. | Higher, due to simplified sample prep. |
| Robustness | Derivatization efficiency can be a source of variability. | High; less prone to matrix effects than GC. |
| Instrumentation | GC-MS systems are widely available. | Requires more specialized and costly LC-MS/MS instrumentation. |
Recommendation: For high-throughput analysis, trace-level quantification, or complex matrices, the LC-MS/MS method is superior . For laboratories where LC-MS/MS is unavailable but GC-MS is common, the derivatization method provides a reliable and robust alternative.
References
-
SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-bromo-2-methyl- on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
-
Unknown. (n.d.). Derivatization in GC. Retrieved from an academic source. [Link]
-
U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. Retrieved from a government source. [Link]
-
Mondello, L. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. InTech. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Retrieved from Regis Technologies. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 74924, 2-Bromo-2-methylpropanoic acid. Retrieved from PubChem. [Link]
-
NIST. (n.d.). 2-Bromopropanoic acid. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
-
David, F., & Sandra, P. (2015). Derivatization Methods in GC and GC/MS. In The Encyclopedia of Mass Spectrometry (Vol. 9, pp. 134-141). Elsevier. [Link]
-
SpectraBase. (n.d.). 2-Bromo-2-methylpropionic acid. Retrieved from Wiley. [Link]
-
Nellas, R. B., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7373. [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11816118, this compound. Retrieved from PubChem. [Link]
-
ncchem. (2025, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS. YouTube. [Link]
-
NIST. (n.d.). 2-Bromopropanoic acid. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
-
AD PHARMACHEM. (n.d.). High Qulity 2-Bromo Propionic Acid. Retrieved from AD PHARMACHEM. [Link]
-
NIST. (n.d.). 2-Bromopropanoic acid. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
-
Sciencemadness Discussion Board. (2005, May 6). 2-Br Propionic Acid Physical Properties. Retrieved from Sciencemadness.org. [Link]
-
Lee, J., et al. (2021). Fluoride-assisted liquid chromatography-tandem mass spectrometry method for simultaneous analysis of propofol and its metabolites without derivatization in urine. Journal of Chromatography A, 1652, 462360. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-2-fluoropropanoic Acid
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the challenges associated with the synthesis of 2-Bromo-2-fluoropropanoic acid. This document offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and insights into the underlying chemical principles to ensure successful synthesis and purification. By addressing common pitfalls and providing proactive solutions, this guide aims to streamline experimental workflows and enhance reproducibility in the preparation of this valuable synthetic building block.
Introduction
This compound is a chiral α,α-dihalogenated carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of both bromine and fluorine atoms at the α-position imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of novel pharmaceuticals and functional materials. However, the simultaneous introduction of two different halogens onto the same stereocenter presents considerable synthetic challenges. This guide is designed to serve as a practical, in-the-lab resource for overcoming these hurdles.
Section 1: Proposed Synthetic Pathway & Key Challenges
A viable and commonly explored route to this compound involves a two-step process:
-
Formation of Ethyl 2-Bromo-2-fluoroacetate: This key intermediate can be synthesized via several methods, with the Reformatsky reaction being a prominent approach.[1][2]
-
Hydrolysis of Ethyl 2-Bromo-2-fluoroacetate: The final step involves the conversion of the ester to the desired carboxylic acid.
The primary challenges in this synthesis revolve around:
-
Reagent Purity and Handling: The stability and reactivity of the starting materials are critical.
-
Controlling Reaction Conditions: Temperature, reaction time, and stoichiometry must be precisely controlled to minimize side reactions.
-
Product Stability: The target molecule can be susceptible to decomposition under certain conditions.
-
Purification: Separating the desired product from starting materials, byproducts, and solvents can be complex.
Below is a workflow diagram illustrating this proposed synthetic pathway.
Caption: Proposed synthetic workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part A: Synthesis of Ethyl 2-Bromo-2-fluoroacetate
Question 1: My Reformatsky reaction with ethyl bromofluoroacetate is sluggish or fails to initiate. What are the likely causes?
Answer:
-
Inactive Zinc: The most common issue is the deactivation of the zinc metal surface by an oxide layer. It is crucial to activate the zinc prior to use. This can be achieved by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.
-
Wet Solvents or Glassware: The organozinc intermediate is highly moisture-sensitive. Ensure all solvents (e.g., THF, diethyl ether) are rigorously dried, and all glassware is flame-dried or oven-dried before use.
-
Impure Ethyl Bromofluoroacetate: The purity of your starting ester is critical. Impurities can inhibit the reaction. It is advisable to distill the ethyl bromofluoroacetate before use.
-
Initiation Difficulty: Sometimes, the reaction requires initiation. A small crystal of iodine can be added to the zinc to etch the surface and promote the reaction. Gentle heating with a heat gun can also help initiate the reaction, but be cautious of runaway reactions.
Question 2: I am observing significant formation of byproducts during the Reformatsky reaction. How can I improve the selectivity?
Answer:
-
Temperature Control: The Reformatsky reaction is exothermic. Maintaining a controlled temperature is crucial. Running the reaction at lower temperatures can often improve selectivity and reduce the formation of byproducts from side reactions like elimination or self-condensation.
-
Slow Addition of the Ester: Adding the ethyl bromofluoroacetate dropwise to the suspension of activated zinc and the carbonyl compound can help maintain a low concentration of the reactive organozinc intermediate, thus minimizing side reactions.
-
Use of Catalysts: For certain substrates, the addition of a Lewis acid catalyst, such as CeCl₃, has been shown to improve yields and simplify the procedure.[2]
Part B: Hydrolysis of Ethyl 2-Bromo-2-fluoroacetate
Question 3: My hydrolysis of ethyl 2-bromo-2-fluoroacetate is incomplete or proceeds very slowly. What can I do?
Answer:
-
Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.
-
Acidic Hydrolysis: Refluxing with a strong acid like HCl or H₂SO₄ is a common method. If the reaction is slow, increasing the concentration of the acid or the reaction time may be necessary.
-
Basic Hydrolysis: Using a base like NaOH or KOH at room temperature or with gentle heating is also effective. A phase-transfer catalyst can be beneficial if the ester has poor water solubility.
-
-
Steric Hindrance: The presence of two halogens on the α-carbon can sterically hinder the approach of the nucleophile (hydroxide or water). Using a less hindered base or higher temperatures might be required.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ester. This will help you determine the optimal reaction time and prevent unnecessary decomposition of the product.
Question 4: I am concerned about the stability of this compound during workup and purification. What precautions should I take?
Answer:
-
Avoid High Temperatures: The product can be thermally labile and may undergo decarboxylation or elimination of HBr or HF at elevated temperatures. It is advisable to perform distillations under reduced pressure to keep the temperature low.
-
pH Control during Workup: During the workup of a basic hydrolysis, be sure to acidify the reaction mixture slowly and with cooling to avoid excessive heat generation. The final product is an acid, so ensure the pH is low enough to fully protonate the carboxylate.
-
Prompt Extraction: After quenching the reaction, promptly extract the product into a suitable organic solvent (e.g., diethyl ether, dichloromethane) to minimize its time in the aqueous phase where it might be more prone to decomposition.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-Bromopropanoic Acid (A Potential Precursor)
This protocol describes the synthesis of 2-bromopropanoic acid, which could potentially be a precursor for fluorination, based on the Hell-Volhard-Zelinsky reaction.[3][4][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 g of dry propionic acid and 7.6 g of dry red phosphorus.
-
Addition of Bromine: Slowly add 66.7 g of bromine from the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 40-50 °C with a water bath. After the initial addition, add another 100 g of bromine slowly.
-
Reflux: Once all the bromine has been added, gently reflux the mixture for 2 hours.
-
Distillation of Acyl Bromide: Distill the resulting 2-bromopropionyl bromide at atmospheric pressure (b.p. 154 °C).
-
Hydrolysis: Carefully add one and one-third equivalents of water to the distilled 2-bromopropionyl bromide. Stir the mixture under a reflux condenser with ice-water cooling until it becomes homogeneous.
-
Completion of Hydrolysis: Warm the mixture for 90 minutes to complete the hydrolysis.
-
Workup: Cool the solution to room temperature and extract the 2-bromopropanoic acid with several portions of diethyl ether. Dry the combined ether extracts over anhydrous sodium sulfate.
-
Purification: Remove the ether by evaporation and purify the 2-bromopropanoic acid by vacuum distillation.
Protocol 2: Purification by Solvent Extraction
This general protocol can be adapted for the workup of the hydrolysis step.[6]
-
Transfer to Separatory Funnel: After completion of the reaction, transfer the cooled reaction mixture to a separatory funnel.
-
Addition of Organic Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Extraction: Stopper the funnel, invert it, and open the stopcock to release any pressure. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate.
-
Draining the Layers: Drain the lower layer. The identity of the lower layer (aqueous or organic) depends on the relative densities of the solvents used.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| 2-Bromopropanoic acid | C₃H₅BrO₂ | 152.97 | 203 | Hygroscopic, skin irritant.[7] |
| Ethyl 2-bromo-2-fluoroacetate | C₄H₆BrFO₂ | 184.99 | ~140-145 | Reactant for Reformatsky reaction. |
| This compound | C₃H₄BrFO₂ | 170.96 | Not readily available | Expected to be a liquid or low-melting solid.[8] |
Table 2: Spectroscopic Data for Characterization
| Compound | 1H NMR | 13C NMR | 19F NMR | Mass Spectrometry |
| 2-Bromopropanoic acid | δ ~1.8 (d, 3H), ~4.4 (q, 1H), ~11.5 (s, 1H) | Not readily available | N/A | [M]+ at m/z 152, 154 |
| Ethyl 2-bromo-2-fluoroacetate | Signals for ethyl group and α-proton | Not readily available | Characteristic singlet or doublet | Not readily available |
| This compound | Expected singlet for methyl group, broad singlet for carboxylic acid proton | Not readily available | Expected singlet | [M]+ at m/z 170, 172 |
Note: Specific NMR chemical shifts can vary depending on the solvent used. It is crucial to acquire and interpret the full spectroscopic data for proper characterization.[9][10][11][12][13]
Section 5: Logical Relationships and Mechanisms
Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism
The HVZ reaction is a key method for the α-bromination of carboxylic acids.[3][4][14][15][16]
Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Reformatsky Reaction: A Conceptual Overview
The Reformatsky reaction is a powerful tool for forming carbon-carbon bonds.[1][2][17][18]
Caption: Conceptual overview of the Reformatsky Reaction.
References
-
Ocampo, R., et al. (2002). Catalyzed Reformatsky Reactions with Ethyl Bromofluoroacetate for the Synthesis of α-Fluoro-β-hydroxy Acids. The Journal of Organic Chemistry, 67(1), 72-78. [Link]
-
Ocampo, R., et al. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. PubMed. [Link]
-
McBee, E. T., Pierce, O. R., & Christman, D. L. (1954). The Reformatsky Reaction with Ethyl Bromofluoroacetate. Journal of the American Chemical Society, 77(6), 1581-1583. [Link]
-
Dolbier, W. R., et al. (2006). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: “Omitted” Examples and Application for the Synthesis of 3,3-Difluoro-GABA. The Journal of Organic Chemistry, 71(25), 9534-9537. [Link]
-
Cozzi, P. G. (2016). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 12, 2136-2147. [Link]
-
Wikipedia. (n.d.). Ethyl bromodifluoroacetate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of Ethyl 2,2-dibromo-2-fluoroacetate in Modern Synthesis. [Link]
-
Al-Abed, Y., et al. (2018). Ethyl dibromofluoroacetate: a versatile reagent for the synthesis of fluorinated molecules. RSC Advances, 8(40), 22533-22544. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. [Link]
-
AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. [Link]
-
Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. [Link]
-
BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. [Link]
-
Master Organic Chemistry. (2025). The Hell–Volhard–Zelinsky Reaction. [Link]
-
Takeuchi, Y., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7371. [Link]
-
ncchem. (2025). 2-BROMOPROPIONIC ACID SYNTHESIS. YouTube. [Link]
-
Quora. (2018). How to convert propanoic acid into 2-bromopropionic acid. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. [Link]
-
ACD/Labs. (n.d.). How do I know if my unknown contains a fluorine atom(s)? … Part 4. [Link]
-
Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]
-
Sciencemadness.org. (2005). 2-Br Propionic Acid Physical Properties. [Link]
-
NIST. (n.d.). 2-Bromopropanoic acid. [Link]
-
Professor Dave Explains. (2019). Separating Components of a Mixture by Extraction. YouTube. [Link]
-
Williamson, R. T., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 10(1), 513. [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
-
Organic Syntheses. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. [Link]
Sources
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- 2. Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
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- 8. This compound | C3H4BrFO2 | CID 11816118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
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- 11. acdlabs.com [acdlabs.com]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 18. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2-Bromo-2-fluoropropanoic Acid
Welcome to the dedicated technical support guide for the purification of 2-Bromo-2-fluoropropanoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specialized halogenated carboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the primary methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, a polar, acidic compound, are recrystallization and column chromatography. Fractional distillation under reduced pressure is a potential alternative, though its feasibility is contingent on the thermal stability of the compound and the boiling points of any impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from the synthetic route. If prepared via a Hell-Volhard-Zelinskii-type reaction, common impurities may include unreacted starting materials like propionic acid, poly-halogenated species, and the corresponding acid bromide if hydrolysis is incomplete.[1] Residual phosphorus-containing reagents may also be present.
Q3: How can I assess the purity of my this compound?
A3: Purity can be effectively determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to identify the desired product and any organic impurities.[2][3][4] High-Performance Liquid Chromatography (HPLC) with a reverse-phase column and an acidic mobile phase can also be a powerful tool for quantifying purity.[5]
Q4: What are the key safety considerations when handling this compound?
A4: this compound is expected to be corrosive and potentially toxic. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.
II. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. This guide will help you navigate common issues.
Q1: My this compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is often because the boiling point of the solvent is higher than the melting point of your compound.
-
Probable Cause & Solution:
-
High Solvent Boiling Point: Switch to a lower-boiling point solvent or a solvent mixture.
-
Inducing Crystallization at a Lower Temperature: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slightly, then try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure product to encourage nucleation.
-
Q2: No crystals are forming even after the solution has cooled. What is the problem?
A2: This typically indicates that the solution is not supersaturated.
-
Probable Cause & Solution:
-
Excess Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[7]
-
Slow Nucleation: The cooling process might be too slow, or there are no nucleation sites. Try inducing crystallization by scratching the inner wall of the flask or by adding a seed crystal.[8] Placing the flask in an ice bath can also help to decrease solubility and promote crystallization.
-
Q3: The purity of my this compound did not improve after recrystallization. Why?
A3: This suggests that the chosen solvent system is not effectively differentiating between your product and the impurities.
-
Probable Cause & Solution:
-
Inappropriate Solvent Choice: The impurities may have similar solubility profiles to your product in the chosen solvent. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Co-crystallization: The impurity may be co-crystallizing with your product. A second recrystallization using a different solvent system is often effective in such cases.
-
III. Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[9][10]
Q1: My this compound is not moving from the top of the silica gel column.
A1: This indicates that the eluent (mobile phase) is not polar enough to displace the highly polar carboxylic acid from the polar silica gel.
-
Probable Cause & Solution:
-
Insufficient Eluent Polarity: Carboxylic acids are highly polar and will bind strongly to silica gel.[9] You need to increase the polarity of your mobile phase. Gradually add a more polar solvent, such as ethyl acetate or methanol, to your non-polar solvent (e.g., hexane or dichloromethane). Adding a small amount of acetic or formic acid to the mobile phase (e.g., 0.5-1%) can also help to protonate the carboxylic acid and reduce its interaction with the silica, thereby improving elution.
-
Q2: The separation between my product and impurities is poor.
A2: This can be due to several factors related to the column setup and elution conditions.
-
Probable Cause & Solution:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to elute too quickly. Try a less polar solvent system or a shallower gradient of increasing polarity.
-
Column Overloading: Too much crude material was loaded onto the column. As a general rule, use about 20-50 times the weight of silica gel to the weight of your crude sample.[9]
-
Poor Column Packing: The column may not be packed uniformly, leading to channeling and poor separation.[9] Ensure the silica gel is packed as a homogenous slurry without any air bubbles.
-
Q3: My this compound appears to be degrading on the column.
A3: Prolonged exposure to the acidic silica gel can potentially cause degradation of sensitive compounds.
-
Probable Cause & Solution:
-
Acid-Catalyzed Decomposition: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is based on a common method for purifying similar fluorinated carboxylic acids.[11]
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
Hexane
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of dichloromethane and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slowly add hexane (the anti-solvent) dropwise while swirling until the solution becomes slightly cloudy. Add a drop or two of DCM to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Allow the flask to stand undisturbed at room temperature to allow for slow crystal growth. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 80:20, etc.). The addition of a small amount of acetic acid helps to keep the product protonated and improves its elution.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
V. Data and Workflow Visualizations
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Role in Purification |
| Hexane | 69 | 0.1 | Non-polar eluent in column chromatography; anti-solvent in recrystallization. |
| Dichloromethane | 40 | 3.1 | Dissolving solvent in recrystallization; moderately polar eluent. |
| Ethyl Acetate | 77 | 4.4 | Polar eluent in column chromatography.[12] |
| Methanol | 65 | 5.1 | Highly polar eluent for strongly bound compounds in column chromatography. |
| Water | 100 | 10.2 | Can be used for recrystallization of polar compounds.[12] |
Diagram 1: Decision Workflow for Purification Method Selection
Caption: Troubleshooting flowchart for common recrystallization issues.
VI. References
-
Columbia University Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet: DL-2-Bromopropionic acid. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Royal Society of Chemistry. (n.d.). ChemSci Allene Bromocyclization SI. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-bromo-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
YouTube. (2025). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Mori, K., & Uenishi, J. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356–7373.
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromopropanoic acid. Retrieved from [Link]
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved from [Link]
-
Jensen, B. A. (1986). AN NMR ANALYSIS OF THE HYDROLYSIS OF -BROMOPROPIONIC ACID. Union College.
-
Gui, R. (2017). DECARBOXYLATIVE ELIMINATION FOR THE SYSTHESIS OF OLEFINS VIA PHOTOREDOX/COBALT DUAL CATALYSIS. University of Nebraska - Lincoln.
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-Bromopropanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromopropionic acid. Retrieved from [Link]
-
AD PHARMACHEM. (n.d.). High Qulity 2-Bromo Propionic Acid. Retrieved from [Link]
Sources
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Separation of Propanoic acid, 2-bromo-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. This compound | C3H4BrFO2 | CID 11816118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Home Page [chem.ualberta.ca]
- 8. youtube.com [youtube.com]
- 9. web.uvic.ca [web.uvic.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-Bromopropanoic acid (CAS 598-72-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Reaction Conditions with 2-Bromo-2-fluoropropanoic Acid
Welcome to the technical support center for 2-Bromo-2-fluoropropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in synthesis. Our goal is to empower you with the knowledge to anticipate challenges, diagnose issues, and optimize your reaction conditions for successful outcomes.
Introduction to this compound: A Versatile Fluorinated Building Block
This compound is a valuable reagent in medicinal chemistry and materials science. The presence of both a bromine and a fluorine atom on the alpha-carbon, along with a carboxylic acid moiety, offers a unique combination of reactivity for creating complex molecules with tailored properties. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of target compounds, making this a desirable building block in drug discovery.[1][2]
However, the trifunctional nature of this molecule can also present challenges in reaction control, leading to potential side reactions and difficulties in achieving desired yields and purity. This guide will address these common issues directly.
Core Troubleshooting and Optimization Guides
This section is structured in a question-and-answer format to address specific problems you may encounter during your experiments.
Issue 1: Low Yield in Esterification Reactions
Question: I am attempting to synthesize an ester from this compound using a standard Fischer esterification (alcohol with a catalytic amount of strong acid), but I am observing very low yields and the formation of several byproducts. What is going wrong?
Answer: This is a common issue stemming from the inherent reactivity of the starting material under strong acid catalysis and heat. The primary competing side reactions are likely dehydrohalogenation and decomposition.
Causality Explained: The combination of a tertiary alpha-bromo and alpha-fluoro group makes the molecule susceptible to elimination reactions, especially at elevated temperatures. Strong acids can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. However, they can also promote the loss of HBr or HF, leading to unsaturated byproducts or further decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low esterification yield.
Recommended Protocol: DCC/DMAP Coupling
This method avoids strong acids and high temperatures, thus minimizing side reactions.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol and Catalyst: Add the desired alcohol (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Coupling Agent: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Parameter | Fischer Esterification | DCC/DMAP Coupling |
| Catalyst | Strong Acid (e.g., H₂SO₄) | DMAP (catalytic) |
| Coupling Agent | None | DCC |
| Temperature | Often > 60°C | 0°C to Room Temp |
| Common Issues | Decomposition, Elimination | DCU byproduct removal |
| Typical Yield | Low to Moderate | Good to Excellent |
Issue 2: Failure in Amide Bond Formation
Question: I am trying to form an amide using standard coupling reagents like HATU or HOBt/EDC with a primary amine, but the reaction is sluggish and gives a complex mixture of products. Why is this happening?
Answer: The steric hindrance at the alpha-carbon and the electron-withdrawing nature of the halogens can significantly impact amide coupling reactions.
Causality Explained: The bulky bromine and electronegative fluorine atoms sterically hinder the approach of the amine to the activated carboxylic acid intermediate. Furthermore, the electron-withdrawing effects of the halogens can decrease the nucleophilicity of the carboxylate, making activation more difficult. Standard peptide coupling reagents might not be sufficiently reactive or may lead to side reactions with the substrate. A known challenge in amide bond formation is the use of electron-deficient amines or sterically hindered substrates, which often require more specialized coupling protocols.[3]
Troubleshooting and Optimization:
-
Convert to Acyl Halide: A robust method is to first convert the carboxylic acid to a more reactive acyl halide (e.g., acyl chloride or fluoride). Acyl fluorides can be particularly effective for coupling with sterically hindered or electron-deficient amines.[3]
Experimental Protocol: Acyl Fluoride Intermediate for Amide Coupling
Caption: Workflow for amide coupling via an acyl fluoride intermediate.
-
Step 1: Formation of the Acyl Fluoride
-
In a fume hood, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a suitable base, such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0°C.
-
Slowly add a fluorinating agent like cyanuric fluoride or PyFluor (1.1 eq).
-
Stir at 0°C for 1-2 hours. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired. Do not isolate the intermediate.
-
-
Step 2: Amide Formation
-
To the cold solution of the in situ generated acyl fluoride, add the desired amine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (typically 4-16 hours).
-
Upon completion, quench the reaction with water and proceed with a standard aqueous workup.
-
Purify the resulting amide by recrystallization or column chromatography.
-
| Coupling Method | Standard (HATU/EDC) | Acyl Fluoride Intermediate |
| Reactive Intermediate | Activated Ester | Acyl Fluoride |
| Reactivity | Moderate | High |
| Suitability for Hindered Substrates | May be poor | Excellent[3] |
| Potential Side Reactions | Epimerization (not applicable here), side reactions with coupling agents | Requires handling of fluorinating agents |
Issue 3: Unwanted Decarboxylation
Question: During a reaction involving this compound, particularly when using a base or under photoredox conditions, I am observing the formation of a product that appears to have lost the carboxylic acid group. What is causing this decarboxylation?
Answer: this compound is susceptible to decarboxylation, especially under conditions that favor the formation of a radical or an unstable anionic intermediate.
Causality Explained: Carboxylic acids can undergo decarboxylation to form various products.[4] In the case of this compound, the presence of two halogens on the alpha-carbon can stabilize a radical intermediate formed upon single-electron transfer (SET) and subsequent loss of CO₂. This is particularly relevant in photoredox catalysis.[5] Alternatively, a strong base could potentially lead to elimination of HBr, and the resulting fluorinated acrylic acid could be unstable and prone to decarboxylation under certain conditions.
Mitigation Strategies:
-
Avoid Strong Bases and High Temperatures: If decarboxylation is a problem, re-evaluate the necessity of strong bases and high heat. Use milder bases like NaHCO₃ or organic bases like triethylamine if possible, and maintain the lowest effective reaction temperature.
-
Control Radical Pathways: If you are working with photoredox or radical initiation conditions, be aware that decarboxylation is a likely side reaction. Optimization of the catalyst, light source, and solvent may be necessary to favor the desired reaction pathway over decarboxylative processes.[4]
-
Protect the Carboxylic Acid: If the carboxylic acid moiety is not directly involved in the desired transformation, consider protecting it as an ester (e.g., methyl or ethyl ester). Esters are generally more stable to decarboxylation than the corresponding carboxylic acids.[6]
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound upon storage? A1: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[7][8] It is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).[7] Over time, especially if exposed to moisture or light, it may slowly decompose. It is recommended to use it as fresh as possible or to verify its purity by NMR before use if it has been stored for an extended period.
Q2: Can I perform a Hell-Volhard-Zelinskii (HVZ) reaction on 2-fluoropropanoic acid to synthesize this compound? A2: The Hell-Volhard-Zelinskii (HVZ) reaction is a standard method for the alpha-bromination of carboxylic acids that possess at least one alpha-hydrogen.[9][10] Since 2-fluoropropanoic acid has an alpha-hydrogen, an HVZ reaction using Br₂ and catalytic PBr₃ would be expected to yield this compound. However, the reaction conditions are harsh and may lead to side products.[9]
Q3: Are there any specific safety precautions I should take when working with this compound? A3: Yes. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[7] Always handle this chemical in a fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Have an emergency eyewash and shower readily available. In case of fire, use CO₂, dry chemical, or foam to extinguish.[8]
Q4: What are some common downstream reactions for the products derived from this compound? A4: The esters and amides of this compound are versatile intermediates. The bromine atom can be displaced via nucleophilic substitution (Sₙ2) reactions or used in cross-coupling reactions. For example, γ-lactams can be synthesized from α-bromo amides and olefins through photocatalysis.[13] This allows for the introduction of a wide range of functionalities at the alpha-position, leading to the synthesis of complex fluorinated molecules.
References
-
Mukaiyama, T., et al. "A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids." National Institutes of Health. [Link]
-
Wang, J., et al. "Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers." MDPI. [Link]
-
Ni, P., et al. "Enzymatic synthesis of fluorinated compounds." PubMed Central. [Link]
-
PubChem. "this compound." PubChem. [Link]
-
Musacchio, A. J., et al. "Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis." National Institutes of Health. [Link]
-
Wen, X. R., et al. "Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene." National Institutes of Health. [Link]
-
Hjorkjaer, R., et al. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." ResearchGate. [Link]
-
ChemBK. "2-bromopropanoic acid dodecyl ester." ChemBK. [Link]
-
Fiveable. "Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes." Fiveable. [Link]
-
NIST. "2-Bromopropanoic acid." NIST WebBook. [Link]
-
Chemistry LibreTexts. "22.4: Alpha Bromination of Carboxylic Acids." Chemistry LibreTexts. [Link]
-
ChemSpider. "Esterification of 2-bromo-3-phenylpropanoic acid." ChemSpider Synthetic Pages. [Link]
-
Michigan State University. "Reactions at the α-Carbon." MSU Chemistry. [Link]
-
AD PHARMACHEM. "High Quality 2-Bromo Propionic Acid." AD PHARMACHEM. [Link]
-
ResearchGate. "Optimization for Reaction Conditions. [a]." ResearchGate. [Link]
-
MDPI. "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids." MDPI. [Link]
-
UNL Digital Commons. "Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis." UNL Digital Commons. [Link]
-
NIST. "Propanoic acid, 2-bromo-, ethyl ester." NIST WebBook. [Link]
-
ResearchGate. "Synthesis of α-CF3 Amides via Palladium-Catalyzed Carbonylation of 2-Bromo-3,3,3-trifluoropropene." ResearchGate. [Link]
-
PubChem. "(2R)-2-Bromopropanoic acid." PubChem. [Link]
-
Organic Chemistry Portal. "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor." Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. "10.4: Alpha Bromination of Carboxylic Acids." Chemistry LibreTexts. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 6. Propanoic acid, 2-bromo-, ethyl ester [webbook.nist.gov]
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- 11. fishersci.com [fishersci.com]
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- 13. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-Bromo-2-fluoropropanoic Acid
Welcome to the technical support center for the synthesis and purification of 2-Bromo-2-fluoropropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to overcome experimental hurdles.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing quick and accessible answers to fundamental queries.
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached through two primary strategies:
-
Route A: Bromination of 2-Fluoropropanoic Acid: This involves the direct bromination of 2-fluoropropanoic acid at the alpha-position. This is a challenging reaction as the electron-withdrawing fluorine atom can deactivate the alpha-position.
-
Route B: Fluorination of 2-Bromopropanoic Acid: This route involves the nucleophilic substitution of the bromine atom in 2-bromopropanoic acid with a fluoride source. This is often the more favored approach due to the higher reactivity of the starting material. A common method for alpha-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction.[1][2]
Q2: What are the typical byproducts I can expect in the synthesis of this compound?
A2: The byproduct profile largely depends on the chosen synthetic route:
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From 2-Fluoropropanoic Acid (Route A): The primary impurity is often unreacted 2-fluoropropanoic acid. Over-bromination leading to di-bromo species is also a possibility, though less common due to the deactivating effect of the fluorine.
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From 2-Bromopropanoic Acid (Route B): The main byproduct is typically unreacted 2-bromopropanoic acid. Elimination of HBr to form 2-propenoic acid (acrylic acid) can occur, especially at elevated temperatures. If an ester of 2-bromopropanoic acid is used as the starting material, incomplete hydrolysis will result in the corresponding ester as an impurity.
Q3: Why is the purification of this compound challenging?
A3: The purification can be complex due to the similar physical properties of the target molecule and its common byproducts. For instance, the boiling points of this compound, 2-bromopropanoic acid, and 2-fluoropropanoic acid are relatively close, making fractional distillation difficult. Additionally, the acidic nature of the product and byproducts can lead to challenges with chromatographic separation.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4: A combination of analytical techniques is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the formation of the product and volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities. ¹⁹F NMR is particularly useful for tracking the incorporation of fluorine.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for non-volatile impurities.
II. Troubleshooting Guide: Synthesis and Purification
This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
Problem 1: Low or no conversion of starting material.
Q: I am attempting the synthesis of this compound from 2-bromopropanoic acid using a fluoride source, but I am observing very low conversion. What could be the issue?
A: Low conversion in the fluorination of 2-bromopropanoic acid is a common problem. Here are several factors to consider and troubleshoot:
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Choice of Fluorinating Agent: The reactivity of the fluoride source is critical. Simple alkali metal fluorides like potassium fluoride (KF) often require harsh reaction conditions and may still give low yields. Consider using a more reactive fluorinating agent such as silver(I) fluoride (AgF) or a phase-transfer catalyst in conjunction with KF. Modern fluorinating agents like Selectfluor™ can also be effective for electrophilic fluorination approaches.[3]
-
Reaction Temperature: The reaction temperature needs to be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote the formation of elimination byproducts (acrylic acid). It is advisable to start at a moderate temperature and gradually increase it while monitoring the reaction progress.
-
Solvent: The choice of solvent is crucial. Aprotic polar solvents like acetonitrile, DMF, or DMSO are generally preferred for nucleophilic fluorination reactions as they can solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion.
-
Water Content: The presence of water can significantly hinder the reaction by hydrating the fluoride ions and reducing their nucleophilicity. Ensure that all reagents and solvents are anhydrous.
Experimental Protocol: Fluorination of 2-Bromopropanoic Acid
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromopropanoic acid (1 equivalent).
-
Solvent and Fluoride Source: Add anhydrous acetonitrile as the solvent, followed by the chosen fluoride source (e.g., AgF, 1.5 equivalents).
-
Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, filter to remove insoluble salts, and carefully remove the solvent under reduced pressure.
Problem 2: Formation of significant amounts of elimination byproducts.
Q: My reaction is producing a significant amount of acrylic acid as a byproduct. How can I minimize this?
A: The formation of acrylic acid is due to the elimination of HBr, which is a common side reaction. Here's how to address this:
-
Lower the Reaction Temperature: As mentioned, higher temperatures favor elimination. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Milder Base (if applicable): If a base is used in the reaction, a strong, non-nucleophilic base can promote elimination. Consider using a weaker base or a fluoride source that does not require an additional base.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased byproduct formation. Monitor the reaction closely and stop it once the starting material is consumed.
Purification Troubleshooting
Problem 3: Difficulty in separating the product from unreacted starting material by distillation.
Q: I am struggling to separate this compound from unreacted 2-bromopropanoic acid using fractional distillation. What are my options?
A: Due to the close boiling points, simple fractional distillation is often insufficient. Consider the following strategies:
-
Azeotropic Distillation: Investigate the possibility of forming an azeotrope with a suitable solvent that can help in the separation.
-
Conversion to Esters: A common strategy is to convert the mixture of acids to their corresponding esters (e.g., methyl or ethyl esters). The esters are generally more volatile and may have a larger difference in boiling points, making fractional distillation more effective. After separation, the desired ester can be hydrolyzed back to the carboxylic acid.
-
Chromatographic Separation: While challenging for acids, flash column chromatography on silica gel can be attempted. A solvent system with a small amount of a polar modifier (like acetic acid) might be necessary to prevent streaking. Reverse-phase chromatography could also be an option.
Experimental Protocol: Esterification and Purification
-
Esterification: Take the crude mixture of acids and dissolve it in methanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction: Reflux the mixture for several hours until the esterification is complete (monitor by TLC or GC-MS).
-
Work-up: Neutralize the reaction mixture, extract the esters with a suitable organic solvent, and dry the organic layer.
-
Purification: Purify the mixture of esters by fractional distillation under reduced pressure.
-
Hydrolysis: Take the purified ester of this compound and hydrolyze it back to the acid using standard aqueous acid or base conditions.
Problem 4: Product decomposition during purification.
Q: I am observing decomposition of my product during purification, especially at elevated temperatures. How can I mitigate this?
A: this compound can be thermally labile. Here are some precautions to take:
-
Vacuum Distillation: Always perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the molecule.
-
Avoid Strong Bases: During work-up and purification, avoid prolonged contact with strong bases, as this can promote elimination and other decomposition pathways.
-
Storage: Store the purified product at a low temperature (e.g., in a refrigerator) and under an inert atmosphere to prevent degradation over time.
III. Visualizing the Workflow
To aid in understanding the purification process, the following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
IV. Summary of Key Parameters
The following table summarizes key physical properties and recommended analytical parameters for this compound and its common impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key NMR Signal |
| This compound | 170.96[4] | Not readily available, estimated to be high | ¹⁹F NMR singlet |
| 2-Bromopropanoic acid | 152.97[5] | ~203[6] | No ¹⁹F signal |
| 2-Fluoropropanoic acid | 90.06 | ~163 | ¹⁹F NMR doublet of quartets |
| Acrylic acid | 72.06 | ~141 | No ¹⁹F or Br |
This technical support guide is intended to be a living document. We encourage you to contact our technical support team with any further questions or to share your experiences.
V. References
-
Process for the production of chlorofluorinated carboxylic acids. (n.d.). Google Patents. Retrieved January 15, 2026, from
-
Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. (n.d.). Patsnap Eureka. Retrieved January 15, 2026, from [Link]
-
This compound | C3H4BrFO2 | CID 11816118. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
2-Bromopropanoic acid. (n.d.). NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
2-Bromopropanoic acid. (n.d.). ChemBK. Retrieved January 15, 2026, from [Link]
-
Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]
-
Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 15, 2026, from [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
Sources
- 1. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 2. fiveable.me [fiveable.me]
- 3. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 4. This compound | C3H4BrFO2 | CID 11816118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromopropanoic acid [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
degradation pathways of 2-Bromo-2-fluoropropanoic acid under various conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-2-fluoropropanoic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate its stability, design robust experiments, and interpret your results with confidence.
Overview of this compound Stability
This compound is a halogenated carboxylic acid. Its stability is governed by the presence of two different halogen atoms (bromine and fluorine) on the alpha-carbon, adjacent to a carboxylic acid group. This unique structure influences its reactivity and degradation profiles under chemical, thermal, and biological stress conditions. Understanding these degradation pathways is critical for its handling, storage, and application in various scientific contexts.
Chemical Profile
| Property | Value | Source |
| Molecular Formula | C₃H₄BrFO₂ | [1] |
| Molecular Weight | 170.96 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and degradation of this compound.
Q1: What are the primary chemical degradation pathways for this compound?
A1: The primary chemical degradation pathway anticipated for this compound is hydrolysis. The presence of two halogens on the alpha-carbon makes it susceptible to nucleophilic substitution, particularly in aqueous environments. The ease of leaving group ability (Br > Cl > F) suggests that the bromide ion is more likely to be displaced initially. The reaction outcome will be highly dependent on the pH of the solution. Under neutral or basic conditions, a direct substitution of bromide by a hydroxyl group is expected, potentially forming 2-fluoro-2-hydroxypropanoic acid. In acidic conditions, the reaction may be slower.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures are expected to accelerate the degradation of this compound. Thermal decomposition of halogenated carboxylic acids can proceed through decarboxylation (loss of CO₂) and dehydrohalogenation (loss of HBr or HF).[2][3] For instance, studies on perfluorocarboxylic acids (PFCAs) show that thermal decomposition can occur at temperatures as low as 200°C, leading to the formation of various smaller fluorinated compounds.[2][3] While specific data for this compound is not available, it is reasonable to assume that temperatures above 100-150°C could induce significant degradation.
Q3: Is this compound susceptible to biodegradation?
A3: Yes, it is plausible that this compound can be biodegraded. Microorganisms have evolved diverse enzymatic machinery to degrade halogenated aliphatic compounds.[4][5][6] The key enzymes in these pathways are dehalogenases, which catalyze the cleavage of carbon-halogen bonds.[4] The degradation would likely proceed via hydrolytic dehalogenation, where the halogen is replaced by a hydroxyl group from water. Given the broad substrate specificity of some dehalogenases, it is possible that certain microbial strains, such as Xanthobacter autotrophicus, could utilize this compound as a carbon source.[4]
Q4: What are the likely products of photodegradation?
A4: Photodegradation, especially in the presence of a photocatalyst like TiO₂, can be an effective method for breaking down halogenated organic acids.[7][8][9] The process typically involves the generation of highly reactive hydroxyl radicals (•OH) that can attack the organic molecule. For this compound, this could lead to the cleavage of the C-Br bond, followed by further oxidation of the molecule, potentially leading to complete mineralization to CO₂, H₂O, Br⁻, and F⁻ ions under ideal conditions.
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental study of this compound degradation.
Problem 1: Inconsistent degradation rates in aqueous solutions.
-
Possible Cause 1: pH Fluctuation. The rate of hydrolysis of halogenated acids can be highly sensitive to pH. Uncontrolled changes in pH during the experiment can lead to variable degradation rates.
-
Solution: Use a robust buffering system to maintain a constant pH throughout the experiment. Regularly monitor the pH to ensure it remains within the desired range.
-
-
Possible Cause 2: Metal Ion Contamination. Trace metal ions in your water or reagents can catalyze degradation reactions, leading to artificially high and inconsistent rates.
-
Solution: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected, though its effect on the degradation pathway should be validated.[10]
-
Problem 2: Identification of unexpected degradation products.
-
Possible Cause 1: Complex Reaction Pathways. The degradation of this compound can be complex, potentially involving rearrangements and side reactions, especially under harsh conditions (e.g., high temperature or extreme pH).
-
Possible Cause 2: Impurities in the Starting Material. The observed "degradation products" might be impurities present in the initial batch of this compound.
-
Solution: Characterize the purity of your starting material thoroughly before initiating degradation studies. Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or NMR to identify and quantify any impurities.[11]
-
Problem 3: Low or no biodegradation observed.
-
Possible Cause 1: Inappropriate Microbial Culture. The microbial consortium or pure culture you are using may not possess the necessary dehalogenase enzymes to metabolize this compound.
-
Possible Cause 2: Toxicity of the Compound. High concentrations of this compound or its degradation products may be toxic to the microorganisms, inhibiting their metabolic activity.
-
Solution: Start with low concentrations of the target compound and gradually increase it. Monitor microbial viability and growth throughout the experiment.
-
Degradation Pathway Diagrams
The following diagrams illustrate the plausible degradation pathways of this compound under different conditions. These are proposed pathways based on the degradation of structurally similar compounds.
Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic degradation of this compound.
Thermal Degradation Pathway
Caption: Plausible thermal degradation via decarboxylation.
Biodegradation Pathway
Caption: Enzymatic degradation by microbial dehalogenases.
Experimental Protocols
Protocol 1: Analysis of Hydrolytic Degradation by HPLC
This protocol outlines a general method for monitoring the hydrolysis of this compound.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable organic solvent (e.g., methanol) to prevent premature degradation.
-
Prepare buffered aqueous solutions at the desired pH values (e.g., pH 4, 7, and 9).
-
-
Initiation of Degradation:
-
Spike a known volume of the buffered solution with the stock solution of this compound to achieve the desired initial concentration (e.g., 10 mg/L).
-
Incubate the solutions at a constant temperature (e.g., 25°C, 50°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a suitable agent (e.g., acid for base-catalyzed reactions or vice-versa) or by rapid cooling.
-
-
HPLC Analysis:
-
Analyze the samples using a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for carboxylic acids.
-
Quantify the decrease in the parent compound concentration and the formation of any degradation products over time.
-
Protocol 2: Screening for Biodegradation Potential
This protocol provides a framework for assessing the biodegradability of this compound.
-
Microbial Inoculum:
-
Obtain an activated sludge sample from a municipal wastewater treatment plant or use a specific microbial culture known for degrading halogenated compounds.
-
-
Culture Medium:
-
Prepare a minimal salts medium that provides all essential nutrients for microbial growth except for a carbon source.
-
-
Experimental Setup:
-
In sterile flasks, combine the minimal salts medium, the microbial inoculum, and this compound as the sole carbon source at a non-toxic concentration (e.g., 10-50 mg/L).
-
Include a control flask with no inoculum (abiotic control) and a control flask with no this compound (to monitor endogenous respiration).
-
-
Incubation:
-
Incubate the flasks on a shaker at a suitable temperature (e.g., 25-30°C) in the dark.
-
-
Monitoring:
-
Periodically, take samples for analysis.
-
Measure the concentration of this compound using HPLC or GC-MS.
-
Monitor for the formation of bromide and fluoride ions using ion chromatography as an indicator of dehalogenation.
-
Optionally, monitor microbial growth by measuring optical density (OD₆₀₀) or protein content.
-
References
-
Janssen, D. B., Scheper, A., Dijkhuizen, L., & Witholt, B. (1985). Degradation of halogenated aliphatic compounds by Xanthobacter autotrophicus GJ10. Applied and Environmental Microbiology, 49(3), 673–677. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Janssen, D. B., Pries, F., & van der Ploeg, J. R. (1994). Degradation of halogenated aliphatic compounds: the role of adaptation. FEMS Microbiology Reviews, 15(2-3), 279–295. [Link]
-
Fetzner, S. (1998). Bacterial degradation of halogenated aromatic pesticides and related compounds. Applied Microbiology and Biotechnology, 49(3), 245–259. [Link]
-
Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews, 55(1), 59–79. [Link]
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1-4), 29–71. [Link]
-
U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. [Link]
-
NIST. (n.d.). 2-Bromopropanoic acid. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]
-
Wang, F., Lu, X., & Shih, K. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(15), 6179–6187. [Link]
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PrepChem. (n.d.). Preparation of 2-bromopropionic acid. Retrieved January 15, 2026, from [Link]
-
Singh, R. K., Fernando, S., Baygi, S. F., & Subbiah, S. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(15), 6179–6187. [Link]
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RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved January 15, 2026, from [Link]
-
Zhang, H., Wang, Y., & Li, J. (2018). The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. Journal of Thermal Analysis and Calorimetry, 134(3), 1835–1843. [Link]
-
Jensen, B. A. (1986). An NMR Analysis of the Hydrolysis of α-Bromopropionic Acid. Union College. [Link]
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Singh, R. K., & Subbiah, S. (2019). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Biochemistry, 58(4), 269–280. [Link]
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Plumb, R. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758–765. [Link]
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PubChem. (n.d.). 2-Bromopropionic acid. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
Ahmed, M. B., et al. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different processes: A review. Environmental Pollution, 278, 116824. [Link]
-
Tsang, W. (1996). Thermal decomposition of 2-bromopropene, and 2-chloropropene. The Journal of Physical Chemistry, 100(19), 7863–7867. [Link]
-
Sane, R. T., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 50(8), 669–676. [Link]
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Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 275-280. [Link]
-
Dlamini, L. N., Krause, R. W., & Durbach, S. H. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. Applied Water Science, 1(1), 19–24. [Link]
-
Wang, Y., et al. (2023). Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments. Catalysts, 13(6), 967. [Link]
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Wang, P. H., et al. (2000). Determination of bronopol and its degradation products by HPLC. Journal of Food and Drug Analysis, 8(2), 118-124. [Link]
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Dlamini, L. N., Krause, R. W., & Durbach, S. H. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. Applied Water Science, 1(1), 19–24. [Link]
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Maya-Treviño, L., et al. (2016). Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). RSC Advances, 6(96), 93777–93790. [Link]
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Tölgyessy, J., & Tomáš, J. (2000). Novel Analytical Methods and Procedures for the Determination of Fluorides. Journal of Radioanalytical and Nuclear Chemistry, 246(2), 385–389. [Link]
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Technical Support Center: Synthesis of 2-Bromo-2-fluoropropanoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-2-fluoropropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you optimize your synthetic outcomes.
Part 1: Foundational Concepts & Core Protocols
This section addresses the fundamental questions regarding the synthesis, providing a solid groundwork before tackling specific experimental issues.
Q1: What are the primary synthetic strategies for preparing this compound?
A1: The synthesis of this compound, a valuable chiral building block, typically hinges on the precise introduction of two different halogen atoms at the α-carbon of a propanoic acid derivative. The most prevalent and controllable strategy involves a multi-step sequence starting from a readily available propanoate ester.
The core pathway is as follows:
-
Enolate Formation: A propanoate ester (e.g., ethyl propanoate) is deprotonated at the α-position using a strong, non-nucleophilic base to form a reactive enolate intermediate.
-
Sequential Halogenation: The enolate is then reacted sequentially with two different electrophilic halogen sources. The order of halogen introduction can be varied, but a common route involves fluorination followed by bromination, or vice-versa. For instance, an α-bromo ester can be fluorinated, or an α-fluoro ester can be brominated. A particularly effective approach is the fluorination of an enolate with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).[1]
-
Hydrolysis: The resulting ethyl 2-bromo-2-fluoropropanoate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
An alternative, though often less selective, method could be a variation of the Hell-Volhard-Zelinsky reaction on 2-fluoropropanoic acid, though controlling the introduction of a single bromine atom without side reactions can be challenging.[2][3][4]
Here is a generalized workflow for the primary synthetic route:
Q2: What is the mechanistic principle behind the key halogenation step?
A2: The core of this synthesis lies in the controlled formation and subsequent trapping of an enolate. The mechanism leverages the acidity of the α-proton of the starting ester, which is enhanced by the electron-withdrawing nature of the carbonyl group.
-
Deprotonation: A strong, sterically hindered base like Lithium Hexamethyldisilazide (LHMDS) is used to irreversibly remove the α-proton. The choice of a bulky, non-nucleophilic base is critical to prevent unwanted side reactions, such as nucleophilic attack on the ester carbonyl. The reaction is performed at low temperatures (typically -78 °C) in an aprotic solvent like THF to ensure the stability of the resulting enolate.
-
Electrophilic Attack: The planar enolate anion is a potent nucleophile. It attacks an electrophilic halogen source. For fluorination, N-fluorobenzenesulfonimide (NFSI) is a common choice. The enolate's C=C double bond attacks the electrophilic fluorine atom, breaking the weak N-F bond. A similar mechanism applies when using an electrophilic bromine source like N-bromosuccinimide (NBS). This step establishes the critical C-F or C-Br bond at the α-position.
If a second halogenation is required, the process is repeated. The presence of the first halogen atom can influence the acidity of the remaining α-proton and the stereochemical outcome of the second halogenation.
Part 2: Troubleshooting Guide for Low Yield & Impurities
This section is formatted to directly address the most common problems encountered during the synthesis.
Q3: My overall yield is significantly lower than expected. What are the primary factors to investigate?
A3: Low yield is a multifaceted problem that can originate from several stages of the synthesis. A systematic approach is required to pinpoint the cause. Use the following logic to diagnose the issue.
Sources
- 1. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Page loading... [guidechem.com]
- 4. 2-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]
safe handling and storage procedures for 2-Bromo-2-fluoropropanoic acid
Welcome to the technical support center for 2-Bromo-2-fluoropropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues in Handling and Storage
This section addresses potential problems that may arise during the use of this compound, offering scientifically-grounded solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Degradation of the compound | Improper storage conditions (e.g., exposure to heat, light, or incompatible materials). | Store in a tightly sealed, original container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, bases, metals, and reducing agents.[1][2] |
| Corrosion of storage container or equipment | This compound is corrosive to metals. | Store in a corrosive-resistant container, such as a polypropylene container with a resistant inner liner.[1] Avoid using metal containers or equipment. |
| Inaccurate experimental results | The compound may have absorbed moisture or degraded, affecting its purity and reactivity. | Always use the compound in a dry, well-ventilated area or under a chemical fume hood.[1][2] Ensure the container is tightly closed when not in use to prevent moisture absorption. |
| Personal exposure (skin or eye contact) | Inadequate or improper use of Personal Protective Equipment (PPE). | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] For eye contact, also remove contact lenses if present and easy to do so.[1][3] Seek immediate medical attention.[1][3] Review and adhere to proper PPE protocols. |
| Accidental inhalation of vapors | Insufficient ventilation in the work area. | Move the affected individual to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3] Always handle the compound in a well-ventilated area or under a chemical fume hood.[1][2][3] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and storage of this compound.
What are the primary hazards associated with this compound?
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][3] It is also harmful if swallowed and may cause respiratory irritation.[1][3] The material is destructive to the tissues of the mucous membranes and upper respiratory tract.
What Personal Protective Equipment (PPE) is mandatory when handling this compound?
As a Senior Application Scientist, I cannot overstate the importance of a comprehensive PPE strategy. The following are essential for minimizing exposure risk:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[3][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and a chemical-resistant apron or suit are necessary to prevent skin contact.[5][6][7]
-
Respiratory Protection: Use a NIOSH-approved respirator if working in an area with poor ventilation or where vapors may be generated.[6][8]
-
Footwear: Closed-toe, chemical-resistant shoes are required.[5]
How should I properly store this compound in the laboratory?
Proper storage is critical for both safety and maintaining the integrity of the compound. Follow these guidelines:
-
Container: Keep the compound in its original, tightly closed container.[1][3]
-
Location: Store in a cool, dry, and well-ventilated area.[1][2][3] The storage area should be designated for corrosive materials.[1][2]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[1][3]
-
Incompatibilities: Segregate from incompatible materials such as strong acids, bases, metals, and reducing agents.[1][2]
What is the correct procedure for cleaning up a small spill of this compound?
For small spills that can be managed by trained laboratory personnel:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[9][10]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[9]
-
Wear Appropriate PPE: Before addressing the spill, don the appropriate PPE as outlined in the previous question.[11]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike the spill and prevent it from spreading.[1][9][11]
-
Absorb the Spill: Gently cover the spill with the absorbent material, working from the outside in.[9][11]
-
Collect the Waste: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1][10][11]
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.[9][10]
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's and local regulations.[3][10]
For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area and contact your institution's emergency response team immediately.[9]
What are the first-aid measures in case of accidental exposure?
Immediate and appropriate first aid is crucial. Follow these procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][3]
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][3] If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention.[1][3]
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting.[1][3] Seek immediate medical attention.[1][3]
Visual Workflow: Emergency Response for a Spill
The following diagram outlines the critical steps for responding to a chemical spill of this compound.
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- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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- 11. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-2-fluoropropanoic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-2-fluoropropanoic acid. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this valuable synthetic intermediate. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions required for a successful and scalable synthesis.
Introduction
This compound is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. The presence of both bromine and fluorine at the alpha-position provides a unique handle for diverse chemical transformations. However, the synthesis and purification of this compound, particularly at scale, present distinct challenges, including control of stereochemistry, prevention of side reactions, and handling of corrosive materials. This guide provides a robust framework for navigating these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the scale-up of this compound?
While several theoretical routes exist, a robust and scalable three-step approach starting from readily available 2-fluoropropanoic acid is recommended. This pathway offers better control over the introduction of the two different halogen atoms and avoids the use of highly specialized or hazardous fluorinating agents on a complex substrate.
The proposed pathway is as follows:
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Esterification: Protection of the carboxylic acid functionality of 2-fluoropropanoic acid.
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Alpha-Bromination: Introduction of the bromine atom at the alpha-position of the fluoroester intermediate.
-
Hydrolysis: Deprotection of the ester to yield the final product.
Caption: Proposed three-step synthetic workflow.
Q2: Why is initial esterification of 2-fluoropropanoic acid recommended?
The carboxylic acid proton is acidic and can interfere with the conditions required for α-bromination. Specifically, if using base-mediated enolate formation for bromination, the acid would be deprotonated first, preventing the desired reaction. Under radical or Hell-Volhard-Zelinsky (HVZ) conditions, the unprotected acid can lead to side reactions and purification difficulties. Esterification protects the acid group, improves solubility in organic solvents, and allows for cleaner conversion during the subsequent bromination step.
Q3: What are the best practices for the α-bromination step at scale?
This is the most critical step. The choice of brominating agent and conditions is crucial for yield and selectivity.
-
Hell-Volhard-Zelinsky (HVZ) Conditions: This classic method involves using Br₂ with a catalytic amount of PBr₃.[1][2] The reaction proceeds via an acid bromide intermediate, which then enolizes and reacts with bromine. This is a robust method often used in industrial settings.
-
N-Bromosuccinimide (NBS): For larger scale operations, NBS is often preferred over liquid bromine due to its solid nature, which makes it easier and safer to handle. The reaction can be initiated with a radical initiator (like AIBN) or under acidic conditions.
At scale, key considerations are:
-
Exothermicity: The reaction is exothermic. Gradual addition of the brominating agent is essential, and the reactor must have adequate cooling capacity to maintain the target temperature.
-
Byproduct Management: HVZ reactions produce HBr gas, which must be scrubbed.[1] Reactions with NBS produce succinimide, which must be removed during workup.
Q4: What are the primary safety concerns when handling these materials?
All precursors and the final product are corrosive and require careful handling.
-
Corrosivity: 2-Bromopropanoic acid and its derivatives can cause severe skin burns and eye damage.[3] Work must be conducted in a well-ventilated area (e.g., a fume hood), and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.[4]
-
Incompatible Materials: Avoid contact with bases, strong oxidizing agents, and metals, as this can lead to vigorous or explosive reactions.[5] Store in corrosive-resistant containers.[6]
-
Waste Disposal: All waste must be neutralized and disposed of in accordance with local environmental regulations.
Detailed Experimental Protocol
This protocol outlines the three-step synthesis for preparing this compound on a laboratory scale, with considerations for scale-up.
Step 1: Synthesis of Ethyl 2-Fluoropropanoate
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermometer, and reflux condenser.
-
Charging Reagents: Charge the reactor with 2-fluoropropanoic acid (1.0 eq) and absolute ethanol (3.0-4.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 78-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by GC or ¹H NMR.
-
Workup: Cool the mixture to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution. Extract the product with a suitable solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude ester can often be used directly in the next step or purified by fractional distillation.
Step 2: Synthesis of Ethyl 2-Bromo-2-fluoropropanoate (via HVZ)
-
Reactor Setup: Use a clean, dry, jacketed reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a reflux condenser connected to a gas scrubber (for HBr).
-
Charging Reagents: Charge the reactor with Ethyl 2-Fluoropropanoate (1.0 eq).
-
Catalyst Addition: Carefully add phosphorus tribromide (PBr₃, ~0.05 eq) to the stirred ester.
-
Bromine Addition: Slowly add bromine (Br₂, 1.05-1.1 eq) via the dropping funnel. Maintain the temperature between 50-60 °C. The reaction is highly exothermic.
-
Reaction: After the addition is complete, heat the mixture to 80-90 °C for 2-4 hours until the red color of bromine has faded. Monitor completion by GC.
-
Workup & Purification: Cool the reaction mixture. Carefully wash with a solution of sodium bisulfite to quench any remaining bromine, followed by a wash with sodium bicarbonate solution. Dry the organic layer and purify the product by vacuum distillation.
Step 3: Hydrolysis to this compound
-
Reactor Setup: Equip a reactor with a stirrer, thermometer, and dropping funnel.
-
Hydrolysis: Dissolve Ethyl 2-Bromo-2-fluoropropanoate (1.0 eq) in a suitable solvent like THF or ethanol. Cool the solution in an ice bath. Slowly add an aqueous solution of sodium hydroxide (1.5-2.0 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the hydrolysis is complete (monitor by TLC or GC).
-
Workup: Cool the mixture in an ice bath and carefully acidify with cold hydrochloric acid until the pH is ~1-2.
-
Extraction: Extract the product with ethyl acetate or ether.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The final product can be purified by vacuum distillation or recrystallization if it is a solid at room temperature.
| Parameter | Step 1: Esterification | Step 2: Bromination (HVZ) | Step 3: Hydrolysis |
| Key Reagents | 2-Fluoropropanoic acid, Ethanol, H₂SO₄ | Ethyl 2-Fluoropropanoate, Br₂, PBr₃ | Ethyl 2-Bromo-2-fluoropropanoate, NaOH |
| Temperature | 78-85 °C (Reflux) | 50-90 °C | 0 °C to Room Temp. |
| Typical Time | 4-6 hours | 3-5 hours | 2-4 hours |
| Scale-Up Alert | Control of exotherm during H₂SO₄ addition. | Strict temperature control during Br₂ addition; HBr gas scrubbing. | Control of exotherm during acidification. |
| Expected Yield | >90% | 70-85% | >90% |
Troubleshooting Guide
Q: My bromination reaction (Step 2) has stalled or shows low conversion. What should I do?
A: Low conversion is a common scale-up challenge.[7] Several factors could be at play.
Caption: Troubleshooting logic for low bromination yield.
-
Catalyst Activity: The PBr₃ catalyst is sensitive to moisture. Ensure it is fresh and handled under anhydrous conditions. If the reaction has stalled, a small, fresh charge of PBr₃ may restart it.
-
Temperature: The reaction rate is highly temperature-dependent. Ensure the internal temperature of the reactor is at the target, not just the jacket temperature. A temperature that is too low will result in a very slow reaction.
-
Reagent Stoichiometry: Verify that the correct molar equivalents of bromine were added. A slight excess (5-10%) of bromine is often required to drive the reaction to completion.
-
Mixing: At scale, poor agitation can lead to localized "hot spots" or areas of low reagent concentration. Ensure the stirring is sufficient to maintain a homogenous mixture.
Q: I am observing significant amounts of di-brominated and other impurities. How can I improve selectivity?
A: This indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Control Bromine Addition: Add the bromine slowly and sub-surface if possible to ensure it reacts immediately rather than accumulating. This minimizes side reactions.
-
Temperature Management: Avoid temperature spikes. Overheating can lead to decomposition and the formation of colored impurities.
-
Stoichiometry: Do not use a large excess of bromine. Once the reaction is complete based on in-process controls (IPC), proceed immediately to the workup to avoid further reactions.
Q: The final hydrolysis workup (Step 3) is resulting in an emulsion, making extraction difficult. What can I do?
A: Emulsions are common when neutralizing acidic/basic aqueous layers with organic extracts, especially at larger volumes.
-
Add Brine: Before extraction, add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break emulsions and "salt out" the organic product.
-
Solvent Choice: If emulsions persist, consider switching to a more non-polar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate.
-
Slow Acidification: During the acidification step, add the acid slowly while cooling and stirring vigorously. This can prevent the formation of fine precipitates that stabilize emulsions.
-
Filtration: If a solid is causing the emulsion, filtering the entire batch through a pad of celite before separating the layers can be effective.
References
-
Patsnap Eureka. (n.d.). Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103044245A - Method for preparing 2-fluoropropionate.
- Google Patents. (n.d.). WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them.
-
National Center for Biotechnology Information. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7372. Retrieved from [Link]
-
Fluorine notes. (2019, December 6). Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment. Retrieved from [Link]
-
YouTube. (2025, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Retrieved from [Link]
- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Journal of Chemical Engineering and Process Technology. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of Flurbiprofen. Retrieved from [Link]
-
ACS Publications. (1990, May 1). Preparation of .alpha.-fluorocarboxylic acids and derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). 2-bromopropionic acid (for synthesis). Retrieved from [Link]
-
Sciencemadness.org. (2005, May 6). 2-Br Propionic Acid Physical Properties. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromopropanoic acid. NIST WebBook. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Bromopropanoic acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromopropanoic acid. NIST WebBook, SRD 69. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale‐up reaction and further synthetic transformation. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up, functionalization and deprotection experiments. Retrieved from [Link]
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- 5. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008075184A2 - 2-aryl-2-fluoropropanoic acids and derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. primescholars.com [primescholars.com]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Bromo-2-fluoropropanoic Acid vs. 2-Chloropropanoic Acid
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and fine chemical synthesis, α-halo carboxylic acids serve as versatile building blocks. Their reactivity, governed by the nature of the halogen substituent(s), dictates their utility in the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the chemical reactivity of two such analogues: 2-bromo-2-fluoropropanoic acid and 2-chloropropanoic acid. By examining their structural and electronic properties, we will elucidate their differential behavior in key chemical transformations, supported by established mechanistic principles and experimental data.
Molecular Architecture and Electronic Landscape
The reactivity of these molecules is fundamentally rooted in their structure. 2-Chloropropanoic acid features a single chlorine atom at the α-position, while this compound possesses two distinct halogen atoms—bromine and fluorine—at the same position. This seemingly subtle difference has profound implications for the electronic environment of the molecule.
| Property | This compound | 2-Chloropropanoic Acid |
| Molecular Formula | C₃H₄BrFO₂[1] | C₃H₅ClO₂ |
| Molecular Weight | 170.96 g/mol [1] | 108.52 g/mol [2] |
| Structure | ||
| α-Substituents | Bromine, Fluorine | Chlorine |
The presence of two highly electronegative halogens in this compound creates a significantly more electron-deficient α-carbon compared to that in 2-chloropropanoic acid. This enhanced inductive effect is a key determinant of the differences in their acidity and susceptibility to nucleophilic attack.
Comparative Acidity (pKa)
The acidity of a carboxylic acid is a measure of the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups on the α-carbon stabilize the carboxylate anion through an inductive effect, thereby increasing the acidity of the parent acid.
Based on the electronegativities of the halogens (F > Cl > Br), we can predict the relative acidities. Fluorine is the most electronegative element, and its presence will have the most potent acid-strengthening effect.
| Compound | pKa | Reference |
| Propanoic Acid | 4.87 | General Chemistry Textbooks |
| 2-Chloropropanoic Acid | 2.80 | [2] |
| 2-Bromopropanoic Acid | 2.97 | [2] |
| This compound | Predicted to be < 2.80 | N/A |
Caption: Inductive stabilization of the carboxylate anions.
Reactivity in Nucleophilic Substitution
The α-carbon of α-halo carboxylic acids is an electrophilic center, susceptible to attack by nucleophiles, leading to the displacement of the halide leaving group. The rate and mechanism of this substitution (Sₙ1 vs. Sₙ2) are influenced by the nature of the leaving group, the stability of any potential carbocation intermediate, and steric hindrance at the reaction center.
Leaving Group Ability
The efficiency of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. The order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. This is a consequence of the halide's size and polarizability, as well as the strength of the C-X bond.
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | C-X Bond Dissociation Energy (in CH₃X) (kJ/mol) | Relative Leaving Group Ability |
| F⁻ | HF | 3.2 | 452 | Poor |
| Cl⁻ | HCl | -7 | 351 | Moderate |
| Br⁻ | HBr | -9 | 293 | Good |
Based on this, the C-Br bond in this compound is expected to be more labile than the C-Cl bond in 2-chloropropanoic acid, suggesting a higher reactivity for the former in nucleophilic substitution reactions where the C-X bond cleavage is rate-determining.
Mechanistic Considerations
The presence of two strongly electron-withdrawing halogens in this compound significantly destabilizes the formation of a carbocation at the α-position. Consequently, a unimolecular (Sₙ1) pathway is highly unfavorable. Both compounds are therefore expected to react primarily via a bimolecular (Sₙ2) mechanism.
In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon from the backside of the leaving group. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Caption: Sₙ2 reaction pathway for α-halo carboxylic acids.
Given that bromide is a better leaving group than chloride, it is anticipated that This compound will exhibit greater reactivity towards nucleophiles in Sₙ2 reactions than 2-chloropropanoic acid . The fluorine atom in this compound, being a very poor leaving group, will remain attached to the α-carbon during the substitution of the bromine atom.
Experimental Protocol for Comparative Reactivity Analysis: Hydrolysis Kinetics
To empirically validate the predicted reactivity, a kinetic study of the hydrolysis of both acids can be performed. The rate of hydrolysis can be monitored by measuring the rate of formation of the resulting α-hydroxy acids or the release of the halide ions.
Objective
To determine and compare the pseudo-first-order rate constants for the hydrolysis of this compound and 2-chloropropanoic acid under controlled conditions.
Materials
-
This compound
-
2-Chloropropanoic acid
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
pH meter
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks, pipettes, and burettes
Experimental Workflow
Caption: Workflow for the comparative hydrolysis kinetics study.
Procedure
-
Solution Preparation: Prepare equimolar aqueous solutions of this compound and 2-chloropropanoic acid.
-
Reaction Setup: In a thermostated water bath set to a specific temperature (e.g., 50 °C), place a beaker containing a known volume of deionized water and a magnetic stir bar.
-
Initiation: Add a precise volume of the α-halo carboxylic acid solution to the water to initiate the hydrolysis reaction.
-
Monitoring: Monitor the reaction progress by one of the following methods:
-
pH Stat Method: Use a pH meter and an automated burette to maintain a constant pH by titrating the liberated acid with a standardized base. The rate of addition of the base corresponds to the rate of reaction.
-
Aliquot Quenching: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by cooling. Titrate the total acid content with a standardized base.
-
-
Data Analysis: For a pseudo-first-order reaction, plot ln(C₀/Cₜ) versus time, where C₀ is the initial concentration and Cₜ is the concentration at time t. The slope of the line will be the rate constant, k.
-
Comparison: Compare the calculated rate constants for the two acids to determine their relative reactivity.
Conclusion
The comparative analysis of this compound and 2-chloropropanoic acid reveals significant differences in their anticipated chemical reactivity, primarily driven by the electronic effects of the halogen substituents.
-
Acidity: this compound is predicted to be a stronger acid than 2-chloropropanoic acid due to the cumulative inductive electron withdrawal by both bromine and fluorine.
-
Reactivity in Nucleophilic Substitution: this compound is expected to be more reactive towards nucleophiles in Sₙ2 reactions. This is attributed to the superior leaving group ability of bromide compared to chloride.
These predictions, grounded in fundamental principles of organic chemistry, provide a solid framework for researchers and drug development professionals to select the appropriate α-halo carboxylic acid synthon for their specific synthetic needs. The provided experimental protocol offers a means to empirically verify these reactivity trends.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloropropanoic acid. National Center for Biotechnology Information. [Link]
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ChemBK. 2-Bromopropanoic acid. [Link]
-
LibreTexts Chemistry. Reactions at the α-Carbons of Carboxylic Acids. [Link]
-
Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-2-fluoropropanoic Acid and Other α-Halo Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, α-halo acids serve as versatile building blocks. Their reactivity profile, particularly in nucleophilic substitution and elimination reactions, is of paramount importance for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-2-fluoropropanoic acid with other key α-halo acids, including 2-chloropropanoic acid, 2-bromopropanoic acid, and 2,2-dibromopropanoic acid. By examining the interplay of electronic and steric effects, and providing supporting experimental contexts, this document aims to equip researchers with the insights necessary for informed substrate selection and reaction optimization.
Introduction: The Chemical Landscape of α-Halo Acids
α-Halo acids are carboxylic acids bearing one or more halogen atoms at the α-carbon. The nature and number of these halogens profoundly influence the molecule's electrophilicity, the stability of potential intermediates, and the propensity for different reaction pathways. The compounds under comparison in this guide are:
-
This compound: A gem-dihalo acid with two different halogens.
-
2-Chloropropanoic acid: A monohalo acid with a moderately good leaving group.
-
2-Bromopropanoic acid: A monohalo acid with a good leaving group.
-
2,2-Dibromopropanoic acid: A gem-dihalo acid with two identical good leaving groups.
This guide will focus on two primary reaction types: nucleophilic substitution (typically SN2) and base-induced elimination (typically E2), which are the most common transformations for this class of compounds.
Theoretical Framework: Unpacking the Factors Governing Reactivity
The reactivity of α-halo acids is a nuanced interplay of several factors:
-
Leaving Group Ability: The facility with which the halide ion departs is a critical determinant of reaction rate in both S
N2 and E2 reactions. The established trend for halogen leaving group ability is I > Br > Cl > F.[1] This is attributed to the weaker carbon-halogen bond strength and the greater stability of the larger, more polarizable halide anions in solution.[1] -
Inductive Effects: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. The -I effect follows the order F > Cl > Br > I.[2]
-
Steric Hindrance: The size of the substituents at the α-carbon can impede the backside attack required for an S
N2 reaction. Larger halogen atoms and multiple halogen substituents increase steric bulk, which can slow down the rate of substitution.[3] -
α-Carbonyl Effect: The adjacent carbonyl group can influence reactivity. In S
N2 reactions, the carbonyl group can stabilize the transition state through orbital overlap, thus accelerating the reaction rate compared to a simple alkyl halide.[3]
Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions
Nucleophilic substitution at the α-carbon of haloacids is a cornerstone of their synthetic utility, allowing for the introduction of a wide range of functional groups. The reaction typically proceeds via an SN2 mechanism, which is sensitive to both electronic and steric factors.[4]
Predicted Reactivity Order
Based on the interplay of the factors discussed above, a predicted order of reactivity for SN2 reactions can be established:
2,2-Dibromopropanoic acid > 2-Bromopropanoic acid > this compound ≈ 2-Chloropropanoic acid
Rationale and Discussion
-
2,2-Dibromopropanoic acid is predicted to be the most reactive. The presence of two bromine atoms significantly increases the electrophilicity of the α-carbon due to their combined inductive effects. While there is increased steric hindrance, the excellent leaving group ability of bromide and the strong activation of the α-carbon likely lead to the highest reaction rate.
-
2-Bromopropanoic acid is expected to be highly reactive. Bromide is a very good leaving group, second only to iodide.[1] The single bromine atom provides a good balance of electronic activation and manageable steric hindrance.
-
This compound presents a more complex case. Fluorine is a very poor leaving group due to the strength of the C-F bond.[5] Therefore, nucleophilic substitution will almost exclusively displace the bromide ion. The high electronegativity of the fluorine atom will strongly polarize the C-Br bond, making the α-carbon more electrophilic. However, the fluorine atom is also sterically smaller than a hydrogen atom, which might slightly reduce steric hindrance compared to 2-bromopropanoic acid. The strong electron-withdrawing nature of fluorine could also stabilize the transition state. These competing effects make its reactivity difficult to predict without experimental data, but it is likely to be comparable to or slightly less reactive than 2-bromopropanoic acid due to the deactivating effect of fluorine on the overall molecule despite activating the carbon for attack.
-
2-Chloropropanoic acid is expected to be the least reactive among the bromo-substituted compounds. Chloride is a less effective leaving group than bromide, which is the primary reason for its lower reactivity in S
N2 reactions.[1]
Experimental Data Summary
| α-Halo Acid | Leaving Group | Electronic Effects | Steric Hindrance | Predicted S |
| This compound | Br | Strong -I from F and Br | Moderate | Moderate to High |
| 2-Chloropropanoic acid | Cl | Moderate -I from Cl | Low | Low to Moderate |
| 2-Bromopropanoic acid | Br | Moderate -I from Br | Low | High |
| 2,2-Dibromopropanoic acid | Br | Strong -I from two Br atoms | High | Very High |
Comparative Reactivity in Elimination (E2) Reactions
In the presence of a strong, non-nucleophilic base, α-halo acids can undergo elimination reactions to form α,β-unsaturated carboxylic acids. This typically occurs through an E2 mechanism, which involves a concerted removal of a β-proton and the α-halogen.
Predicted Reactivity Order
The rate of an E2 reaction is influenced by the strength of the base, the nature of the leaving group, and the acidity of the β-protons. The predicted reactivity order for E2 elimination is:
2-Bromopropanoic acid > 2-Chloropropanoic acid > this compound
(Note: 2,2-Dibromopropanoic acid will also undergo elimination, but the initial elimination product, 2-bromoacrylic acid, can potentially undergo further reactions.)
Rationale and Discussion
-
2-Bromopropanoic acid is expected to have a high E2 reaction rate. It possesses a good leaving group (Br) and available β-protons.
-
2-Chloropropanoic acid will undergo E2 elimination, but at a slower rate than the bromo-analogue due to the poorer leaving group ability of chloride.[6]
-
This compound is predicted to be less reactive in E2 reactions compared to 2-bromopropanoic acid. While bromide is a good leaving group, the strong electron-withdrawing effect of the adjacent fluorine atom will decrease the electron density of the C-Br bond, making it stronger and harder to break. Furthermore, the acidity of the β-protons in all these propanoic acid derivatives is relatively similar, so the leaving group ability is the dominant factor.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.
Protocol 1: Comparative SN2 Reaction with a Common Nucleophile
Objective: To compare the relative rates of SN2 reaction of the four α-halo acids with sodium azide.
Methodology:
-
Reaction Setup: In four separate, identical reaction vessels, dissolve an equimolar amount (e.g., 1.0 mmol) of each α-halo acid in a suitable polar aprotic solvent (e.g., 10 mL of DMF).
-
Initiation: To each vessel, add a standardized solution of sodium azide in DMF (e.g., 1.1 mmol). Start a timer immediately upon addition.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of a suitable quenching solution (e.g., dilute HCl).
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique such as HPLC or ¹H NMR spectroscopy to determine the concentration of the starting material and the product (2-azidopropanoic acid derivatives).
-
Data Analysis: Plot the concentration of the starting material versus time for each reaction. The initial rate of the reaction can be determined from the initial slope of this plot. Compare the initial rates to establish the relative reactivity.
Diagram of SN2 Reaction Workflow
Caption: Workflow for comparing SN2 reaction rates.
Protocol 2: Comparative E2 Elimination Reaction
Objective: To compare the relative rates of E2 elimination of the α-halo acids using a non-nucleophilic base.
Methodology:
-
Reaction Setup: In four separate, identical reaction vessels, dissolve an equimolar amount (e.g., 1.0 mmol) of each α-halo acid in a suitable solvent (e.g., 10 mL of t-butanol).
-
Initiation: To each vessel, add a standardized solution of a strong, non-nucleophilic base such as potassium tert-butoxide (e.g., 1.5 mmol) in t-butanol. Start a timer immediately.
-
Monitoring and Analysis: Follow the same procedure for monitoring, quenching, and analysis as described in Protocol 1. The formation of the corresponding acrylic acid derivative will be monitored.
-
Data Analysis: Determine and compare the initial rates of elimination for each α-halo acid.
Conclusion
The reactivity of α-halo acids is a complex function of electronic and steric effects, with the nature of the halogen playing a pivotal role. For SN2 reactions, the leaving group ability is a dominant factor, leading to a general reactivity trend of Br > Cl. The presence of multiple halogens, as in 2,2-dibromopropanoic acid, significantly enhances reactivity due to strong inductive activation of the α-carbon. The unique case of this compound highlights the competing influences of a superb leaving group (Br) and a powerful electron-withdrawing, yet poor leaving, group (F). In E2 reactions, leaving group ability remains a key determinant of the reaction rate.
The provided experimental protocols offer a framework for the quantitative comparison of these substrates, enabling researchers to make data-driven decisions in their synthetic endeavors. A thorough understanding of these reactivity principles is essential for the strategic design of synthetic routes and the efficient development of novel chemical entities.
References
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Reaction of 2,3-Dihalopropionic Acids and Their Derivatives with P- and N-Nucleophiles. (2025). ResearchGate. Retrieved January 15, 2026, from [Link]
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The SN2 Reaction. (2023, November 6). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. (2022). MDPI. Retrieved January 15, 2026, from [Link]
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Which is more reactive, fluorine or bromine? (2023, December 18). Quora. Retrieved January 15, 2026, from [Link]
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Rate of SN2 reaction depending on following different conditions in case of primary halides. (2015, October 27). Stack Exchange. Retrieved January 15, 2026, from [Link]
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Characteristics of the SN2 Reaction. (n.d.). Fiveable. Retrieved January 15, 2026, from [Link]
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What is the decreasing series of the -I effect of Cl, Br, and F? (2018, February 17). Quora. Retrieved January 15, 2026, from [Link]
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Computational Investigation of the SN2 Reactivity of Halogenated Pollutants. (n.d.). Stanford University. Retrieved January 15, 2026, from [Link]
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Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Relative Reactivities of Carboxylic Acids and Carboxylic Acid Derivatives. (2014, August 29). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
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Halogen - Reactivity, Fluorine, Chlorine. (2026, January 2). Britannica. Retrieved January 15, 2026, from [Link]
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Dynamic kinetic resolution of racemic α-halo acids via a chiral imidazolidinone auxiliary. (1995). Tetrahedron Letters. Retrieved January 15, 2026, from [Link]
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Mechanism of the E2 Reaction. (2012, September 27). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
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What Makes A Good Leaving Group? (2025, March 4). Master Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). Beilstein Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
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Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. (2015, November 10). Stack Exchange. Retrieved January 15, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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E2 Reaction Rate & Mechanism (vid 1 of 4) Bimolecular Beta-Elimination. (2013, November 11). YouTube. Retrieved January 15, 2026, from [Link]
-
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. (2016). MDPI. Retrieved January 15, 2026, from [Link]
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Stereoselectivity of E2 Elimination Reactions. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]
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2-Bromopropanoic acid. (2024, April 9). ChemBK. Retrieved January 15, 2026, from [Link]
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How to convert propanoic acid into 2-bromopropionic acid. (2018, November 2). Quora. Retrieved January 15, 2026, from [Link]
-
3 bromopropanoic acid and 2 bromopropanoic acid Which of the following is strong acid and why. (2019, December 11). Brainly.in. Retrieved January 15, 2026, from [Link]
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Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved January 15, 2026, from [Link]
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Introduction to E2 Elimination Reactions. (2018, September 14). YouTube. Retrieved January 15, 2026, from [Link]
-
E2 Reactions. (2020, November 10). YouTube. Retrieved January 15, 2026, from [Link]
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Synthesis of orthogonally protected 1,2-diaminopropanoic acids by ring-opening of 3-unsubstituted N-activated aziridine 2-carboxylates with para-methoxybenzylamine. (2004). Tetrahedron. Retrieved January 15, 2026, from [Link]
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The Fascinating Chemistry of α‐Haloamides. (2018). ChemistryOpen. Retrieved January 15, 2026, from [Link]
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Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). MDPI. Retrieved January 15, 2026, from [Link]
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Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Separation of 2-Bromo-2-fluoropropanoic Acid Derivatives
In the landscape of pharmaceutical development and chemical synthesis, the stereoselective control and analysis of chiral molecules are paramount. The biological activity of a drug candidate can be intrinsically linked to its stereochemistry, with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful[1]. Derivatives of 2-bromo-2-fluoropropanoic acid, possessing a stereocenter with a unique combination of halogen substituents, represent a class of chiral building blocks with significant potential in medicinal chemistry. Their structural features, however, present a distinct challenge for enantiomeric separation.
This guide provides a comprehensive comparison of chromatographic techniques for the enantioseparation of this compound derivatives. Drawing upon established methodologies for structurally related halogenated and fluorinated carboxylic acids, we will explore the nuances of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) in achieving baseline resolution of these challenging analytes. We will delve into the rationale behind the selection of chiral stationary phases (CSPs), mobile phase composition, and derivatization strategies, supported by experimental data from analogous separations.
The Separation Challenge: Structural Considerations
The presence of both bromine and fluorine atoms at the chiral center of this compound derivatives introduces a unique electronic and steric environment. The free carboxylic acid moiety adds another layer of complexity due to its polar and ionizable nature, which can lead to peak tailing and unpredictable interactions with the stationary phase. Successful enantioseparation hinges on exploiting subtle differences in the spatial arrangement of these functional groups to induce differential interactions with a chiral selector.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
HPLC remains the most widely employed technique for chiral separations due to its versatility and the vast array of commercially available chiral stationary phases[1][2][3]. For acidic compounds like this compound derivatives, polysaccharide-based and cyclodextrin-based CSPs are often the first choice.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad enantioselectivity[2][4][5]. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure.
For acidic analytes, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for suppressing the ionization of the carboxyl group and achieving good peak shape[4][5].
Table 1: Representative HPLC Conditions for the Separation of Halogenated Carboxylic Acids on Polysaccharide-Based CSPs
| Chiral Stationary Phase | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Amylose tris(3-chloro-5-methylphenylcarbamate) | Fluorinated liquid crystalline esters | ACN:H₂O (95:5 v/v) | 1.0 | UV | >11 | [6] |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Fluorinated liquid crystalline esters | n-hexane:IPA (80:20 v/v) | 1.0 | UV | >1.5 | [6] |
| Chiralpak AD-H | 2-Aryl-2-fluoropropanoic acids | i-PrOH/hexane/TFA (1/10/0.01) | 0.75 | UV | Baseline | [7] |
Note: Data presented is for structurally similar compounds and serves as a starting point for method development for this compound derivatives.
Experimental Protocol: HPLC Separation using a Polysaccharide-Based CSP
-
Column: Amylose or Cellulose-based chiral column (e.g., Chiralpak® series).
-
Mobile Phase: A typical starting condition would be a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) in a 90:10 (v/v) ratio.
-
Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak symmetry.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 5-10 µL.
-
Optimization: Adjust the ratio of alcohol modifier and the type/concentration of the acidic modifier to optimize resolution and analysis time.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Supercritical Fluid Chromatography (SFC): A Greener Alternative
SFC has emerged as a powerful technique for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and unique selectivity compared to HPLC[8]. The mobile phase in SFC typically consists of supercritical carbon dioxide and an alcohol co-solvent.
For acidic compounds, the addition of an acidic additive is often necessary to achieve good peak shapes. However, recent studies have shown successful separations of carboxylic acids without additives, particularly when using methanol as the co-solvent[9].
Table 2: Representative SFC Conditions for the Separation of Acidic Compounds
| Chiral Stationary Phase | Analyte | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Reference |
| Chiralpak AD | Profen acids | CO₂/Methanol | 1.5 | 150 | 30 | [10] |
| Chiralpak AD-H | 2,2-dimethyl-3-aryl-propanoic acids | CO₂/Methanol (additive-free) | Not specified | Not specified | Not specified | [9] |
| Chiralcel OJ-H | 2,2-dimethyl-3-aryl-propanoic acids | CO₂/Methanol (additive-free) | Not specified | Not specified | Not specified | [9] |
Note: The reversal of elution order has been observed for some profen acids on Chiralpak AD when switching the alcohol modifier from methanol to 2-propanol, highlighting the importance of co-solvent selection in method development[10].
Caption: Principle of a Supercritical Fluid Chromatography (SFC) system.
Gas Chromatography (GC): High Resolution for Volatile Derivatives
GC can provide very high-resolution separations and is particularly well-suited for volatile compounds[11]. For non-volatile analytes like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability. A common approach is the conversion of the carboxylic acid to its corresponding ester (e.g., methyl or ethyl ester).
The enantiomeric separation is then performed on a chiral GC column, typically coated with a cyclodextrin-based chiral stationary phase[12][13].
Experimental Protocol: GC Separation following Derivatization
-
Derivatization:
-
React the this compound with an appropriate esterifying agent (e.g., diazomethane for methyl ester formation or acidic ethanol for ethyl ester formation).
-
Extract the resulting ester into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Carefully evaporate the solvent and reconstitute the sample in a solvent compatible with the GC injection.
-
-
GC Analysis:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEX).
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split or splitless injection.
-
Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 180 °C) to elute the analytes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Caption: Workflow for GC analysis involving a derivatization step.
Indirect Method: Diastereomer Formation
An alternative to direct chiral separations is the indirect method, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers[][15]. These diastereomers can then be separated on a standard achiral HPLC column. While this method can be effective, it has several drawbacks, including the need for an enantiomerically pure derivatizing agent and the potential for kinetic resolution during the derivatization reaction.
Conclusion and Recommendations
The enantiomeric separation of this compound derivatives can be approached using several chromatographic techniques.
-
HPLC with polysaccharide-based CSPs is a robust and versatile starting point, with a high probability of success. The use of a normal-phase mobile phase with an acidic modifier is recommended.
-
SFC offers a faster and more environmentally friendly alternative, with the potential for unique selectivity. Additive-free methods with methanol as a co-solvent should be explored.
-
GC is a high-resolution technique that is suitable for these compounds after derivatization to their corresponding esters. Cyclodextrin-based chiral columns are the stationary phases of choice.
The optimal method will depend on the specific derivative, the required analytical performance (e.g., resolution, analysis time), and the available instrumentation. Method development should be systematic, starting with the screening of different chiral stationary phases and mobile phase compositions.
By leveraging the principles and experimental data outlined in this guide, researchers and drug development professionals can confidently navigate the challenges of separating these unique chiral molecules, ensuring the stereochemical integrity of their compounds.
References
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The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters. (2024). MDPI. [Link]
-
A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2012). National Institutes of Health. [Link]
-
New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. (2021). MDPI. [Link]
-
GC separation of enantiomers of alkyl esters of 2-bromo substituted carboxylic acids enantiomers on 6-TBDMS-2,3-di-alkyl- β- and γ-cyclodextrin stationary phases. (2014). PubMed. [Link]
-
Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. (2018). ResearchGate. [Link]
-
Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD. (2005). PubMed. [Link]
-
Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids. (2016). PubMed. [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]
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CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. [Link]
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Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. (1996). PubMed. [Link]
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CHIRAL COLUMNS. (n.d.). HPLC.eu. [Link]
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. [Link]
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Reversed-phase liquid chromatographic separation of enantiomers on polysaccharide type chiral stationary phases. (2001). ResearchGate. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Enantiomeric separation and detection by high-performance liquid chromatography-mass spectrometry of 2-arylpropionic acids derivatized with benzofurazan fluorescent reagents. (1998). PubMed. [Link]
-
A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. (2012). PubMed. [Link]
-
Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (2006). National Institutes of Health. [Link]
-
Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. (2011). American Laboratory. [Link]
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2021). MDPI. [Link]
-
Molecular Dynamics of Enantiomeric Separation in HPLC. (2025). Preprints.org. [Link]
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A mechanistic investigation of the microbial chiral inversion of 2-phenylpropionic acid by Verticillium lecanii. (1997). PubMed. [Link]
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The Untapped Potential: A Comparative Guide to the Hypothesized Biological Activity of 2-Bromo-2-fluoropropanoic Acid Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into bioactive scaffolds is a time-honored strategy for modulating pharmacological profiles. This guide delves into the largely uncharted territory of 2-Bromo-2-fluoropropanoic acid derivatives. While direct and extensive experimental data on this specific class of compounds remains nascent in peer-reviewed literature, a comprehensive analysis of structurally related molecules allows us to construct a scientifically-grounded framework of their potential biological activities. This document will synthesize existing knowledge on analogous compounds to hypothesize potential therapeutic applications, propose robust experimental protocols for their validation, and provide a forward-looking perspective for researchers in the field.
The Rationale: Why this compound Derivatives Warrant Investigation
The propanoic acid backbone is a privileged scaffold in pharmacology, most notably as the foundation for the widely successful class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1][2]. The introduction of both a bromine and a fluorine atom at the α-position is a deliberate design choice aimed at leveraging the unique properties of these halogens.
-
Fluorine's Influence : The high electronegativity and small size of fluorine can significantly alter a molecule's pKa, lipophilicity, and metabolic stability. In the context of enzyme inhibition, fluorine can act as a bioisostere for a hydroxyl group or a hydrogen atom, potentially leading to potent and specific interactions with target proteins[3]. The substitution of a fluorine atom for hydrogen at the α-position in 2-arylpropanoic acids has been shown to prevent unwanted epimerization in vivo, which can lead to more stable and predictable pharmacokinetics[4].
-
Bromine's Contribution : Bromine, being larger and more polarizable than fluorine, can introduce different steric and electronic effects. It can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The presence of bromine in organic molecules has been associated with a range of biological activities, including antimicrobial and anticancer effects[5][6][7].
The combination of these two halogens on the same carbon atom presents a unique chemical environment that could lead to novel biological activities or an enhancement of known ones.
Hypothesized Biological Activities and Comparative Landscape
Based on the activities of structurally similar compounds, we can postulate three primary areas of potential biological activity for this compound derivatives: anti-inflammatory, antimicrobial, and anticancer.
Anti-inflammatory Activity: A New Generation of NSAIDs?
The most direct line of reasoning points towards potential anti-inflammatory properties. Derivatives of 2-aryl-2-fluoropropanoic acids have been investigated as NSAIDs with the aim of improving safety profiles[8][9][10].
Hypothesized Mechanism of Action: Like traditional NSAIDs, this compound derivatives could act as inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation[2]. The introduction of the α-fluoro group in some 2-arylpropanoic acids has been shown to alter the balance of COX-1/COX-2 inhibition, in some cases retaining COX-2 inhibitory activity while reducing activity against the constitutively expressed COX-1, which is associated with gastrointestinal side effects[9]. It is plausible that the additional bromine atom could further modulate this selectivity.
Comparative Analysis:
| Compound Class | Primary Target | Known Advantages | Known Disadvantages |
| Traditional NSAIDs (e.g., Ibuprofen) | COX-1 and COX-2 | Effective anti-inflammatory and analgesic properties. | Gastrointestinal ulceration and bleeding due to COX-1 inhibition[2]. |
| 2-Aryl-2-fluoropropanoic Acids | COX-1 and COX-2 (with potential for altered selectivity) | Reduced gastric lesions in some cases, prevention of in-vivo epimerization[4][8]. | Can lead to a dramatic loss of anti-inflammatory activity in some structures[10]. |
| Hypothesized: this compound Derivatives | Potentially COX-1/COX-2 with unique selectivity | Could offer a favorable balance of efficacy and GI safety. | Biological activity is currently unproven. |
Antimicrobial and Antifungal Activity
Propionic acid itself and its derivatives are known to possess antimicrobial properties[11]. Furthermore, the incorporation of bromine into organic structures is a known strategy for enhancing antimicrobial potency[5][6].
Hypothesized Mechanism of Action: The antimicrobial action of fatty acids and their derivatives often involves the disruption of the microbial cell membrane, leading to increased permeability and cell lysis[5]. The lipophilicity conferred by the halogen atoms in this compound derivatives could enhance their ability to penetrate the lipid-rich membranes of bacteria and fungi.
Comparative Landscape:
| Compound Class | Spectrum of Activity | Proposed Mechanism |
| Propionic Acid Derivatives | Antibacterial and antifungal[11]. | Cell membrane disruption. |
| Brominated Organic Compounds | Broad-spectrum antimicrobial activity has been reported for various structures[5][6]. | Can include membrane disruption and inhibition of specific virulence factors[5]. |
| Hypothesized: this compound Derivatives | Potentially broad-spectrum antibacterial and antifungal. | Enhanced membrane disruption due to increased lipophilicity. |
Anticancer Activity
The literature contains numerous examples of fluorinated and brominated compounds with demonstrated anticancer activity[7][12][13][14][15].
Hypothesized Mechanism of Action: The potential anticancer mechanisms are diverse. Fluorinated compounds, such as 5-fluorouracil, can act as enzyme inhibitors in nucleotide synthesis pathways[3]. The cytotoxic effects could also be mediated through the induction of apoptosis, as seen with some fluorinated isatin derivatives[14]. The overall physicochemical properties of this compound derivatives could lead to novel interactions with anticancer targets.
Proposed Experimental Protocols for Activity Validation
To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols are designed to provide a comprehensive initial screening of the biological activities of novel this compound derivatives.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay will determine the inhibitory potential of the test compounds against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit can be used. These assays typically measure the peroxidase activity of COX.
-
Procedure: a. Prepare a dilution series of the test compounds and reference NSAIDs (e.g., Ibuprofen, Celecoxib) in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme, heme, and the test compound or control. c. Incubate for a specified time at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid (the substrate). e. Add a colorimetric or fluorometric substrate to measure the peroxidase activity. f. Read the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Workflow for COX Inhibition Assay
Caption: Workflow for determining COX-1/COX-2 inhibition.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This assay will determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Panel: Include Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger)[11].
-
Procedure: a. In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). b. Inoculate each well with a standardized suspension of the microorganism. c. Include positive controls (microorganisms with no compound) and negative controls (broth only). d. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Anticancer Activity: MTT Assay
This assay will assess the cytotoxic effects of the test compounds on various cancer cell lines.
Methodology:
-
Cell Line Panel: Use a panel of human cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[12][15].
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and a vehicle control. c. Incubate for 48-72 hours. d. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals. e. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). f. Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Logical Relationship of Hypothesized Activities
Caption: Relationship between structure and hypothesized activities.
Future Directions and Conclusion
The journey to validate the therapeutic potential of this compound derivatives is just beginning. Should initial in vitro screenings yield promising results, further investigations will be warranted, including:
-
Mechanism of Action Studies: To elucidate the specific molecular targets and pathways involved.
-
In Vivo Efficacy Studies: Using animal models of inflammation, infection, or cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling: To assess the drug-like properties of lead compounds.
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Kato, K., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-82. Available from: [Link]
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Gherman, C., et al. (2023). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 15(1), 263. Available from: [Link]
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comparative analysis of fluorinated vs non-fluorinated propanoic acids
An In-Depth Comparative Analysis of Fluorinated vs. Non-Fluorinated Propanoic Acids for Researchers and Drug Developers
Introduction: Beyond the Carbon Chain
Propanoic acid, a simple three-carbon carboxylic acid, serves as a fundamental building block in organic chemistry. However, its utility is often limited by its inherent physicochemical properties. The strategic introduction of fluorine, the most electronegative element, onto the propanoic acid scaffold dramatically alters its electronic character, conformation, and metabolic fate. This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated propanoic acids, offering field-proven insights and experimental data for researchers, medicinal chemists, and drug development professionals. Understanding these differences is crucial for leveraging fluorination as a powerful tool to fine-tune molecular properties for enhanced performance in pharmaceutical and biotechnological applications.
Part 1: The Physicochemical Divide: A Comparative Analysis
The substitution of hydrogen with fluorine instigates profound changes in a molecule's fundamental properties. This section dissects the comparative differences in acidity, lipophilicity, and metabolic stability, explaining the causality behind these critical shifts.
Acidity (pKa): The Inductive Effect in Action
One of the most significant consequences of fluorination is the dramatic increase in acidity, as reflected by a lower pKa value. Propanoic acid itself is a weak acid, with a pKa of approximately 4.87, meaning it is predominantly in its deprotonated (anionic) form at physiological pH.[1][2][3] Fluorination, particularly on the carbon adjacent to the carboxyl group (the α-carbon), drastically enhances proton donation.
The high electronegativity of fluorine creates a strong dipole moment in the C-F bond. This creates a powerful electron-withdrawing inductive effect (-I effect), pulling electron density away from the carboxylic acid group. This effect stabilizes the resulting carboxylate anion (the conjugate base) after deprotonation, making the proton's dissociation more thermodynamically favorable.
DOT Diagram: Inductive Effect on Acidity
Caption: Inductive effect of fluorine stabilizing the conjugate base.
The position of the fluorine atom is critical. A fluorine atom at the α-position (2-fluoropropanoic acid) exerts a much stronger inductive effect than one at the β-position (3-fluoropropanoic acid), resulting in a significantly lower pKa. When all hydrogens on the alkyl chain are replaced, as in perfluoropropanoic acid, the cumulative inductive effect results in a remarkably strong acid.
| Compound | Structure | pKa (Predicted/Experimental) | Change in Acidity vs. Propanoic Acid |
| Propanoic Acid | CH₃CH₂COOH | ~4.87[1][2][3] | - |
| 3-Fluoropropanoic Acid | CH₂FCH₂COOH | ~3.89[4][5][6][7] | ~10x more acidic |
| 2-Fluoropropanoic Acid | CH₃CHFCOOH | ~2.68[8][9][10] | ~155x more acidic |
| Perfluoropropanoic Acid | CF₃CF₂COOH | ~0.38[11] | ~30,000x more acidic |
Lipophilicity (logP): A Counterintuitive Increase
Lipophilicity, the measure of a compound's solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water), is a critical parameter in drug design, influencing membrane permeability and plasma protein binding. While fluorine is highly electronegative and polar, its incorporation into an organic molecule often increases lipophilicity. This can be attributed to the fact that the C-F bond is poorly polarizable and fluorine atoms are not good hydrogen bond acceptors. This effectively creates a "fluorine gauze" that shields the molecule from interacting with polar water molecules, thereby increasing its preference for the lipid phase.
| Compound | logP (Predicted/Experimental) |
| Propanoic Acid | 0.33[12] |
| 2-Fluoropropanoic Acid | 0.6[13] |
| 3-(Perfluorodecyl)propanoic acid | 7.2[14] |
Note: Data for longer-chain perfluorinated acids illustrates the trend of increasing lipophilicity with a higher degree of fluorination.
Metabolic Stability: The Strength of the C-F Bond
In drug development, a major challenge is preventing the rapid metabolic breakdown of a drug candidate by enzymes such as the cytochrome P450 (CYP) family. A common metabolic pathway is the oxidation of a C-H bond. The C-F bond is significantly stronger (bond energy ~485 kJ/mol) than a C-H bond (~413 kJ/mol). Replacing a metabolically labile C-H bond with a C-F bond effectively blocks this site of oxidation, enhancing the molecule's metabolic stability and increasing its in vivo half-life.[15][16][17]
DOT Diagram: Metabolic Blocking by Fluorination
Caption: Fluorine blocks common sites of metabolic oxidation.
Part 2: Implications in Research and Development
The profound shifts in physicochemical properties translate directly into significant advantages in applied chemical and biological sciences.
Medicinal Chemistry & Drug Design
The ability to modulate pKa, lipophilicity, and metabolic stability makes fluorinated propanoic acid derivatives invaluable in drug discovery.[18][19][20]
-
Modulating pKa: Lowering the pKa can alter a drug's charge state at physiological pH. This influences its ability to cross cell membranes, interact with charged residues in a target's binding pocket, and avoid certain transporters, ultimately affecting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[15]
-
Enhancing Permeability: Increasing lipophilicity can improve a drug's ability to cross the lipid bilayers of cell membranes, including the blood-brain barrier.
-
Improving Half-Life: Blocking metabolic oxidation extends the drug's duration of action, potentially allowing for less frequent dosing.[16][21]
Chemical Probes and Materials Science
The unique properties of fluorinated compounds also make them suitable for other applications:
-
¹⁹F-NMR Spectroscopy: The presence of the fluorine-19 isotope allows for NMR studies without the background noise present in proton NMR, making fluorinated molecules excellent probes for studying biological systems and binding events.
-
Polymer Science: The thermal and chemical stability imparted by fluorine makes fluorinated acids and their derivatives useful monomers for creating highly stable and specialized polymers.[21]
Part 3: Experimental Protocols
To ensure scientific integrity, the properties discussed above must be experimentally verifiable. The following are standard, self-validating protocols for determining pKa and logP.
Experimental Protocol 1: Potentiometric Titration for pKa Determination
This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base.
Materials:
-
0.1 M solution of the propanoic acid analog in deionized water
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Preparation: Pipette exactly 25.0 mL of the 0.1 M acid solution into the 100 mL beaker. Add a magnetic stir bar.
-
Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M NaOH directly above the beaker.
-
Initial Reading: Record the initial pH of the acid solution before adding any base.
-
Titration: Begin adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record both the total volume of NaOH added and the corresponding pH.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point (the point of steepest pH change). Continue adding titrant well past this point.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH required to reach the equivalence point.
-
The pKa is equal to the pH at the half-equivalence point (the point where half the volume of NaOH needed to reach the equivalence point has been added). This is because at this point, the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.
-
Experimental Protocol 2: Shake-Flask Method for logP Determination (OECD Guideline 107)
This protocol outlines the standard method for determining the octanol-water partition coefficient (logP), a measure of lipophilicity.
Materials:
-
n-Octanol (reagent grade, pre-saturated with water)
-
Deionized water (re-saturated with n-octanol)
-
The propanoic acid analog
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Phase Saturation: Vigorously mix n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
In a centrifuge tube, combine a precise volume of the octanol stock solution with a precise volume of the saturated water (e.g., 5 mL of each).
-
Cap the tube securely and shake vigorously for at least 5 minutes at a constant temperature (typically 25°C).
-
-
Phase Separation: Centrifuge the mixture at high speed to ensure a complete and clean separation of the octanol and water layers.
-
Concentration Measurement:
-
Carefully withdraw an aliquot from both the octanol and the water phase.
-
Determine the concentration of the compound in each phase using the pre-calibrated analytical instrument.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).
-
The experiment should be repeated at least twice to ensure reproducibility.
-
Conclusion
The substitution of hydrogen with fluorine on a propanoic acid backbone is not a minor modification but a transformative one. It provides a powerful and predictable strategy to enhance acidity, modulate lipophilicity, and block metabolic degradation. For scientists in drug discovery and materials science, fluorinated propanoic acids are not simply alternatives but are enabling tools that open new avenues for designing molecules with superior performance profiles. The principles and data presented in this guide serve as an authoritative foundation for making informed decisions in the synthesis and application of these versatile chemical entities.
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- 19. pharmacyjournal.org [pharmacyjournal.org]
- 20. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. quora.com [quora.com]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. notes.fluorine1.ru [notes.fluorine1.ru]
A Comparative Guide to the Stereochemistry of 2-Bromo-2-fluoropropanoic Acid Reactions: Synthesis and Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, particularly those bearing stereogenic centers with unique substituents like halogens, serve as invaluable building blocks in the synthesis of complex pharmaceuticals. Among these, 2-bromo-2-fluoropropanoic acid stands out as a versatile synthon, offering a quaternary stereocenter with distinct electronic and steric properties conferred by the bromine and fluorine atoms.
This guide provides an in-depth technical assessment of the stereochemical considerations in the synthesis and subsequent reactions of this compound. We will explore methodologies for establishing the stereocenter at the C2 position and compare the stereochemical outcomes of nucleophilic substitution reactions, supported by mechanistic insights and analogous experimental data.
The Significance of Stereocontrol in Drug Development
The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with biological targets such as enzymes and receptors. Often, only one enantiomer of a chiral drug exhibits the desired pharmacological activity, while the other may be inactive or, in some cases, responsible for adverse effects. The ability to selectively synthesize and react molecules like this compound is therefore paramount in modern medicinal chemistry.
Part 1: Enantioselective Synthesis of this compound
The creation of the chiral center in this compound presents a significant synthetic challenge. The direct stereoselective introduction of two different halogen atoms at the α-position of a carboxylic acid is not a trivial task. Therefore, strategies often rely on the enantioselective functionalization of a prochiral precursor or the resolution of a racemic mixture.
Asymmetric Fluorination of α-Bromo Precursors
One plausible approach involves the asymmetric electrophilic fluorination of an enolate derived from a 2-bromopropanoic acid derivative. This strategy leverages the extensive research in asymmetric catalysis.
Conceptual Reaction Scheme:
Figure 1: Conceptual workflow for asymmetric fluorination.
Kinetic Resolution of Racemic this compound
An alternative and often more practical approach is the kinetic resolution of a racemic mixture of this compound or its ester. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, allowing for their separation.
A well-documented analogous strategy is the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids via enantioselective esterification.[1] This method can be adapted for this compound.
Table 1: Comparison of Potential Enantioselective Synthesis Strategies
| Strategy | Description | Potential Advantages | Potential Challenges |
| Asymmetric Fluorination | Enantioselective fluorination of a prochiral 2-bromo enolate using a chiral catalyst. | Direct access to one enantiomer; potentially high enantiomeric excess (ee). | Optimization of catalyst and reaction conditions required; potential for side reactions. |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for separation. | Can be highly effective with the right chiral resolving agent or catalyst; applicable to a wide range of substrates. | Maximum theoretical yield for one enantiomer is 50%; requires an efficient separation of the reacted and unreacted enantiomers. |
Part 2: Stereochemistry of Nucleophilic Substitution Reactions
Once enantiomerically enriched this compound or its ester is obtained, the subsequent reactions at the stereogenic C2 center are of primary interest. The stereochemical outcome of nucleophilic substitution is dictated by the reaction mechanism, which in turn is influenced by the nature of the substrate, nucleophile, solvent, and leaving group.
The primary mechanistic pathways to consider are the S(_N)1 and S(_N)2 reactions, along with the potential for neighboring group participation.
The S(_N)2 Pathway: Inversion of Stereochemistry
The S(_N)2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[2] This backside attack forces an inversion of the stereochemical configuration at the chiral center, often referred to as a Walden inversion.
In the case of a chiral 2-bromo-2-fluoropropanoate ester, an S(_N)2 reaction would proceed with inversion of configuration. For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer.
Figure 2: Stereochemical outcome of an S(_N)2 reaction.
Factors favoring the S(_N)2 mechanism include the use of a strong, unhindered nucleophile, a polar aprotic solvent, and a substrate that is not sterically hindered around the reaction center.
The S(_N)1 Pathway: Racemization
The S(_N)1 reaction is a two-step process that proceeds through a carbocation intermediate. The first and rate-determining step is the departure of the leaving group to form a planar carbocation. The nucleophile can then attack this planar intermediate from either face with equal probability, leading to a racemic mixture of the two enantiomers.
For a chiral 2-bromo-2-fluoropropanoate, an S(_N)1 reaction would result in the loss of stereochemical information, yielding a nearly 50:50 mixture of the (R) and (S) products.
Figure 3: Stereochemical outcome of an S(_N)1 reaction.
Conditions that favor the S(_N)1 mechanism include a good leaving group, a stable carbocation intermediate (tertiary > secondary), a weak nucleophile, and a polar protic solvent.
Neighboring Group Participation: Retention of Stereochemistry
A fascinating and powerful phenomenon that can alter the expected stereochemical outcome is neighboring group participation (NGP). In the context of this compound, the carboxylate group can act as an internal nucleophile. If the reaction is carried out under conditions where the carboxylic acid is deprotonated, the resulting carboxylate can attack the electrophilic C2 center, displacing the bromide in an intramolecular S(_N)2 reaction. This forms a transient α-lactone intermediate with an inversion of configuration. A subsequent attack by an external nucleophile on the α-lactone will proceed with a second inversion, resulting in an overall retention of the original stereochemistry.
Figure 4: Stereochemical outcome with neighboring group participation.
This pathway is more likely to occur with a good internal nucleophile and when the external nucleophile concentration is low.
Table 2: Predicted Stereochemical Outcomes of Nucleophilic Substitution
| Reaction Condition | Predominant Mechanism | Expected Stereochemical Outcome | Key Factors |
| Strong Nucleophile (e.g., NaN(_3)), Polar Aprotic Solvent (e.g., DMF) | S(_N)2 | Inversion | Favors bimolecular pathway. |
| Weak Nucleophile (e.g., H(_2)O), Polar Protic Solvent (e.g., H(_2)O/EtOH) | S(_N)1 | Racemization | Stabilizes carbocation intermediate. |
| Deprotonated Carboxylic Acid, Low External Nucleophile Concentration | Neighboring Group Participation | Retention | Intramolecular cyclization followed by nucleophilic opening. |
Part 3: Experimental Protocols
The following are generalized protocols based on established methodologies for similar compounds. Researchers should optimize these conditions for their specific needs.
Protocol: Racemic Synthesis of Ethyl 2-Bromo-2-fluoropropanoate
This protocol is adapted from standard procedures for the α-halogenation of carboxylic acid derivatives.
Materials:
-
Ethyl 2-fluoropropanoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)
-
Carbon tetrachloride (CCl(_4)) or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-fluoropropanoate in CCl(_4).
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure using a rotary evaporator to yield crude ethyl 2-bromo-2-fluoropropanoate.
-
Purify the product by fractional distillation under reduced pressure.
Protocol: Kinetic Resolution of Racemic this compound (Conceptual)
This protocol is based on the kinetic resolution of 2-aryl-2-fluoropropanoic acids.[1]
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., a chiral amine or a lipase enzyme)
-
Appropriate solvent
-
Reagents for esterification or amidation (if applicable)
-
Chromatography system for separation (e.g., HPLC with a chiral column)
Procedure:
-
Dissolve the racemic this compound in a suitable solvent.
-
Add the chiral resolving agent (e.g., a substoichiometric amount of a chiral amine for diastereomeric salt formation, or a lipase for enantioselective esterification).
-
Allow the reaction to proceed until approximately 50% conversion is reached, monitoring by an appropriate analytical technique (e.g., chiral HPLC).
-
Quench the reaction.
-
Separate the unreacted enantiomer from the derivatized enantiomer using an appropriate method (e.g., extraction for diastereomeric salts, or chromatography).
-
If necessary, hydrolyze the derivatized enantiomer to recover the free carboxylic acid.
-
Determine the enantiomeric excess of both the recovered starting material and the product using chiral HPLC.
Conclusion
The stereochemistry of reactions involving this compound is a nuanced interplay of reaction mechanisms. A thorough understanding of the factors that favor S(_N)1, S(_N)2, or neighboring group participation pathways is essential for predicting and controlling the stereochemical outcome. While direct experimental data for this specific molecule is limited in the public domain, the principles established for analogous α-halo and α-fluoro carboxylic acids provide a robust framework for guiding synthetic strategies. For drug development professionals, the ability to rationally design synthetic routes that deliver enantiomerically pure this compound and to control the stereochemistry of its subsequent transformations is a powerful tool in the creation of novel and effective therapeutics.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Paquin, J. F., Caron, L., & Rousseau, S. (2005). Asymmetric electrophilic fluorination. Angewandte Chemie International Edition, 44(33), 5220-5224. [Link]
-
Embibe. (2023). Know Stereochemical Aspects of Nucleophilic Substitution Reactions. [Link]
-
AD Pharmacem. (n.d.). High Quality 2-Bromo Propionic Acid. [Link]
-
Fujimoto, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7377. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-Bromo-2-fluoropropanoic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable, reproducible, and compliant scientific outcomes. This guide provides an in-depth technical comparison of potential analytical methodologies for the quantification of 2-Bromo-2-fluoropropanoic acid (CAS: 132629-22-2), a halogenated carboxylic acid that serves as a specialized building block in pharmaceutical and agrochemical synthesis.
Given the absence of extensively published, validated methods for this specific analyte, this document synthesizes established analytical principles for structurally similar compounds with the rigorous framework of international regulatory guidelines. We will explore the causality behind experimental choices, present detailed validation protocols, and compare the performance of the most viable techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.
Regulatory Framework: The Imperative of Validation
The validation of an analytical procedure serves to demonstrate its fitness for the intended purpose.[1] Regulatory bodies, through the International Council for Harmonisation (ICH) and national agencies like the U.S. Food and Drug Administration (FDA), have established comprehensive guidelines, most notably the ICH Q2(R2) guideline, to ensure data integrity and quality.[2][3] This framework mandates the evaluation of specific performance characteristics, including specificity, linearity, accuracy, precision, and robustness, which form the basis of the protocols described herein.[4]
Comparison of Primary Analytical Techniques
The physicochemical properties of this compound—a small, polar carboxylic acid—dictate the most appropriate analytical strategies. Its high polarity and low volatility make direct GC analysis challenging, while its lack of a significant UV chromophore complicates detection by HPLC-UV. The choice between methods, therefore, involves a trade-off between sample preparation complexity and detection sensitivity.
Table 1: High-Level Comparison of Analytical Methodologies
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV/MS Detection |
| Principle | Separation of volatile compounds based on boiling point and polarity, with detection by mass-to-charge ratio. | Separation based on polarity through differential partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Requirement | Requires derivatization to a volatile ester to enable gas-phase analysis. | Directly analyzable in its native form. |
| Selectivity | Very High. Mass spectrometry provides definitive identification based on fragmentation patterns. | Moderate (UV) to Very High (MS). UV detection is non-specific. LC-MS provides high selectivity. |
| Sensitivity | High to Very High. Derivatization and Selected Ion Monitoring (SIM) mode in MS offer excellent sensitivity. | Low (UV) to Very High (MS). The molecule lacks a strong chromophore, limiting UV sensitivity. LC-MS offers superior sensitivity. |
| Linearity (R²) (Typical) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) (Typical) | 90-110% | 95-105% |
| Sample Throughput | Lower, due to the additional derivatization step. | Higher, especially for HPLC-UV. |
| Instrumentation Cost | High | Moderate (HPLC-UV) to High (LC-MS) |
Proposed Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality & Rationale: GC-MS is proposed as the primary method due to its unparalleled selectivity and sensitivity. The core challenge with analyzing this compound by GC is its low volatility, a direct consequence of the polar carboxylic acid group which promotes intermolecular hydrogen bonding. To overcome this, a chemical derivatization step is essential. Esterification, for example, converting the carboxylic acid to its methyl or ethyl ester, effectively masks the polar functional group, significantly increasing volatility and improving chromatographic peak shape. This upfront investment in sample preparation is justified by the generation of highly reliable and specific data, which is critical in a regulated environment.
Workflow for GC-MS Method Validation
Caption: Workflow for GC-MS analysis of this compound.
Detailed Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
Sample Solution: Accurately weigh a sample containing an expected amount of the analyte and dissolve in methanol to achieve a concentration within the calibration range.
-
-
Derivatization (Methyl Esterification):
-
Transfer 1 mL of each standard and sample solution into separate screw-cap vials.
-
Add 1 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol). Caution: BF₃-Methanol is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Securely cap the vials and heat at 60°C for 30 minutes.
-
After cooling to room temperature, add 2 mL of saturated sodium chloride solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute. Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the derivatized analyte (methyl 2-bromo-2-fluoropropanoate) to a new autosampler vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split mode, e.g., 20:1).
-
Oven Program: Initial 50°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
MS Ion Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for method development and peak identification. Use Selected Ion Monitoring (SIM) for quantitative validation, monitoring characteristic ions of the derivatized analyte.
-
Validation Protocol Summary: GC-MS
Table 2: Validation Parameters for GC-MS Method
| Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and analyte-spiked samples. Ensure no interfering peaks at the retention time of the derivatized analyte. | No significant interference at the analyte's retention time. Peak purity should pass. |
| Linearity | Analyze at least five concentrations across the desired range in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.995. y-intercept should be close to zero. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 90.0% and 110.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 5.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., S/N ratio > 10, RSD ≤ 10%). | RSD ≤ 10.0% and recovery between 80.0% and 120.0%. |
| Range | The interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[5] | Defined by linearity, accuracy, and precision results. |
| Robustness | Deliberately vary method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on results.[6] | RSD of results should remain within acceptable limits. |
Alternative Method: Reverse-Phase HPLC-UV/MS
Causality & Rationale: RP-HPLC offers the significant advantage of analyzing the compound in its native state, eliminating the time-consuming and potentially variable derivatization step. This is particularly useful for high-throughput screening. The primary challenge is detection. This compound lacks a strong chromophore, meaning UV detection at low wavelengths (e.g., < 210 nm) will be required, which often suffers from low sensitivity and interference from mobile phase components. Coupling the HPLC to a mass spectrometer (LC-MS) circumvents this issue entirely, providing the high sensitivity and selectivity needed for robust quantification. Due to its small and polar nature, retention on a standard C18 column may be poor; therefore, a column designed for polar analytes (e.g., an AQ-type C18 or a polar-embedded phase column) is recommended.
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocol: RP-HPLC
-
Standard and Sample Preparation:
-
Mobile Phase: A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Mobile Phase A/B (50:50).
-
Stock Solution: Prepare a 1 mg/mL stock solution in diluent.
-
Calibration and Sample Solutions: Prepare in diluent to fall within the desired concentration range. Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent C18 column suitable for polar analytes.
-
Column Temperature: 35°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
-
Detection:
-
UV: Diode Array Detector (DAD) monitoring at 205 nm.
-
MS: Electrospray Ionization (ESI) in negative mode, monitoring for the [M-H]⁻ ion (m/z 168.9/170.9).
-
-
Validation Protocol Summary: RP-HPLC
Table 3: Validation Parameters for RP-HPLC Method
| Parameter | Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. For LC-MS, monitor for co-eluting ions. For UV, assess peak purity using a DAD. | No significant interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | Analyze at least five concentrations across the desired range in triplicate. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | Perform recovery studies by spiking analyte into a placebo or sample matrix at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat on a different day. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration with acceptable precision and accuracy (e.g., S/N ratio > 10, RSD ≤ 10%). | RSD ≤ 10.0% and recovery between 80.0% and 120.0%. |
| Range | The interval for which the method has demonstrated suitable linearity, accuracy, and precision.[5] | Defined by validation results. |
| Robustness | Deliberately vary method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±0.05 mL/min). | System suitability parameters (e.g., tailing factor, resolution) must be met. RSD of results should be acceptable. |
Conclusion
The validation of analytical methods for this compound requires a scientifically sound approach tailored to the molecule's properties.
-
GC-MS with derivatization stands as the more robust and definitive method, offering superior selectivity and sensitivity, making it ideal for final product release testing, stability studies, and reference material characterization where accuracy is paramount.
-
RP-HPLC , particularly when coupled with mass spectrometry , provides a high-throughput alternative that avoids complex sample preparation. This makes it highly suitable for in-process controls, reaction monitoring, and situations where a large number of samples must be analyzed quickly. HPLC with UV detection is a viable, lower-cost option only if analyte concentrations are sufficiently high.
Ultimately, the choice of method should be guided by a risk-based assessment of the analytical objective, as outlined in ICH Q14 guidelines on analytical procedure development.[4][7] Both methodologies, when properly validated according to the principles discussed, can provide the trustworthy and accurate data required to support drug development and manufacturing.
References
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][2]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][6]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link] (Note: As this is a hypothetical future date, a generic YouTube link is used as a placeholder).[5]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][4]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][8]
-
European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][3]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link][1]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. [Link][7]
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- 1. database.ich.org [database.ich.org]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Synthetic Utility of α-Bromo vs. α-Chloro Fluoroalkanoic Acids
Introduction: The Critical Role of Fluorinated Building Blocks in Modern Chemistry
To the researchers, medicinal chemists, and drug development professionals at the forefront of innovation, the precise introduction of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have made fluorinated compounds indispensable in pharmaceuticals, agrochemicals, and materials science.
Among the diverse array of fluorinated building blocks, α-halo fluoroalkanoic acids and their ester derivatives stand out as versatile and powerful synthons. They provide a reactive handle for constructing complex fluorinated molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions. This guide offers an in-depth comparative analysis of two key members of this class: α-bromo fluoroalkanoic acids and their α-chloro counterparts. By examining their fundamental chemical properties, differential reactivity, and practical applications, this document aims to provide field-proven insights to guide your synthetic strategy and experimental design.
Foundational Physicochemical Principles: Why the Halogen Matters
The synthetic utility of α-halo fluoroalkanoic acids is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The key differences between α-bromo and α-chloro derivatives stem from intrinsic atomic and bonding properties.
The primary determinant of reactivity in many common transformations is the C-X bond dissociation energy (BDE) . The carbon-bromine bond is significantly weaker than the carbon-chlorine bond. This is because bromine is a larger atom with more diffuse valence orbitals, leading to poorer orbital overlap with carbon compared to the smaller chlorine atom.[1]
A second critical factor, particularly in nucleophilic substitution reactions, is the leaving group ability of the halide anion. A good leaving group is a weak base, as this indicates its stability upon departing with the electron pair from the C-X bond. Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), the bromide ion (Br⁻) is a weaker base and therefore a better leaving group than the chloride ion (Cl⁻).[2][3]
These fundamental principles predict a generally higher reactivity for α-bromo fluoroalkanoic acids compared to their α-chloro analogs. The fluorine atoms at the α-position further influence reactivity by their strong electron-withdrawing inductive effect, which can polarize the C-X bond and affect the stability of reaction intermediates.
| Property | α-Bromo Derivative | α-Chloro Derivative | Implication for Reactivity |
| Avg. C-X Bond Energy | ~285 kJ/mol[4] | ~327 kJ/mol[4] | Weaker C-Br bond facilitates easier cleavage in radical reactions and oxidative additions. |
| Leaving Group Ability | Excellent | Good | Bromide's superior leaving group ability leads to faster rates in nucleophilic substitutions (SN1 and SN2).[2][5] |
| Polarizability of Halogen | Higher | Lower | Higher polarizability of bromine can better stabilize transition states, lowering activation energy.[2] |
| Relative Cost & Availability | Generally higher | Generally lower | Cost can be a deciding factor for large-scale synthesis. |
Comparative Reactivity in Key Synthetic Transformations
The theoretical differences in physicochemical properties manifest in distinct synthetic performance across several major reaction classes.
Nucleophilic Substitution Reactions (SN2)
In SN2 reactions, a nucleophile attacks the electrophilic α-carbon, displacing the halide in a single concerted step. The reaction rate is highly sensitive to the leaving group's ability to depart.
-
α-Bromo Fluoroalkanoic Esters: These are highly effective substrates for SN2 reactions. The excellent leaving group ability of bromide ensures rapid reaction rates under mild conditions with a wide range of nucleophiles (e.g., amines, thiols, azides, and carbanions).
-
α-Chloro Fluoroalkanoic Esters: While competent substrates, they are noticeably less reactive. Reactions often require higher temperatures, longer reaction times, or the use of stronger nucleophiles to achieve comparable yields to their bromo counterparts.[2]
Scientist's Insight: The choice between bromo and chloro derivatives in SN2 reactions is a classic trade-off between reactivity and cost. For substrates sensitive to harsh conditions or for reactions with weak nucleophiles, the higher reactivity of the α-bromo compound is a distinct advantage. For robust substrates where cost is a primary driver, the α-chloro variant may be a more economical choice, provided the reaction conditions can be optimized.
Workflow for Comparative SN2 Reactivity Analysis
Caption: Comparative workflow for a typical SN2 reaction.
The Reformatsky Reaction
The Reformatsky reaction is a powerful method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[6][7] The key step is the oxidative insertion of zinc into the carbon-halogen bond to form a zinc enolate.
-
α-Bromo Fluoroalkanoic Esters: These are the quintessential substrates for the fluorinated Reformatsky reaction. The weaker C-Br bond allows for the relatively facile insertion of zinc under standard conditions (e.g., using activated zinc dust in solvents like THF or diethyl ether). Reagents like ethyl bromodifluoroacetate are widely used to synthesize gem-difluoro-β-hydroxy esters, which are valuable precursors for pharmaceuticals.[8][9]
-
α-Chloro Fluoroalkanoic Esters: The stronger C-Cl bond makes oxidative insertion of zinc significantly more difficult. Standard Reformatsky conditions are often sluggish or fail completely. To achieve reasonable reactivity, more forcing conditions, highly activated zinc (e.g., Rieke zinc), or the use of additives like copper salts are often necessary. However, even with these modifications, yields can be lower and less reliable than with the bromo-analogues.
Scientist's Insight: For Reformatsky and related organometallic reactions that rely on oxidative insertion, α-bromo fluoroalkanoic esters are unequivocally the reagents of choice. Their superior reactivity translates to milder conditions, broader substrate scope, and more reproducible outcomes. The use of α-chloro variants should be considered only when the bromo compound is unavailable or prohibitively expensive, and with the expectation that significant optimization will be required.
Reaction Logic: Reformatsky Reagent Formation
Caption: Decision logic for Reformatsky reagent choice.
Radical Reactions
The generation of a carbon-centered radical via homolytic cleavage of the C-X bond is another important application of these reagents, particularly in addition reactions to alkenes and alkynes.
-
α-Bromo Fluoroalkanoic Esters: The significantly lower BDE of the C-Br bond makes α-bromo derivatives excellent precursors for radical generation. Homolysis can be initiated under relatively mild conditions using radical initiators (e.g., AIBN), photoredox catalysis, or transition metals like copper.[10][11] For example, the copper-catalyzed radical addition of ethyl bromodifluoroacetate to alkenes is a well-established method for synthesizing difluoroacetylated compounds.[12]
-
α-Chloro Fluoroalkanoic Esters: The much stronger C-Cl bond requires more energetic conditions to induce homolytic cleavage. While radical reactions are possible, they are less common and often less efficient. The higher energy input required can lead to side reactions and a narrower substrate scope.
Scientist's Insight: For synthetic transformations proceeding through a radical pathway, α-bromo fluoroalkanoic acids and esters are the preferred reagents due to the ease of C-Br bond homolysis under mild conditions. This allows for greater functional group tolerance and compatibility with modern photoredox and transition-metal-catalyzed methods.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following section details a representative experimental protocol for a high-impact transformation.
Protocol 1: Zinc-Mediated Reformatsky Reaction with Ethyl Bromodifluoroacetate
This protocol describes the reaction of ethyl bromodifluoroacetate with a ketone to form a β-hydroxy-α,α-difluoroester, a valuable synthetic intermediate.
Materials:
-
Zinc dust (<10 micron, activated)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromodifluoroacetate
-
Ketone (e.g., Acetophenone)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (1.5 eq). The flask is purged with argon. A small crystal of iodine is added, and the mixture is gently heated with a heat gun under vacuum until the purple iodine vapor dissipates, then cooled to room temperature and backfilled with argon. This process removes surface oxides from the zinc.
-
Reaction Setup: Anhydrous THF is added to the activated zinc. A solution of the ketone (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF is prepared and charged into the dropping funnel.
-
Initiation and Reaction: A small portion of the ketone/ester solution is added to the stirred zinc suspension. The reaction mixture may require gentle heating to initiate (indicated by a slight exotherm and disappearance of the shiny zinc surface). Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction is stirred at reflux for an additional 1-2 hours or until TLC analysis indicates complete consumption of the ketone.
-
Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M HCl. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure β-hydroxy-α,α-difluoroester.
Causality and Trustworthiness:
-
Why flame-dry the glassware and use anhydrous solvent? The organozinc intermediate (Reformatsky reagent) is highly moisture-sensitive and will be quenched by water.[13]
-
Why activate the zinc? Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface and inhibits oxidative insertion. Activation with iodine and heat provides a fresh, reactive metal surface.[13]
-
Why control the addition rate? The reaction is exothermic. A controlled addition prevents a runaway reaction and minimizes the formation of side products, such as the self-condensation of the ester.
Comparative Note for the α-Chloro Analogue: Attempting this reaction with ethyl chlorodifluoroacetate under identical conditions would likely result in very low to no conversion. To adapt this protocol, one might need to:
-
Use a more reactive form of zinc, such as Rieke zinc (prepared by the reduction of ZnCl₂).
-
Include a catalytic amount of a copper(I) salt (e.g., CuI) to facilitate the reaction.
-
Increase the reaction temperature and extend the reaction time significantly. Even with these changes, the yield is generally expected to be lower than that obtained with the bromo-ester.
Summary and Recommendations: A Decision-Making Framework
The choice between α-bromo and α-chloro fluoroalkanoic acids is a strategic decision based on the specific demands of the desired transformation.
| Feature | α-Bromo Fluoroalkanoic Acids | α-Chloro Fluoroalkanoic Acids | Recommendation |
| Reactivity | High | Moderate to Low | For difficult transformations, sensitive substrates, or when mild conditions are required, choose bromo . |
| Reaction Scope | Broad (SN2, Reformatsky, Radical) | More Limited (Primarily SN2, challenging for others) | For versatility across multiple reaction types, bromo is superior . |
| Cost-Effectiveness | Lower (Higher cost per mole) | Higher (Lower cost per mole) | For large-scale synthesis of robust molecules, chloro may be viable with optimization. |
| Handling | Generally stable but potent alkylating agents. | Generally more stable and less reactive. | Both require careful handling in a fume hood with appropriate PPE. |
Decision Guide for Reagent Selection
Caption: A flowchart to guide the selection of α-bromo vs. α-chloro reagents.
Conclusion
While both α-bromo and α-chloro fluoroalkanoic acids are valuable precursors in organic synthesis, they are not interchangeable. The evidence from fundamental principles and extensive literature examples overwhelmingly supports the superior synthetic utility of α-bromo fluoroalkanoic acids across a broader range of important chemical transformations. Their higher reactivity, stemming from the weaker C-Br bond and the excellent leaving group ability of bromide, allows for milder reaction conditions, faster conversions, and a wider substrate scope, particularly in Reformatsky and radical-mediated reactions.
The primary advantage of α-chloro fluoroalkanoic acids lies in their lower cost and potentially greater stability. This makes them a consideration for large-scale industrial processes where reaction conditions can be rigorously optimized and the economic benefits outweigh the challenges of their lower reactivity. For the discovery chemist and the drug development professional, where versatility, reliability, and speed are paramount, the α-bromo derivatives remain the clear reagent of choice for accelerating the synthesis of novel fluorinated molecules.
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Safety Operating Guide
Guide to the Proper Disposal of 2-Bromo-2-fluoropropanoic Acid: A Protocol for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous chemical handling extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disposal. 2-Bromo-2-fluoropropanoic acid (CAS No. 132629-22-2) is a halogenated carboxylic acid whose corrosive nature demands a rigorous and informed approach to waste management. This guide provides a detailed protocol grounded in established safety principles and regulatory standards to ensure the protection of laboratory personnel and the environment.
Foundational Principles: Hazard Assessment and Regulatory Context
This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage. It may also cause respiratory irritation.[1] Its chemical structure, containing both bromine and fluorine, places it in the category of halogenated organic compounds .[2][3] This classification is critical because, under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic wastes are subject to specific disposal regulations.[4] It is illegal to dispose of this chemical down the drain or in regular trash.[5]
The primary directive for disposal is to manage this compound as a regulated hazardous waste. This involves systematic segregation, proper containment, and transfer to a licensed treatment, storage, and disposal facility (TSDF) via your institution's Environmental Health & Safety (EH&S) department.[5][6]
Mandatory Personal Protective Equipment (PPE)
Before handling the pure substance or its waste, the following minimum PPE is required to mitigate the risks of chemical burns and respiratory exposure.[7][8]
-
Hand Protection: Wear chemical-resistant gloves made of nitrile or butyl rubber. Always inspect gloves for tears or punctures before use and replace them regularly to prevent permeation.[8][9]
-
Eye and Face Protection: Chemical safety goggles are mandatory. For splash hazards, such as transferring liquids, a full-face shield should be worn in addition to goggles.[8][10]
-
Body Protection: A chemical-resistant lab coat or apron must be worn. For larger quantities or significant spill risks, a chemical-resistant suit is recommended.[7]
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, are required in any area where this chemical is handled or stored.[9]
-
Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[11]
| Parameter | Specification | Source(s) |
| Chemical Formula | C₃H₄BrFO₂ | |
| CAS Number | 132629-22-2 | [1] |
| Primary Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation. | [1] |
| Incompatible Materials | Bases, Strong oxidizing agents, Metals. | [1][11] |
| Waste Classification | RCRA Hazardous Waste, Halogenated Organic Acid Waste. | [2][4] |
| Recommended Container | Borosilicate Glass or High-Density Polyethylene (HDPE) with a compatible liner. | [12][13] |
The Disposal Workflow: A Decision-Making Framework
The proper disposal path depends on whether you are managing residual material or responding to a spill. The following diagram outlines the decision-making process.
Caption: Decision workflow for handling and disposing of this compound waste.
Step-by-Step Disposal Protocols
This protocol applies to the disposal of expired reagents, reaction residues, or contaminated solutions.
-
Preparation: Perform all work inside a certified chemical fume hood. Ensure an acid spill kit and an emergency eyewash/shower station are accessible.[11][14] Don the mandatory PPE as described in Section 2.
-
Select Waste Container: Obtain a designated hazardous waste container from your institution's EH&S department. The container must be made of a compatible material, such as borosilicate glass or high-density polyethylene (HDPE), with a tightly sealing, corrosion-resistant cap.[6][12] Do not use metal containers.
-
Waste Segregation: This container must be exclusively for halogenated organic acid waste .[2][15]
-
Transfer: Carefully pour the waste into the designated container, avoiding splashes. Use a funnel if necessary.
-
Labeling: Affix a hazardous waste tag to the container. Clearly write "Hazardous Waste," the full chemical name "this compound," and list all components if it is a mixture.[16] Indicate the associated hazards (Corrosive).[6][16]
-
Storage: Securely close the container. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[16][17] The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[18]
-
Arrangement for Pickup: Once the container is full or has been in the lab for the maximum allowable time (typically 12 months for academic labs), contact your institution's EH&S department to arrange for pickup and final disposal.[17][19]
This protocol is for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency personnel immediately.
-
Evacuate and Alert: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Preparation: If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection if vapors are significant.[11]
-
Containment & Neutralization:
-
Collection: Once the material is fully absorbed, use non-sparking tools (e.g., plastic scoop or dustpan) to carefully collect the absorbed material.[20]
-
Containerize: Place the collected waste into a heavy-duty plastic bag or a compatible, sealable container (e.g., a plastic pail).[11]
-
Labeling and Disposal: Label the container as "Hazardous Waste" with a clear description of the contents (e.g., "this compound spill debris").[16] Manage this waste container through the same EH&S pickup procedure described in Protocol 4.1.
-
Decontamination: Clean the spill area with soap and water, and wipe down all contaminated surfaces. Dispose of cleaning materials as hazardous waste.[6]
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest commitment to safety, scientific integrity, and environmental stewardship.
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A Senior Application Scientist's Guide to Handling 2-Bromo-2-fluoropropanoic Acid: Personal Protective Equipment and Safety Protocols
Greetings colleagues. In our pursuit of scientific advancement, particularly within drug development, we often handle highly reactive and hazardous compounds. 2-Bromo-2-fluoropropanoic acid is one such chemical. Its unique structure makes it a valuable building block, but its reactivity also presents significant safety challenges. This guide is designed to provide you with a comprehensive, field-tested framework for its safe handling, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our goal is to ensure that your work is not only groundbreaking but also fundamentally safe.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we don our gear, we must first understand the adversary. This compound (CAS No: 132629-22-2) is not a benign substance. According to its Safety Data Sheet (SDS), its primary threats are:
-
Severe Corrosivity: The compound is classified as causing severe skin burns and serious eye damage.[1][2] This is not mere irritation; contact can lead to rapid tissue destruction. The acidic nature of the carboxyl group, combined with the halogen atoms, makes it highly aggressive towards biological tissues.
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[1] Inhalation can damage the delicate tissues of the mucous membranes and upper respiratory tract.
Therefore, our entire safety strategy is built upon creating impermeable barriers between this chemical and our bodies. Every piece of Personal Protective Equipment (PPE) serves a specific purpose in mitigating these clearly defined risks.
The Core Directive: A Multi-Layered PPE and Engineering Control Strategy
A single layer of defense is insufficient. We must employ a combination of engineering controls and a comprehensive PPE ensemble. The foundational engineering control for handling this substance is a properly certified and functioning chemical fume hood .[2][3] All manipulations of this compound, from weighing to reaction quenching, must be performed within a hood to contain vapors and potential splashes.
Personal Protective Equipment (PPE) Protocol Summary
The following table outlines the minimum required PPE for tasks involving this compound. Remember, risk assessment is dynamic; higher-risk operations may necessitate additional protection.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Transporting a Closed Container | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not typically required |
| Weighing/Preparing Solutions (in fume hood) | Chemical Splash Goggles & Face Shield | Thicker Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat, Long Pants, Closed-Toe Shoes | Not required if hood is functioning properly |
| Active Reaction/Workup (in fume hood) | Chemical Splash Goggles & Face Shield | Thicker Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat, Long Pants, Closed-Toe Shoes | Not required if hood is functioning properly |
| Small Spill Cleanup (in fume hood) | Chemical Splash Goggles & Face Shield | Thicker Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat, Long Pants, Closed-Toe Shoes | Consider respirator if vapors are significant |
| Large Spill or Work Outside Hood | Chemical Splash Goggles & Face Shield | Thicker Nitrile or Neoprene Gloves | Chemical-Resistant Suit/Coveralls | Air-Purifying Respirator with appropriate cartridges |
Detailed PPE Specifications:
-
Eye and Face Protection: Standard safety glasses are inadequate. Due to the severe corrosivity and risk of splashes, chemical splash goggles are mandatory .[4][5] These form a seal around the eyes, preventing liquid from entering from the sides, top, or bottom.[6] Furthermore, a full-face shield worn over the goggles is required when handling open containers of the acid.[7][8] This protects the rest of your face from splashes that could cause severe burns.
-
Skin and Body Protection:
-
Gloves: Standard thin nitrile gloves offer minimal protection and are suitable only for incidental contact. For active handling, use thicker (e.g., 8 mil+) nitrile or neoprene gloves .[5][9] It is crucial to inspect gloves for any signs of degradation or puncture before each use. Never wear gloves outside the lab area to prevent cross-contamination.[5]
-
Body Coverage: A standard lab coat is the first layer. Over this, a chemical-resistant apron made of rubber or PVC is essential to provide an impermeable barrier against splashes to the torso.[7][8] Always wear long pants and fully enclosed, chemical-resistant shoes.[3]
-
-
Respiratory Protection: When working within a certified fume hood, additional respiratory protection is generally not necessary.[4] However, in the event of a significant spill or a failure of engineering controls, a written respiratory protection program must be in place.[4] An air-purifying respirator with organic acid cartridges would be the minimum requirement.
Operational Plan: A Step-by-Step Workflow
This workflow outlines the safe handling of this compound from acquisition to disposal, emphasizing safety checkpoints.
Workflow: From Stock to Waste
Caption: Workflow for handling this compound.
Emergency and Disposal Plans
Emergency Response: Chemical Exposure
If on Skin or Clothing:
-
Immediately proceed to the nearest safety shower.[10]
-
While rinsing, remove all contaminated clothing, including shoes and jewelry.[10] Do not delay rinsing to remove clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[10][11]
-
Do not use any neutralizing agents.
-
Seek immediate medical attention, even if the pain subsides. Provide the medical team with the SDS for this compound.[12]
If in Eyes:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station, keeping the eyelids open.[10][12]
-
Remove contact lenses while rinsing, but do not interrupt the flushing to do so.[10]
-
Seek immediate medical attention without delay.
Spill Response
-
Alert Personnel: Alert others in the lab and evacuate the immediate area if necessary.
-
Assess the Spill: If the spill is large, involves significant vapors, or you are not trained to handle it, evacuate and call emergency services.
-
Containment (for small, manageable spills): Wearing full PPE, dike the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial acid spill neutralizer.[2][11]
-
Cleanup: Carefully collect the absorbed material into a suitable, labeled waste container.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[3]
-
Collect all waste containing this acid in a designated, clearly labeled "Halogenated Organic Waste" container.[3]
-
The container must be made of a corrosion-resistant material and kept tightly closed.
-
Store the waste container in a cool, well-ventilated area, away from incompatible materials, until it is collected by trained hazardous waste personnel.[2][14]
By adhering to these protocols, we ensure that our innovative work with challenging reagents like this compound is conducted with the highest standards of safety, protecting ourselves, our colleagues, and our environment.
References
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PPE for Hazardous Chemicals. Canada Safety Training. [Link]
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Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
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5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
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10 Tips Working Safely with corrosives. Chemsafe. [Link]
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Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]
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Standard Operating Procedure - Hydrofluoric Acid. University of New Mexico Chemistry. [Link]
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Section 3: Emergency Procedures. Princeton University Environmental Health and Safety. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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What to do in a chemical emergency. GOV.UK. [Link]
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Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health & Safety. [Link]
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2-bromopropionic acid Safety Data Sheet. SD Fine-Chem Limited. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
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4-Bromo-2-fluorobenzoic acid Material Safety Data Sheet. Cole-Parmer. [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Working with Chemicals. Prudent Practices in the Laboratory, National Academies Press. [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
